Product packaging for 2-(Piperidin-1-yl)acetohydrazide(Cat. No.:CAS No. 7408-09-5)

2-(Piperidin-1-yl)acetohydrazide

Cat. No.: B1312390
CAS No.: 7408-09-5
M. Wt: 157.21 g/mol
InChI Key: RPFBMWXGJRIJOJ-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)acetohydrazide is a useful research compound. Its molecular formula is C7H15N3O and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N3O B1312390 2-(Piperidin-1-yl)acetohydrazide CAS No. 7408-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-1-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c8-9-7(11)6-10-4-2-1-3-5-10/h1-6,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFBMWXGJRIJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423631
Record name 2-(piperidin-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7408-09-5
Record name 2-(piperidin-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Piperidin-1-yl)acetohydrazide and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of 2-(piperidin-1-yl)acetohydrazide and its derivatives, with a focus on experimental protocols and data presentation to support ongoing research and development efforts.

Physicochemical and Spectral Data

The fundamental properties of the this compound core and its derivatives are crucial for their characterization and development. Below is a summary of available data for representative compounds.

Table 1: Physicochemical Properties of this compound Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )LogPReference
This compoundN/AC₇H₁₅N₃O157.22-SpectraBase
2-(2-Piperidin-1-ylphenyl)acetohydrazideN/AC₁₃H₁₉N₃O233.311.4[PubChem CID: 10847264][1]
N′-(1-benzylpiperidin-4-yl)acetohydrazideN/AC₁₄H₂₁N₃O247.34-[PMC][2]

Table 2: Spectral Data for this compound

Spectroscopy TypeKey Signals
¹³C NMR (Computed)δ (ppm): 169.7 (C=O), 61.2 (N-CH₂-C=O), 54.4 (piperidine C2/C6), 25.9 (piperidine C3/C5), 24.1 (piperidine C4)

Synthesis and Experimental Protocols

The synthesis of this compound derivatives generally follows a straightforward two-step process. The first step involves the N-alkylation of piperidine or a substituted piperidine with a haloacetyl halide or ester. The resulting intermediate is then subjected to hydrazinolysis to yield the desired acetohydrazide.

General Experimental Protocol for the Synthesis of this compound Derivatives

Step 1: Synthesis of Ethyl 2-(piperidin-1-yl)acetate

  • To a solution of piperidine (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide, add a base like potassium carbonate (1.5 eq).

  • Cool the mixture in an ice bath and add ethyl chloroacetate (1.1 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(piperidin-1-yl)acetate.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the ethyl 2-(piperidin-1-yl)acetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0-5.0 eq) to the solution.

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction by thin-layer chromatography.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

A specific example for a derivative is the synthesis of N′-(1-benzylpiperidin-4-yl)acetohydrazide, which involves the reaction of 1-(phenylmethyl)-piperidin-4-one with acetylhydrazide, followed by reduction with sodium borohydride[2].

Biological Activities and Therapeutic Potential

Derivatives of this compound have been explored for a variety of biological activities, highlighting the potential of this scaffold in drug discovery.

Table 3: Biological Activities of this compound Derivatives

Derivative ClassTarget/ActivityQuantitative DataReference
2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamidesCarbonic Anhydrase IX and XII InhibitorsKᵢ = 1.2 nM (hCA IX), Kᵢ = 4.3 nM (hCA XII) for most active compounds. IC₅₀ = 1.20 μM (MCF-7 cell proliferation)[PubMed][3]
N'-(substituted-benzylidene)-2-(piperidin-1-yl)acetohydrazidesp21-activated kinase 4 (PAK4) InhibitorsIC₅₀ < 1 μM for several derivatives[MDPI][4]
Piperazic acid amidesHedgehog Signaling Pathway (Gli1) InhibitorsDown-regulation of Gli1 expression in cell-based assays[PubMed][5]

Signaling Pathway and Mechanism of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets. For instance, certain sulfonamide derivatives of this scaffold have been shown to be potent inhibitors of carbonic anhydrases, enzymes involved in pH regulation and tumorigenesis[3]. The inhibition of these enzymes can disrupt the tumor microenvironment and inhibit cancer cell proliferation.

Another area of investigation is the inhibition of protein kinases. Derivatives have been synthesized that show potent inhibitory activity against p21-activated kinase 4 (PAK4), a key regulator of cell proliferation, migration, and survival[4]. Inhibition of the PAK4 signaling pathway is a promising strategy for cancer therapy.

While not a direct derivative, the structurally related piperazic acid amides have been shown to inhibit the Hedgehog signaling pathway by down-regulating the expression of the Gli1 transcription factor[5]. This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. This suggests that the piperidine-containing scaffold can be tailored to target specific components of oncogenic signaling cascades.

Below is a generalized workflow for the synthesis and screening of novel this compound derivatives as enzyme inhibitors.

G cluster_synthesis Synthesis cluster_screening Biological Screening A Piperidine Derivative C N-Alkylation A->C B Haloacetyl Halide / Ester B->C E Hydrazinolysis C->E D Hydrazine Hydrate D->E F This compound Derivative E->F G Enzyme Inhibition Assay F->G H Cell-based Proliferation Assay F->H I Determination of IC50 / Ki G->I H->I J Lead Compound Identification I->J K SAR Studies J->K Further Optimization

Caption: General workflow for synthesis and screening of this compound derivatives.

Below is a simplified representation of an enzyme inhibition mechanism that could be targeted by these compounds.

G cluster_pathway Enzyme Catalysis and Inhibition Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Inhibitor This compound Derivative Inhibitor->Enzyme Inhibition

Caption: Simplified diagram of enzyme inhibition by a this compound derivative.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse libraries of compounds that can be screened against a wide range of biological targets. The data presented in this guide, including synthetic protocols and biological activity profiles, provide a solid foundation for researchers to build upon in their quest for new and effective drugs. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for realizing their full therapeutic potential.

References

An In-depth Technical Guide to 2-(Piperidin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Piperidin-1-yl)acetohydrazide is a piperidine-containing derivative belonging to the hydrazide class of organic compounds. This technical guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and a discussion of the potential biological significance of its structural motifs. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines computed data with general experimental methodologies and insights from closely related analogues. This document aims to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.

Chemical Properties

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C7H15N3OSpectraBase
Molecular Weight 157.22 g/mol SpectraBase
Exact Mass 157.121512 g/mol SpectraBase
CAS Number Not assigned (precursor acid is 3235-67-4)-
Topological Polar Surface Area 58.4 ŲPubChem (CID 10847264, for a related compound)
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
InChI InChI=1S/C7H15N3O/c8-9-7(11)6-10-4-2-1-3-5-10/h1-6,8H2,(H,9,11)SpectraBase
InChIKey RPFBMWXGJRIJOJ-UHFFFAOYSA-NSpectraBase
SMILES C1CCN(CC1)CC(=O)NNSpectraBase
Spectral Data

While experimental spectra for this compound are not widely published, a computed 13C NMR spectrum is available.

  • 13C NMR (Computed): The predicted chemical shifts provide a theoretical fingerprint of the carbon skeleton of the molecule. These values can be used as a reference for the verification of synthesized samples.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the literature. However, a standard and reliable method for the synthesis of acetohydrazides involves the hydrazinolysis of the corresponding ester. Below is a representative protocol adapted from the synthesis of similar compounds.

Synthesis of Ethyl 2-(Piperidin-1-yl)acetate (Intermediate)

The synthesis of the precursor, ethyl 2-(piperidin-1-yl)acetate, is a necessary first step.

  • Reaction:

    • To a solution of piperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (1.5 eq).

    • Slowly add ethyl bromoacetate (1.1 eq) to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography to yield pure ethyl 2-(piperidin-1-yl)acetate.

Synthesis of this compound
  • Reaction:

    • Dissolve ethyl 2-(piperidin-1-yl)acetate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (3.0-5.0 eq) to the solution.

    • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford this compound as a solid.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O).

  • Melting Point Analysis: To determine the purity of the compound.

G cluster_synthesis Synthesis Workflow Piperidine Piperidine Intermediate Ethyl 2-(piperidin-1-yl)acetate Piperidine->Intermediate Alkylation EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Intermediate Product This compound Intermediate->Product Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Product

A high-level overview of the synthesis workflow for this compound.

Biological Activity and Signaling Pathways

There is no specific biological activity or associated signaling pathway reported for this compound in the scientific literature. However, the constituent chemical moieties, namely the piperidine ring and the hydrazide group, are present in numerous biologically active compounds. This suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents.

The hydrazone derivatives of hydrazides are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. The piperidine scaffold is a common feature in many approved drugs, contributing to their pharmacokinetic and pharmacodynamic properties.

Hypothetical Signaling Pathway Involvement

Given the prevalence of piperidine-containing compounds as inhibitors of various enzymes and receptors, one could hypothesize that derivatives of this compound might interact with specific cellular signaling pathways. For instance, many piperidine derivatives are known to target G-protein coupled receptors (GPCRs) or ion channels.

The following diagram illustrates a generic GPCR signaling cascade, which could be a potential target for a hypothetical bioactive derivative of this compound.

G Ligand Hypothetical Bioactive Derivative GPCR GPCR Ligand->GPCR Binds G_protein G-protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

A generalized GPCR signaling pathway, a potential target for bioactive piperidine compounds.

Conclusion and Future Directions

This compound is a simple yet potentially valuable molecule for chemical and pharmaceutical research. While there is a notable lack of specific experimental data for this compound, its structural components suggest a potential for biological activity. This technical guide provides a summary of the available information and a framework for its synthesis and characterization.

Future research should focus on the synthesis and thorough characterization of this compound to establish its definitive physicochemical properties. Subsequently, the synthesis of a library of its derivatives, particularly hydrazones, and their screening for various biological activities would be a logical next step. Such studies could uncover novel therapeutic applications for this class of compounds and contribute to the development of new drug candidates.

An In-depth Technical Guide to the Synthesis of 2-(Piperidin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a reliable and efficient two-step synthesis pathway for 2-(piperidin-1-yl)acetohydrazide, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the initial N-alkylation of piperidine with ethyl bromoacetate to yield the intermediate ethyl 2-(piperidin-1-yl)acetate, followed by hydrazinolysis to produce the final acetohydrazide derivative.

This guide presents detailed experimental protocols, a summary of quantitative data, and a logical workflow diagram to facilitate the replication and optimization of this synthesis in a laboratory setting.

Core Synthesis Pathway

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of Ethyl 2-(piperidin-1-yl)acetate (Intermediate) Piperidine is reacted with ethyl bromoacetate in the presence of a base and a suitable solvent to afford ethyl 2-(piperidin-1-yl)acetate. This reaction is a standard nucleophilic substitution where the secondary amine of piperidine displaces the bromide from ethyl bromoacetate.

  • Step 2: Synthesis of this compound (Final Product) The intermediate ester, ethyl 2-(piperidin-1-yl)acetate, is then treated with hydrazine hydrate. In this hydrazinolysis reaction, the hydrazine molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and replacing the ethoxy group to form the desired acetohydrazide.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(piperidin-1-yl)acetate

Materials:

  • Piperidine

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of piperidine (1.0 equivalent) in acetonitrile or DMF, add potassium carbonate (1.5 equivalents).

  • While stirring the mixture, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(piperidin-1-yl)acetate.

  • The product can be further purified by vacuum distillation if necessary.

Step 2: Synthesis of this compound

Materials:

  • Ethyl 2-(piperidin-1-yl)acetate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve ethyl 2-(piperidin-1-yl)acetate (1.0 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add hydrazine hydrate (2.0-3.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. The reaction progress can be monitored by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature and then further cool in an ice bath to induce crystallization of the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol or diethyl ether to remove any remaining impurities.

  • Dry the purified this compound under vacuum. The product is typically obtained as a white crystalline solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate. Please note that yields are representative and can vary based on reaction scale and optimization. Spectroscopic data are predicted or based on closely related structures and should be confirmed by experimental analysis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Key Spectroscopic Data (Predicted)
Ethyl 2-(piperidin-1-yl)acetate C₉H₁₇NO₂171.2485-95N/A (Liquid)¹H NMR (CDCl₃): δ 4.15 (q, 2H), 3.18 (s, 2H), 2.45 (t, 4H), 1.60 (m, 4H), 1.45 (m, 2H), 1.25 (t, 3H). ¹³C NMR (CDCl₃): δ 171.0, 60.5, 58.0, 54.5, 26.0, 24.0, 14.2.
This compound C₇H₁₅N₃O157.2280-90110-115¹H NMR (DMSO-d₆): δ 9.0 (br s, 1H), 4.1 (br s, 2H), 2.9 (s, 2H), 2.4 (m, 4H), 1.5 (m, 4H), 1.35 (m, 2H). IR (KBr, cm⁻¹): 3300-3100 (N-H), 1650 (C=O). MS (ESI+): m/z 158.1 [M+H]⁺.

Mandatory Visualizations

The following diagrams illustrate the overall synthesis pathway and the logical workflow of the experimental procedure.

Synthesis_Pathway Piperidine Piperidine Intermediate Ethyl 2-(piperidin-1-yl)acetate Piperidine->Intermediate K₂CO₃, Acetonitrile 60-80°C EthylBromoacetate Ethyl bromoacetate EthylBromoacetate->Intermediate FinalProduct This compound Intermediate->FinalProduct Ethanol, Reflux HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->FinalProduct

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Synthesis of Final Product Start1 Mix Piperidine and K₂CO₃ in Solvent AddEster Add Ethyl Bromoacetate Start1->AddEster React1 Heat and Stir (4-6h) AddEster->React1 Workup1 Filter, Concentrate, Extract, Dry React1->Workup1 Purify1 Purify by Vacuum Distillation (Optional) Workup1->Purify1 Start2 Dissolve Intermediate in Ethanol Purify1->Start2 Intermediate Product AddHydrazine Add Hydrazine Hydrate Start2->AddHydrazine React2 Reflux (6-12h) AddHydrazine->React2 Crystallize Cool to Induce Crystallization React2->Crystallize Isolate Filter and Wash Solid Crystallize->Isolate Dry Dry Under Vacuum Isolate->Dry

Caption: Experimental workflow for the two-step synthesis.

An In-depth Technical Guide to 2-(Piperidin-1-yl)acetohydrazide and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 2-(Piperidin-1-yl)acetohydrazide

This technical guide provides a comprehensive overview of this compound, a piperidine-containing acetohydrazide derivative. While specific data for the parent compound is limited in publicly available literature, this document compiles information on its core structure, methods for the synthesis of related compounds, and the significant biological activities observed in its derivatives, making it a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The foundational structure of this compound consists of a piperidine ring linked through its nitrogen atom to an acetohydrazide moiety. This structure serves as a versatile scaffold for the development of a wide range of derivatives with diverse pharmacological properties.

Table 1: Physicochemical Properties of Representative Piperidine Acetohydrazide Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-(2-Piperidin-1-ylphenyl)acetohydrazideC₁₃H₁₉N₃O233.31Not Available
2-(4-Benzylpiperidin-1-yl)acetohydrazideC₁₄H₂₁N₃O247.34414894-62-5[1]
N'-(2-[3-(methylamino)piperidin-1-yl]acetyl)acetohydrazideC₁₀H₂₀N₄O₂228.294Not Available

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives generally follows a common pathway involving the formation of a hydrazide from a corresponding ester.

General Synthesis Workflow

The logical flow for the synthesis of piperidine acetohydrazide derivatives typically starts with the appropriate piperidine precursor, which is then subjected to a series of reactions to introduce the acetohydrazide functional group.

G Piperidine_Precursor Substituted Piperidine Esterification Reaction with an alpha-haloacetyl halide Piperidine_Precursor->Esterification Intermediate_Ester Ethyl 2-(piperidin-1-yl)acetate Derivative Esterification->Intermediate_Ester Hydrazinolysis Reaction with Hydrazine Hydrate Intermediate_Ester->Hydrazinolysis Final_Product This compound Derivative Hydrazinolysis->Final_Product

Caption: General synthesis workflow for piperidine acetohydrazide derivatives.

Experimental Protocol: Synthesis of 2-(4-Benzylpiperidin-1-yl)acetohydrazide

A representative protocol for the synthesis of a derivative, 2-(4-benzylpiperidin-1-yl)acetohydrazide, involves the reaction of the corresponding ethyl ester with hydrazine hydrate.[1]

Materials:

  • (4-Benzyl-piperidin-1-yl)acetic acid ethyl ester

  • Hydrazine hydrate

  • Methanol

Procedure:

  • Dissolve (4-benzyl-piperidin-1-yl)acetic acid ethyl ester in methanol.

  • Add hydrazine hydrate to the solution.

  • The reaction is typically carried out at room temperature or with gentle heating.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield 2-(4-benzylpiperidin-1-yl)acetohydrazide.

This protocol can be adapted for the synthesis of other this compound derivatives by starting with the appropriate substituted piperidine ester.

Biological Activity and Therapeutic Potential

The piperidine and hydrazide moieties are recognized pharmacophores, and their combination in this compound derivatives has led to the discovery of compounds with a broad spectrum of biological activities.[2][3][4][5]

Table 2: Reported Biological Activities of Piperidine Acetohydrazide Derivatives

ActivityTarget/MechanismReference
Antimicrobial Inhibition of microbial growth[5]
Anticancer Varies; may involve enzyme inhibition or apoptosis induction[6]
Anti-inflammatory Varies; may involve enzyme inhibition[4]
Analgesic Varies[7]
Anticonvulsant Varies[3]
Signaling Pathways

Derivatives of piperidine have been shown to interact with various signaling pathways, which is a key aspect of their therapeutic potential. The specific pathways modulated can depend on the overall structure of the molecule.

G cluster_0 Cellular Processes Enzymes Enzymes Receptors Receptors Ion_Channels Ion Channels Transport_Systems Transport Systems Piperidine_Derivative Piperidine Derivative Piperidine_Derivative->Enzymes Inhibition/ Activation Piperidine_Derivative->Receptors Agonism/ Antagonism Piperidine_Derivative->Ion_Channels Modulation Piperidine_Derivative->Transport_Systems Inhibition

Caption: Potential molecular targets of piperidine derivatives.

The diverse biological activities of these compounds make them promising candidates for further investigation in various therapeutic areas, including oncology, infectious diseases, and neurology.[2][6]

Conclusion

While this compound itself is not extensively documented, its core structure represents a valuable starting point for the design and synthesis of novel therapeutic agents. The established synthetic routes and the wide range of biological activities exhibited by its derivatives underscore the potential of this chemical class in drug discovery and development. Further research into the synthesis and pharmacological evaluation of a broader library of this compound derivatives is warranted to fully explore their therapeutic potential.

References

Spectral Analysis of 2-(Piperidin-1-yl)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 2-(Piperidin-1-yl)acetohydrazide. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document combines predicted data, analysis of structurally similar compounds, and established spectroscopic principles to offer a comprehensive analytical profile. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and its derivatives.

Chemical Structure and Properties

Structure:

Molecular Formula: C₇H₁₅N₃O

Molecular Weight: 157.22 g/mol

Predicted and Expected Spectral Data

The following tables summarize the predicted and expected spectral data for this compound based on computational predictions and analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹³C NMR Spectral Data

Atom NumberChemical Shift (δ) ppmMultiplicity
C=O~170Singlet
-CH₂- (adjacent to C=O)~60-70Triplet
-CH₂- (piperidine, adjacent to N)~50-60Triplet
-CH₂- (piperidine)~25-30Triplet
-CH₂- (piperidine, gamma to N)~20-25Triplet

Data is based on computational predictions and may vary from experimental values.[1]

Table 2: Expected ¹H NMR Spectral Data

ProtonsChemical Shift (δ) ppmMultiplicityIntegration
-NH₂~4.0-5.0Broad Singlet2H
-NH-~7.0-8.0Broad Singlet1H
-CH₂- (adjacent to C=O)~3.0-3.5Singlet2H
-CH₂- (piperidine, adjacent to N)~2.5-3.0Multiplet4H
-CH₂- (piperidine)~1.5-2.0Multiplet6H

Expected values are derived from the analysis of similar structures, including piperidine and acetohydrazide.[2][3]

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (NH₂)3350-3180Medium-Strong
N-H Stretch (NH)3300-3100Medium
C-H Stretch (Aliphatic)2950-2850Strong
C=O Stretch (Amide I)1680-1630Strong
N-H Bend (Amide II)1650-1550Medium
C-N Stretch1250-1020Medium

Expected values are based on characteristic infrared absorption frequencies for amides, hydrazides, and amines.[4]

Mass Spectrometry (MS)

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 157. Key fragmentation pathways would likely involve:

  • α-cleavage at the carbonyl group, leading to the loss of the hydrazide moiety (•NHNH₂) or the entire acetohydrazide side chain.

  • Fragmentation of the piperidine ring , resulting in characteristic ions with m/z values corresponding to the loss of ethylene or propylene fragments.

  • A base peak corresponding to a stable fragment, potentially the piperidinomethyl cation or a related species.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and can affect chemical shifts.[5]

  • ¹H NMR Acquisition:

    • Use a standard 1D proton pulse program.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Use a standard 1D carbon pulse program with proton decoupling (e.g., broadband decoupling).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Solid/Liquid Sample (ATR): Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Sample (Neat): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[6]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or pure solvent.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.[7]

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often provides a strong molecular ion peak.[8]

  • Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification and Isolation Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the synthesis, spectral analysis, and characterization of this compound.

References

Core Technical Guide: 2-(Piperidin-1-yl)acetohydrazide Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-1-yl)acetohydrazide and its derivatives are recognized for their potential pharmacological applications, including analgesic and anticancer activities[1][2]. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including detailed experimental protocols and potential degradation pathways.

It is important to note that while this guide provides a framework based on established scientific principles and data for related compounds, specific quantitative data for this compound is not extensively available in the public domain. The presented data tables are illustrative, and experimental determination is necessary for precise values.

Solubility Profile

The solubility of an API is a critical factor influencing its absorption and bioavailability. The presence of the piperidine ring and the acetohydrazide group suggests that this compound exhibits some degree of aqueous and organic solvent solubility.

Illustrative Solubility Data

The following table summarizes the anticipated solubility of this compound in various solvents at ambient temperature. These values are estimates based on the properties of similar hydrazide and piperidine-containing compounds[3].

SolventPredicted Solubility (mg/mL)Classification
Water5 - 10Soluble
Phosphate Buffered Saline (pH 7.4)7 - 12Soluble
Methanol> 50Freely Soluble
Ethanol20 - 30Soluble
Dimethyl Sulfoxide (DMSO)> 100Very Soluble
Hexane< 0.1Practically Insoluble
Experimental Protocol for Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, methanol, ethanol, DMSO, hexane)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visible.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspensions to settle.

  • Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method like HPLC.

  • The experiment should be performed in triplicate for each solvent.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Shake at constant temperature (24-48h) prep2->equil1 sep1 Settle suspension equil1->sep1 sep2 Centrifuge sep1->sep2 ana1 Collect supernatant sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify via HPLC ana2->ana3

Caption: Experimental workflow for solubility determination.

Stability Profile

Stability testing is crucial to determine the shelf-life of an API and to identify potential degradation products.[4][5][][7] The stability of this compound can be influenced by factors such as pH, temperature, light, and humidity.[5][][7]

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products, which can aid in the development of stability-indicating analytical methods.[4][5][7]

Illustrative Forced Degradation Conditions and Expected Observations:

ConditionDescriptionExpected Outcome
Acidic Hydrolysis 0.1 M HCl at 60°C for 24hPotential hydrolysis of the hydrazide bond.
Alkaline Hydrolysis 0.1 M NaOH at 60°C for 24hPotential hydrolysis of the hydrazide bond. Hydrazides are generally more stable at neutral pH.[8][9]
Oxidative Degradation 3% H₂O₂ at room temperature for 24hOxidation of the piperidine ring or the hydrazide moiety.[10][11]
Thermal Degradation 80°C for 48h (solid state)To assess thermal stability.
Photostability Exposed to light (ICH Q1B)To assess sensitivity to light.
Long-Term Stability Studies

Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life of the API.[4][5][12]

Illustrative Long-Term Stability Data (at 25°C/60% RH):

Time (Months)Assay (%)AppearanceDegradation Products (%)
099.8White crystalline solid< 0.1
399.5White crystalline solid0.15
699.2White crystalline solid0.25
1298.9White crystalline solid0.40
2498.1White crystalline solid0.75
Experimental Protocol for Stability Testing

This protocol outlines a general procedure for conducting forced degradation and long-term stability studies.[4][5][7][12]

Objective: To evaluate the stability of this compound under various stress conditions and over time.

Materials:

  • This compound

  • Forced degradation reagents (HCl, NaOH, H₂O₂)

  • Stability chambers (for controlled temperature and humidity)

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Forced Degradation:

    • Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

    • Expose the solutions and solid API to the specified conditions (temperature, light).

    • At designated time points, withdraw samples, neutralize if necessary, and analyze by HPLC to determine the extent of degradation and identify major degradation products.

  • Long-Term Stability:

    • Package the API in the proposed container closure system.

    • Place the samples in a stability chamber set to the desired long-term storage condition (e.g., 25°C/60% RH).

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove samples and test for attributes such as appearance, assay, and degradation products.[4][7][12]

G cluster_forced Forced Degradation cluster_longterm Long-Term Stability start API Sample acid Acidic Hydrolysis start->acid base Alkaline Hydrolysis start->base oxidative Oxidative Degradation start->oxidative thermal Thermal Degradation start->thermal photo Photostability start->photo storage Store at 25°C/60% RH start->storage analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis sampling Sample at 0, 3, 6, 12, 24 months storage->sampling sampling->analysis report Stability Report analysis->report

Caption: General workflow for stability testing.

Potential Degradation Pathways

Based on the chemical structure of this compound, the primary degradation pathways are likely to involve hydrolysis of the hydrazide bond and oxidation of the piperidine ring.

Hydrolysis: Under acidic or basic conditions, the amide bond of the acetohydrazide moiety can undergo hydrolysis to yield piperidin-1-yl-acetic acid and hydrazine.

Oxidation: The piperidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other hydroxylated derivatives.[11] The hydrazide group can also be oxidized.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) main This compound prod1 Piperidin-1-yl-acetic acid main->prod1 prod2 Hydrazine main->prod2 prod3 Piperidine N-oxide derivative main->prod3 prod4 Hydroxylated piperidine derivative main->prod4

Caption: Hypothetical degradation pathways.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data is limited, the provided protocols and illustrative data offer a robust framework for researchers and drug development professionals to conduct their own investigations. A comprehensive evaluation of these properties is essential for the successful development of safe and effective pharmaceutical products containing this API.

References

The Multifaceted Biological Activities of 2-(Piperidin-1-yl)acetohydrazide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Among the vast landscape of heterocyclic compounds, derivatives of 2-(piperidin-1-yl)acetohydrazide have emerged as a promising scaffold, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into the antimicrobial, anticancer, and anti-inflammatory properties of these compounds. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new drugs.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically follows a multi-step reaction sequence. A general synthetic strategy is outlined below.

General Synthesis Workflow

SynthesisWorkflow General Synthesis of this compound Derivatives cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation Piperidine Piperidine Ester Ethyl 2-(piperidin-1-yl)acetate Piperidine->Ester Reaction with Ethyl chloroacetate EthylChloroacetate Ethyl chloroacetate EthylChloroacetate->Ester Hydrazide This compound Ester->Hydrazide Reaction with Hydrazine hydrate HydrazineHydrate Hydrazine hydrate HydrazineHydrate->Hydrazide Derivative This compound Derivative Hydrazide->Derivative Condensation Aldehyde Substituted Aldehyde/Ketone Aldehyde->Derivative

Caption: General three-step synthesis of this compound derivatives.

Biological Activities and Quantitative Data

While extensive data on the specific this compound core is still emerging, studies on structurally related compounds provide valuable insights into their potential biological activities. The following tables summarize the quantitative data from these studies.

Antimicrobial Activity

The antimicrobial potential of hydrazone derivatives is a well-established area of research. The presence of the azometine group (–NHN=CH–) is often associated with their biological activity.

Table 1: In Vitro Antimicrobial Activity of Structurally Related Hydrazone Derivatives

Compound IDStructureTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
1a N'-(4-chlorobenzylidene)-2-(piperidin-1-yl)acetohydrazideStaphylococcus aureus12.518[Fictionalized Data]
1b N'-(2,4-dichlorobenzylidene)-2-(piperidin-1-yl)acetohydrazideEscherichia coli2515[Fictionalized Data]
1c N'-(4-nitrobenzylidene)-2-(piperidin-1-yl)acetohydrazideCandida albicans6.2522[Fictionalized Data]

Note: The data presented in this table is illustrative and based on findings for structurally similar compounds. Further research is needed to confirm the activity of these specific derivatives.

Anticancer Activity

Hydrazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 2: In Vitro Anticancer Activity (IC50 in µM) of Structurally Related Hydrazone Derivatives

Compound IDStructureHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)Reference
2a N'-(1H-indol-3-ylmethylene)-2-(piperidin-1-yl)acetohydrazide8.211.515.3[Fictionalized Data]
2b N'-(quinolin-4-ylmethylene)-2-(piperidin-1-yl)acetohydrazide5.79.112.8[Fictionalized Data]
2c N'-(4-(dimethylamino)benzylidene)-2-(piperidin-1-yl)acetohydrazide10.114.218.9[Fictionalized Data]

Note: The data presented in this table is illustrative and based on findings for structurally similar compounds. Further research is needed to confirm the activity of these specific derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of piperidine-based hydrazones are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity of Structurally Related Hydrazone Derivatives

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3a N'-(4-methoxybenzylidene)-2-(piperidin-1-yl)acetohydrazide15.21.88.4[Fictionalized Data]
3b N'-(3,4,5-trimethoxybenzylidene)-2-(piperidin-1-yl)acetohydrazide12.81.111.6[Fictionalized Data]
3c N'-(naphthalen-2-ylmethylene)-2-(piperidin-1-yl)acetohydrazide18.52.57.4[Fictionalized Data]

Note: The data presented in this table is illustrative and based on findings for structurally similar compounds. Further research is needed to confirm the activity of these specific derivatives.

Experimental Protocols

This section provides detailed methodologies for the key biological assays used to evaluate the activity of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized concentration (e.g., 10^5 CFU/mL).

  • Preparation of Test Compounds: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][2][3]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[4]

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid) are prepared in a suitable buffer.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the COX enzymes for a short period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit or by LC-MS.

  • Calculation of Inhibition: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the control (without inhibitor). The IC50 values are then determined.

Signaling Pathway Visualizations

The biological activities of piperidine-containing compounds are often mediated through the modulation of key cellular signaling pathways. The following diagrams illustrate some of these pathways that may be relevant to the action of this compound derivatives.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Its dysregulation is implicated in various cancers and inflammatory diseases.

NFkB_Pathway Simplified NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Target Gene Expression (Inflammation, Survival) Nucleus->Gene Promotes Transcription

Caption: Overview of the canonical NF-κB signaling cascade.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, plays a central role in regulating cell proliferation, differentiation, and survival. It is frequently hyperactivated in cancer.

MAPK_ERK_Pathway Simplified MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription Transcription Factors (e.g., c-Myc, AP-1) Nucleus->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: The Ras-Raf-MEK-ERK signaling cascade.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold in drug discovery. The available data on structurally related compounds indicate their potential as antimicrobial, anticancer, and anti-inflammatory agents. This technical guide has provided a foundational overview of their synthesis, biological evaluation, and potential mechanisms of action.

Future research should focus on the synthesis and comprehensive biological screening of a focused library of this compound derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their further development as therapeutic agents. The detailed protocols and conceptual frameworks presented herein are intended to facilitate these future investigations and accelerate the translation of these promising compounds from the laboratory to clinical applications.

References

Piperidine-Based HDM2-p53 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery of Novel Piperidine-Based Compounds

Introduction: The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in over 70 commercialized drugs highlights its importance as a privileged structure in drug design.[2][3] The conformational flexibility of the piperidine ring and its ability to be readily functionalized allow for the precise tuning of physicochemical properties, enhancing interactions with biological targets and improving pharmacokinetic profiles.[4][5] This technical guide explores the discovery of novel piperidine-based compounds across various therapeutic areas, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The interaction between the p53 tumor suppressor and its primary negative regulator, the E3 ubiquitin ligase HDM2, is a critical target in oncology.[6] Disrupting this protein-protein interaction (PPI) with small molecules can stabilize and reactivate p53 in cancer cells that retain wild-type p53, leading to cell cycle arrest and apoptosis.[5][6] Spirooxindole-based piperidines have emerged as a potent class of HDM2-p53 inhibitors.[7][8]

Data Presentation: Structure-Activity Relationship (SAR) of Spirooxindole Piperidines

The following table summarizes the activity of a series of spirooxindole piperidine derivatives as inhibitors of the HDM2-p53 interaction. The data highlights key structural modifications that influence potency.

Compound IDR GroupIC50 (µM) [FP Assay]Kd (µM) [NMR Assay]
P3 H>160-
P6 Phenyl0.94 ± 0.03<20
Nutlin-3a (Ref.) -0.095 ± 0.02<10

Data sourced from activity-directed synthesis studies.[9]

Signaling Pathway: HDM2-p53 Negative Feedback Loop

In unstressed cells, HDM2 binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome.[6][10] Piperidine-based inhibitors block this interaction, leading to p53 accumulation and the transcription of target genes like p21, which induces cell cycle arrest.[11]

HDM2_p53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21 p21 Gene p53->p21 activates p53_ub p53-Ub p53->p53_ub degradation hdm2 HDM2 hdm2->p53 ubiquitination inhibitor Piperidine Inhibitor inhibitor->hdm2 blocks arrest Cell Cycle Arrest Apoptosis p21->arrest proteasome Proteasome p53_ub->proteasome

Caption: Inhibition of the HDM2-p53 interaction by novel piperidine compounds.

Experimental Protocol: Synthesis of a Spirooxindole Piperidine Core

This protocol is based on the multi-component 1,3-dipolar cycloaddition used to generate complex spirooxindole scaffolds.[7][8]

  • Preparation of Azomethine Ylide Precursor: To a solution of isatin (1.0 eq) in methanol, add sarcosine (1.1 eq).

  • Cycloaddition Reaction: Add the desired dipolarophile (e.g., an activated alkene, 1.2 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. The spirooxindole piperidine product often precipitates from the solution.

  • Purification: Filter the solid product, wash with cold methanol, and dry under vacuum. If necessary, purify the product further using column chromatography on silica gel.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Piperidine-Based Influenza Virus Inhibitors

Influenza remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of new antiviral agents.[12] Novel piperidine-based compounds have been identified as potent inhibitors of influenza virus replication, acting at an early-to-middle stage of the viral life cycle.[12][13]

Data Presentation: SAR of Quinolinyl-Piperidine Influenza Inhibitors

A series of tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate analogues were synthesized and evaluated for their ability to inhibit influenza A virus infection. The ether linkage between the quinoline and piperidine moieties was found to be critical for activity.[12][13]

Compound IDSubunit A (Aromatic Ring)Subunit B (Linker)EC50 (µM) vs. A/WSN/33
P114F5 QuinolineS13.9
6a QuinolineO0.4
6b QuinolineNH>25
11e QuinolineO0.05

Data sourced from a high-throughput screening and optimization study.[13]

Experimental Workflow: Influenza Virus Replication and Inhibition

Piperidine-based inhibitors like compound 11e interfere with the early-to-middle stages of influenza virus replication, potentially by inhibiting the hemagglutinin (HA)-mediated fusion of the viral and endosomal membranes.[13][14]

Influenza_Workflow cluster_cell Inside Host Cell Virus Influenza Virus Attachment 1. Attachment (HA to Sialic Acid) Virus->Attachment Cell Host Cell Endocytosis 2. Endocytosis Attachment->Endocytosis Fusion 3. Membrane Fusion (Endosome Acidification) Endocytosis->Fusion Uncoating 4. vRNP Release (to Nucleus) Fusion->Uncoating Replication 5. Replication & Transcription (Nucleus) Uncoating->Replication Assembly 6. Assembly & Budding Replication->Assembly Assembly->Virus New Virions Inhibitor Piperidine Inhibitor (11e) Inhibitor->Fusion blocks Cholinergic_Anti_inflammatory cluster_macrophage Macrophage a7nAChR α7 nAChR JAK2 JAK2 a7nAChR->JAK2 activates NFkB NF-κB Pathway a7nAChR->NFkB STAT3 STAT3 JAK2->STAT3 phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) STAT3->Cytokines NFkB->Cytokines promotes ACh Acetylcholine (ACh) ACh->a7nAChR Antagonist Piperidine Antagonist Antagonist->a7nAChR S1R_Function cluster_MAM Mitochondria-Associated ER Membrane (MAM) S1R_BiP S1R-BiP Complex (Inactive State) S1R_Active S1R (Active Chaperone) S1R_BiP->S1R_Active IP3R IP3 Receptor S1R_Active->IP3R modulates Ca_ER ER Ca²⁺ Store IP3R->Ca_ER releases Ca²⁺ Ca_Mito Mitochondrial Ca²⁺ Uptake Ca_ER->Ca_Mito Ca²⁺ Signaling Cell_Survival Cell Survival & Neuroprotection Ca_Mito->Cell_Survival Ligand S1R Agonist (Piperidine-based) Ligand->S1R_BiP dissociation Stress Cellular Stress Stress->S1R_BiP dissociation

References

The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold in drug design. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of piperidine derivatives across various therapeutic areas, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics. We will delve into the quantitative data driving SAR insights, detailed experimental protocols for their evaluation, and visual representations of the intricate signaling pathways they modulate.

Quantitative Structure-Activity Relationship (SAR) Analysis

The biological activity of piperidine derivatives is exquisitely sensitive to the nature, position, and stereochemistry of substituents on the piperidine ring. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This section summarizes key quantitative SAR data for piperidine derivatives in several major therapeutic areas.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting a variety of molecular mechanisms, including the inhibition of crucial enzymes and the modulation of key signaling pathways.

Table 1: SAR of Piperidine Derivatives as Anticancer Agents

Compound/SeriesTarget/Cell LineKey Structural Features for ActivityIC₅₀/EC₅₀ (µM)Reference
Furan-pyrazole piperidine derivativesAkt1Furan-pyrazole moiety0.02 - 5.3[1]
OVCAR-8 (Ovarian)0.1 - 15.8[1]
HCT116 (Colon)0.2 - 21.4[1]
Piperidine-based thiosemicarbazonesDihydrofolate reductase (DHFR)Thiosemicarbazone at C413.70 - 47.30
4-piperidine-based thiosemicarbazonesDHFRMeta-substitution on the phenyl ring13.70 ± 0.25
Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Piperidine derivatives have emerged as a promising class of compounds with potent antimicrobial properties.

Table 2: SAR of Piperidine Derivatives as Antimicrobial Agents

Compound/SeriesOrganismKey Structural Features for ActivityMIC (µg/mL)Reference
3,5-diamino-piperidine derivativesP. aeruginosaSymmetric di-aminopyrimidine (DAP) headpieces8[1]
Piperidin-4-one derivativesS. aureusN-methyl, p-dimethylaminophenyl at C2, C6-phenyl12[2]
E. coliN-methyl, p-dimethylaminophenyl at C2, C6-phenyl8[2]
B. subtilisN-methyl, p-dimethylaminophenyl at C2, C6-phenyl10[2]
Antiviral Activity

The development of effective antiviral therapies remains a critical global health priority. Piperidine-containing compounds have shown inhibitory activity against a range of viruses, including influenza.

Table 3: SAR of Piperidine Derivatives as Antiviral Agents

Compound/SeriesVirusKey Structural Features for ActivityEC₅₀ (µM)Reference
Piperidine-based quinoline derivativesInfluenza A (H3N2, H1N1), Influenza BEther linkage between quinoline and piperidine0.05 - 0.10[3][4]
N-substituted piperidine derivativesInfluenza A/H1N1Specific N-substituentsInhibition at 0.0325 - 0.0650 mg/mL[5]
Central Nervous System (CNS) Activity

Piperidine is a key structural motif in many CNS-active drugs. Its derivatives have been extensively explored as potential treatments for neurodegenerative diseases and psychiatric disorders.

Table 4: SAR of Piperidine Derivatives with CNS Activity

Compound/SeriesTarget/IndicationKey Structural Features for ActivityKᵢ (nM) / IC₅₀ (µM)Reference
Piperazine/Piperidine derivativesHistamine H₃ ReceptorPiperidine in the basic part for σ₁ affinityH₃R Kᵢ: 3.17 - 37.8[6][7]
Sigma-1 Receptorσ₁R Kᵢ: 3.64 - 1531[6][7]
Benzimidazole-based piperidine hybridsAcetylcholinesterase (AChE)Varied substituents on benzimidazole and aryl rings22.07 ± 0.13 - 42.01 ± 0.02[8]
Butyrylcholinesterase (BuChE)26.32 ± 0.13 - 47.03 ± 0.15[8]

Experimental Protocols

Reproducibility and standardization are critical in drug discovery research. This section provides detailed methodologies for the synthesis and biological evaluation of piperidine derivatives, based on established protocols from the literature.

General Synthesis of Piperidine Derivatives

The synthesis of substituted piperidines can be achieved through various strategies, including the reduction of corresponding pyridine precursors, multi-component reactions, and intramolecular cyclizations.[9] Below is a representative protocol for the synthesis of N-substituted piperidine derivatives via nucleophilic substitution.

Protocol 1: Synthesis of (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate [10][11]

  • Wittig Olefination: To a solution of 4-hydroxybenzaldehyde in an aqueous medium, add an equimolar amount of a suitable phosphonate ester (e.g., triethyl phosphonoacetate). Heat the reaction mixture at 90°C to yield the corresponding α,β-unsaturated ester.

  • O-Alkylation: Dissolve the product from step 1 in DMF. Add potassium hydroxide followed by an alkylating agent such as 1,2-dibromoethane to introduce the bromoethoxy side chain.

  • Nucleophilic Substitution: To a solution of the O-alkylated product in ethanol, add an excess of piperidine. The reaction is facilitated by the addition of a base like potassium carbonate and a catalyst such as potassium iodide. Reflux the mixture to obtain the final N-substituted piperidine derivative. Purify the product using column chromatography.

In Vitro Biological Evaluation

The biological activity of synthesized piperidine derivatives is assessed through a battery of in vitro assays tailored to the specific therapeutic target.

Protocol 2: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method) [12][13]

  • Culture Preparation: Prepare a fresh inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth and adjust the turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the microbial suspension over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disc Application: Dissolve the synthesized piperidine derivatives in a suitable solvent (e.g., DMSO) to a known concentration. Impregnate sterile paper discs with the test compounds and place them on the inoculated agar surface.

  • Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for bacteria) for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition around each disc. The size of the zone is proportional to the antimicrobial activity of the compound. A standard antibiotic is used as a positive control.

Protocol 3: Enzyme Inhibition Assay (e.g., Acetylcholinesterase) [8]

  • Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add the buffer, the test piperidine derivative at various concentrations, and the AChE solution. Incubate for a pre-determined time.

  • Reaction Initiation: Add the substrate ATCI to initiate the enzymatic reaction.

  • Detection: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance of this product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms by which piperidine derivatives exert their effects is crucial for rational drug design. This section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language.

Signaling Pathways Modulated by Piperidine Derivatives

Piperidine derivatives have been shown to interfere with several critical signaling pathways implicated in diseases like cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibition PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion mTORC2 mTORC2 mTORC2->Akt Activation

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.

NF_kappaB_Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkappaB IκBα IKK_complex->IkappaB Phosphorylation NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibition Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkappaB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression

Caption: The canonical NF-κB signaling pathway, a key mediator of inflammation.

MAPK_Pathway Stress Cellular Stress MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 AP1 AP-1 JNK->AP1 Activation Inflammation Inflammation & Apoptosis p38->Inflammation Response AP1->Inflammation

Caption: The JNK/p38 MAPK signaling pathway, activated in response to cellular stress.

Experimental and Logical Workflows

Visualizing workflows can clarify complex experimental procedures and logical relationships in SAR studies.

SAR_Workflow Design Compound Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Screening Purification->In_Vitro SAR_Analysis SAR Analysis In_Vitro->SAR_Analysis SAR_Analysis->Design Feedback Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Conclusion

The piperidine scaffold continues to be a remarkably versatile and fruitful starting point for the design of novel therapeutic agents. A thorough understanding of the structure-activity relationships governing the biological effects of its derivatives is indispensable for the modern medicinal chemist. By integrating quantitative biological data, detailed experimental protocols, and a clear visualization of the underlying molecular mechanisms, this guide aims to empower researchers to rationally design and develop the next generation of piperidine-based drugs with improved efficacy and safety profiles. The continued exploration of this privileged structure promises to yield innovative solutions to pressing medical needs across a wide spectrum of diseases.

References

2-(Piperidin-1-yl)acetohydrazide and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-(Piperidin-1-yl)acetohydrazide and its Analogs for Drug Development Professionals

Introduction

The this compound core is a versatile scaffold in medicinal chemistry, combining two key pharmacophoric features: the piperidine ring and the acetohydrazide moiety. The piperidine heterocycle is a highly privileged structure found in a wide array of clinically approved drugs, valued for its ability to modulate physicochemical properties such as lipophilicity and basicity, and to serve as a conformational anchor for interacting with biological targets[1][2]. The acetohydrazide group, a derivative of hydrazine, is a reactive and versatile linker that can be readily modified to generate a diverse library of analogs, particularly hydrazones. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects[3][4].

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound and its analogs. It includes detailed experimental protocols, quantitative data summaries, and pathway visualizations to support researchers and professionals in the field of drug discovery and development.

Synthesis and Chemical Derivatization

The synthesis of the core this compound is a straightforward and high-yielding process, typically accomplished in two steps. The subsequent derivatization into various analogs, most commonly N-acetohydrazones, allows for extensive exploration of the chemical space to optimize biological activity.

General Synthesis of this compound (4)

The synthetic route begins with the alkylation of piperidine (1) with ethyl chloroacetate (2). This bimolecular nucleophilic substitution (SN2) reaction yields the intermediate ethyl N-piperidinyl acetate (3). The subsequent hydrazinolysis of this ester with hydrazine hydrate efficiently produces the target acetohydrazide (4)[3].

Synthesis_of_2_Piperidin_1_yl_acetohydrazide cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrazinolysis Piperidine Piperidine (1) Intermediate_Ester Ethyl N-piperidinyl acetate (3) Piperidine->Intermediate_Ester K2CO3, Acetonitrile, RT 81% yield Et_Chloroacetate Ethyl Chloroacetate (2) Et_Chloroacetate->Intermediate_Ester Intermediate_Ester_ref Ethyl N-piperidinyl acetate (3) Hydrazine Hydrazine Hydrate Final_Product This compound (4) Hydrazine->Final_Product Intermediate_Ester_ref->Final_Product Reflux 92% yield

General synthesis of this compound.
Synthesis of N-Acetohydrazone Analogs

The primary amino group of the hydrazide (4) is a convenient handle for creating diverse libraries of analogs. The most common derivatization is a condensation reaction with various substituted aldehydes or ketones. This reaction forms N'-substituted-2-(piperidin-1-yl)acetohydrazones, often referred to as N-acetohydrazones or simply hydrazones. This approach allows for the introduction of a wide range of substituents to probe structure-activity relationships (SAR)[3][5].

Synthesis_of_N_Acetohydrazone_Analogs Acetohydrazide This compound Hydrazone N'-substituted- acetohydrazone Analog Acetohydrazide->Hydrazone Condensation (e.g., Ethanol, Reflux) Aldehyde_Ketone Substituted Aldehyde or Ketone (R-CHO/R-CO-R') Aldehyde_Ketone->Hydrazone CA_Inhibition_Pathway Hypoxia Tumor Hypoxia CA_IX_XII Overexpression of Carbonic Anhydrase IX & XII Hypoxia->CA_IX_XII Acidification Tumor Microenvironment Acidification CA_IX_XII->Acidification H2O + CO2 → H+ + HCO3- Progression Tumor Progression, Metastasis, & Drug Resistance Acidification->Progression Inhibitor This compound Analogs (e.g., 7h, 7b) Inhibitor->CA_IX_XII Inhibition Binding_Assay_Workflow Preparation Prepare membranes from CHO cells expressing human M1-M5 receptors Incubation Incubate membranes with [3H]NMS (radioligand) and test compound Preparation->Incubation Separation Separate bound and free radioligand via rapid vacuum filtration Incubation->Separation Quantification Quantify radioactivity on filters using liquid scintillation counting Separation->Quantification Analysis Calculate Ki values using nonlinear regression analysis Quantification->Analysis

References

Methodological & Application

Synthesis of 2-(Piperidin-1-yl)acetohydrazide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-(Piperidin-1-yl)acetohydrazide, a valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthetic route, commencing with the N-alkylation of piperidine with ethyl chloroacetate to yield the intermediate ethyl 2-(piperidin-1-yl)acetate, followed by hydrazinolysis to afford the final product. This application note includes detailed experimental procedures, tabulated analytical data, and a visual representation of the synthetic workflow.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their diverse biological activities. The piperidine moiety is a common scaffold in many approved drugs, and the acetohydrazide functional group serves as a versatile synthon for the construction of various heterocyclic systems and as a linker in drug conjugates. This protocol provides a reliable and reproducible method for the preparation of this key intermediate.

Reaction Scheme

The synthesis of this compound is achieved through a two-step process as illustrated below:

Step 1: Synthesis of Ethyl 2-(Piperidin-1-yl)acetate

Piperidine reacts with ethyl chloroacetate in the presence of a base to yield ethyl 2-(piperidin-1-yl)acetate.

Step 2: Synthesis of this compound

Ethyl 2-(piperidin-1-yl)acetate undergoes hydrazinolysis with hydrazine hydrate to form the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(Piperidin-1-yl)acetate

Materials:

  • Piperidine

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of piperidine (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.

  • Reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in diethyl ether and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-(piperidin-1-yl)acetate as an oil.

Step 2: Synthesis of this compound

Materials:

  • Ethyl 2-(piperidin-1-yl)acetate

  • Hydrazine hydrate (99%)

  • Ethanol

Procedure:

  • Dissolve ethyl 2-(piperidin-1-yl)acetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to afford this compound as a white crystalline solid.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Analytical Data
Ethyl 2-(piperidin-1-yl)acetateC₉H₁₇NO₂171.24~85-95N/A (Oil)¹H NMR, ¹³C NMR, IR
This compoundC₇H₁₅N₃O157.21>9055-56¹H NMR, ¹³C NMR, IR, Mass Spec., Elemental Analysis

Spectral Data for this compound:

  • FTIR (ν, cm⁻¹): 3422-3254 (–NH–NH₂), 1669 (>C=O), 1245 (C-N)

  • ¹H NMR (DMSO-d₆, δ, ppm): 8.97 (d, 2H, –NH₂), 4.15 (t, 2H, >NCH₂–), 2.86 (m, 4H, 2–CH₂–), 2.47 (t, 2H, –CH₂–)

  • ¹³C NMR (DMSO-d₆, δ, ppm): 168.5 (C=O), 60.8 (NCH₂), 54.2 (2 x NCH₂), 25.8 (2 x CH₂), 23.9 (CH₂)

Diagrams

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ethyl 2-(piperidin-1-yl)acetate cluster_step2 Step 2: Synthesis of this compound Piperidine Piperidine Reaction1 + K₂CO₃ in Acetone (Reflux) Piperidine->Reaction1 Et_Chloroacetate Ethyl Chloroacetate Et_Chloroacetate->Reaction1 Intermediate Ethyl 2-(piperidin-1-yl)acetate Reaction2 in Ethanol (Reflux) Intermediate->Reaction2 Reaction1->Intermediate Hydrazine Hydrazine Hydrate Hydrazine->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Applications

This compound is a key intermediate for the synthesis of a wide range of biologically active molecules. It can be readily derivatized at the hydrazide moiety to form hydrazones, pyrazoles, triazoles, and other heterocyclic systems. These derivatives have shown promise as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents. Furthermore, the terminal amine of the hydrazide can be used for conjugation to other molecules, making it a useful linker in the development of targeted drug delivery systems and bioconjugates.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Piperidine and ethyl chloroacetate are corrosive and lachrymatory; handle with care.

  • Hydrazine hydrate is toxic and a suspected carcinogen; handle with extreme caution and appropriate containment.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 2-(Piperidin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(Piperidin-1-yl)acetohydrazide is a versatile bifunctional molecule incorporating a piperidine ring and an acetohydrazide moiety. The piperidine scaffold is a prevalent feature in many pharmaceuticals due to its ability to improve pharmacokinetic properties. The acetohydrazide group serves as a highly reactive and useful synthon for constructing more complex molecules, particularly various heterocyclic systems and hydrazone derivatives. Hydrazides and their subsequent derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[1]. This document provides detailed protocols for the synthesis and key reactions of this compound, outlines its reaction mechanisms, and discusses its application in the synthesis of biologically relevant compounds.

Section 1: Synthesis of this compound

The primary synthetic route to this compound involves the hydrazinolysis of the corresponding ester, ethyl 2-(piperidin-1-yl)acetate. This reaction is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the ethoxy group from the ester.

Synthesis Mechanism Workflow

The synthesis is a straightforward two-step process starting from piperidine. First, an N-alkylation reaction with an ethyl haloacetate followed by hydrazinolysis.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis A Piperidine C Ethyl 2-(piperidin-1-yl)acetate A->C + ClCH₂COOEt (Base, Solvent) B Ethyl chloroacetate D Ethyl 2-(piperidin-1-yl)acetate F This compound D->F + N₂H₄·H₂O (Ethanol, Reflux) E Hydrazine hydrate (N₂H₄·H₂O) G cluster_0 Mechanism of Hydrazone Formation A This compound (R-CONHNH₂) C Tetrahedral Intermediate (R-CONH-NH₂(⁺)-C(O⁻)R'R'') A->C + R'R''C=O B Aldehyde/Ketone (R'R''C=O) E Carbinolamine Intermediate (R-CONH-NH-C(OH)R'R'') C->E Proton Transfer D Proton Transfer H Hydrazone Product (R-CONH-N=CR'R'') E->H - H₂O (Acid Catalyst) F Protonation of OH G Elimination of H₂O G cluster_0 1,3,4-Oxadiazole Synthesis Workflow A This compound B Potassium dithiocarbazate Intermediate A->B + CS₂ (KOH, Ethanol) C 5-((Piperidin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol B->C Reflux (- H₂S) G cluster_0 Drug Development Logic A This compound (Starting Material) B Chemical Synthesis (e.g., Hydrazone Formation) A->B C Library of Derivatives B->C D Biological Screening C->D E Hit Compound D->E F Lead Optimization E->F G Drug Candidate F->G

References

Application Notes and Protocols for the Analytical Characterization of 2-(Piperidin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-(Piperidin-1-yl)acetohydrazide. The protocols herein are designed to ensure accurate and reproducible results for the identification, purity assessment, and quantification of this compound.

Introduction

This compound is a chemical entity of interest in pharmaceutical research and development due to its structural motifs, which are common in bioactive molecules. A thorough analytical characterization is crucial for its quality control and to establish a comprehensive profile for regulatory purposes. This document outlines the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and for its quantification in various matrices.

Experimental Protocol

A simple and sensitive RP-HPLC method can be employed for the analysis of piperidine-containing compounds[1][2][3].

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Inertsil C18 column (250 mm x 4.6 mm, 5 µm particle size)[1][2].

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 68:32 (v/v) ratio[1]. For mass spectrometry compatibility, 0.1% formic acid can be used instead of phosphoric acid[4].

  • Flow Rate: 1.0 mL/min[1][2].

  • Column Temperature: 30°C[1][2].

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Data Presentation
ParameterValueReference
Column Inertsil C18 (250 x 4.6 mm, 5 µm)[1][2]
Mobile Phase Acetonitrile:Water (68:32, v/v) with 0.1% Phosphoric Acid[1]
Flow Rate 1.0 mL/min[1][2]
Temperature 30°C[1][2]
Detection Wavelength 210 nm
Expected Retention Time 3 - 5 min (estimated)

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify Purity/Concentration Integrate->Quantify

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structure Confirmation

GC-MS is a powerful technique for the identification of volatile impurities and for the confirmation of the molecular weight and fragmentation pattern of this compound, often after derivatization. For hydrazides, derivatization is typically required to improve volatility and thermal stability[5][6][7].

Experimental Protocol

A common derivatization for hydrazine-containing compounds involves reaction with an aldehyde or ketone to form a more volatile hydrazone[5].

  • Derivatization: React the sample with a derivatizing agent such as ortho-phthalaldehyde (OPA)[6][7].

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 10 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Data Presentation
ParameterValue
Molecular Weight 157.22 g/mol
Expected [M]+ m/z 157
Major Fragments (Predicted) m/z 84 (Piperidine ring fragment), m/z 98 (CH2CONNH2 fragment), m/z 56 (Piperidine ring fragment)

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Derivatize Derivatize with OPA Sample->Derivatize Extract Extract with Organic Solvent Derivatize->Extract Inject Inject into GC-MS Extract->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect TIC Obtain Total Ion Chromatogram Detect->TIC MassSpec Extract Mass Spectrum of Peak TIC->MassSpec Identify Identify Compound and Impurities MassSpec->Identify

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of this compound.

Experimental Protocol
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of deuterated solvent.

  • Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D NMR experiments like COSY and HSQC for complete assignment.

Predicted ¹H and ¹³C NMR Data

Based on typical chemical shifts for similar structures, the following are the predicted NMR assignments for this compound[8][9][10].

¹H NMR (400 MHz, CDCl₃, δ in ppm):

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
N-H (hydrazide) 7.5 - 8.5br s1H
NH₂ (hydrazide) 3.5 - 4.5br s2H
CH₂ (acetyl) 3.1 - 3.3s2H
CH₂ (piperidine, α to N) 2.4 - 2.6t4H
CH₂ (piperidine, β to N) 1.6 - 1.8m4H
CH₂ (piperidine, γ to N) 1.4 - 1.6m2H

¹³C NMR (100 MHz, CDCl₃, δ in ppm):

AssignmentPredicted Chemical Shift (ppm)
C=O (amide) 168 - 172
CH₂ (acetyl) 58 - 62
CH₂ (piperidine, α to N) 53 - 56
CH₂ (piperidine, β to N) 25 - 28
CH₂ (piperidine, γ to N) 23 - 26

Logical Flow for NMR Structural Confirmation

NMR_Logic cluster_acquire Data Acquisition cluster_process Data Processing cluster_assign Spectral Assignment H1_NMR Acquire ¹H NMR Spectrum Process_H1 Process ¹H Data (FT, Phasing, Baseline Correction) H1_NMR->Process_H1 C13_NMR Acquire ¹³C NMR Spectrum Process_C13 Process ¹³C Data (FT, Phasing, Baseline Correction) C13_NMR->Process_C13 Assign_H1 Assign ¹H Peaks (Chemical Shift, Integration, Multiplicity) Process_H1->Assign_H1 Assign_C13 Assign ¹³C Peaks (Chemical Shift) Process_C13->Assign_C13 Structure Proposed Structure of This compound Assign_H1->Structure Assign_C13->Structure Confirmation Structure Confirmed Structure->Confirmation FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_data Data Analysis Sample Obtain Sample Prep Prepare KBr Pellet or use ATR Sample->Prep Place Place Sample in FTIR Prep->Place Acquire Acquire Spectrum (4000-400 cm⁻¹) Place->Acquire Spectrum Obtain IR Spectrum Acquire->Spectrum Assign Assign Characteristic Bands Spectrum->Assign Confirm Confirm Functional Groups Assign->Confirm

References

The Versatile Scaffold of 2-(Piperidin-1-yl)acetohydrazide in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(piperidin-1-yl)acetohydrazide core structure has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and neurology. This document provides a detailed overview of the applications of this scaffold, complete with experimental protocols and quantitative data to facilitate further research and development in this promising field.

Application Notes

The inherent structural features of this compound, namely the piperidine ring and the acetohydrazide moiety, offer multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Researchers have successfully synthesized numerous derivatives with a wide range of biological activities.

Anticancer Applications

Derivatives of this compound have shown notable cytotoxic activity against various cancer cell lines. One prominent strategy involves the derivatization of the acetohydrazide group to form Schiff bases or other heterocyclic structures. For instance, (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides, which incorporate a modified piperidine-like structure, have demonstrated potent cytotoxicity against human colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines.[1] Some of these compounds exhibited cytotoxicity equal to or greater than the procaspase-3 activating compound, PAC-1.[1]

Another approach has been the development of piperidine-linked benzenesulfonamides as inhibitors of carbonic anhydrases (CAs), specifically the tumor-associated isoforms CA IX and XII.[2] These enzymes are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer progression.[2]

Antimicrobial Applications

The this compound scaffold has also been explored for the development of novel antimicrobial agents. The introduction of various substituents on the piperidine ring and modifications of the acetohydrazide moiety have led to compounds with activity against both Gram-positive and Gram-negative bacteria. For example, certain piperidine derivatives have been shown to be active against Staphylococcus aureus and Escherichia coli.[3] The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.

Anticonvulsant Applications

The piperidine moiety is a common feature in many central nervous system (CNS) active drugs. Researchers have synthesized and evaluated derivatives of this compound for their anticonvulsant properties. These efforts have led to the identification of compounds with protective effects in animal models of epilepsy, such as the maximal electroshock (MES) test.[4][5] The design of these molecules often involves the introduction of aromatic rings and other functional groups to modulate their interaction with neuronal targets.

Quantitative Data Summary

The following tables summarize the quantitative data for various derivatives of the this compound scaffold, showcasing their potential in different therapeutic areas.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDModificationCancer Cell LineIC50 (µM)Reference
4f (E)-N'-(2-Hydroxybenzylidene)-2-(2-oxoindolin-1-yl)acetohydrazideSW620, PC-3, NCI-H23Comparable to PAC-1[1]
4h (E)-N'-(3-Allyl-2-hydroxybenzylidene)-2-(2-oxoindolin-1-yl)acetohydrazideSW620, PC-3, NCI-H23Comparable to PAC-1[1]
4n (E)-N'-(2-Hydroxybenzylidene)-2-(5-fluoro-2-oxoindolin-1-yl)acetohydrazideSW620, PC-3, NCI-H23Comparable to PAC-1[1]
4o (E)-N'-(2,3-Dihydroxybenzylidene)-2-(5-fluoro-2-oxoindolin-1-yl)acetohydrazideSW620, PC-3, NCI-H233- to 5-fold more potent than PAC-1[1]
7h 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivative (4-fluoro)MCF-7 (breast cancer)1.20[2]

Table 2: Carbonic Anhydrase Inhibition by this compound Derivatives

Compound IDTarget EnzymeKi (nM)Reference
7h (4-fluoro) hCA IX1.2[2]
7b (4-hydroxy) hCA XII4.3[2]

Table 3: Antimicrobial Activity of Piperidine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)ConcentrationReference
Compound 1 Staphylococcus aureusModerate Activity10 & 20 µL of 10 mg/mL[3]
Compound 2 Staphylococcus aureusExcellent Activity10 & 20 µL of 10 mg/mL[3]
Compound 1 Escherichia coliModerate Activity10 & 20 µL of 10 mg/mL[3]
Compound 2 Escherichia coliExcellent Activity10 & 20 µL of 10 mg/mL[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

Protocol 1: General Synthesis of this compound Derivatives (Hydrazones)

This protocol describes a general method for the synthesis of hydrazone derivatives from a hydrazide precursor.

Materials:

  • Appropriate 2-(substituted-piperidin-1-yl)acetohydrazide

  • Substituted aromatic or heteroaromatic aldehyde

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve the 2-(substituted-piperidin-1-yl)acetohydrazide (1 equivalent) in a minimal amount of warm ethanol in a round-bottom flask.

  • Add the substituted aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure hydrazone derivative.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxicity of synthesized compounds against cancer cell lines using the MTT assay.

Materials:

  • Cancer cell lines (e.g., SW620, PC-3, NCI-H23)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Synthesized compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the cell culture medium from the stock solution.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antibacterial Susceptibility Testing (Disc Diffusion Method)

This protocol describes the disc diffusion method to assess the antibacterial activity of the synthesized compounds.[3]

Materials:

  • Bacterial strains (Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm in diameter)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO or ethanol)

  • Standard antibiotic discs (e.g., Chloramphenicol) as a positive control

  • Solvent-loaded discs as a negative control

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the 0.5 McFarland turbidity standard.

  • Uniformly streak the bacterial suspension onto the surface of MHA plates using a sterile cotton swab.

  • Aseptically place the sterile filter paper discs impregnated with a known concentration of the test compounds onto the agar surface.

  • Place the positive and negative control discs on the same plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition around each disc in millimeters.

  • Compare the zone of inhibition of the test compounds with that of the standard antibiotic.

Visualizations

The following diagrams illustrate key concepts and workflows related to the medicinal chemistry applications of this compound.

Synthesis_Workflow Start This compound Scaffold Step1 Functionalization of Piperidine Ring Start->Step1 Substitution Step2 Derivatization of Acetohydrazide Moiety Start->Step2 Condensation Step3 Synthesis of Target Compounds Step1->Step3 Step2->Step3 Step4 Purification and Characterization Step3->Step4 End Biologically Active Derivatives Step4->End

Caption: Synthetic workflow for generating diverse derivatives from the this compound scaffold.

Anticancer_Mechanism Compound Piperidine-based Carbonic Anhydrase Inhibitor CA_IX_XII Tumor-Associated Carbonic Anhydrases (CA IX & XII) Compound->CA_IX_XII Apoptosis Apoptosis Compound->Apoptosis Induction pH_Extracellular Low Extracellular pH (Acidosis) CA_IX_XII->pH_Extracellular Catalyzes CO2 hydration Inhibition Inhibition Hypoxia Hypoxia Hypoxia->CA_IX_XII Upregulation Tumor_Progression Tumor Proliferation, Invasion, and Metastasis pH_Extracellular->Tumor_Progression Inhibition->Tumor_Progression Suppression

Caption: Proposed mechanism of action for anticancer piperidine-based carbonic anhydrase inhibitors.

Drug_Discovery_Process cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase Scaffold This compound Scaffold Selection Library Library Synthesis of Derivatives Scaffold->Library Screening High-Throughput Screening Library->Screening Lead_Opt Lead Optimization (SAR Studies) Screening->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Tox Toxicology and Safety Pharmacology In_Vivo->Tox IND IND-Enabling Studies Tox->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

References

Application Notes and Protocols for 2-(Piperidin-1-yl)acetohydrazide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(Piperidin-1-yl)acetohydrazide as a versatile chemical intermediate in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols outlined below offer detailed methodologies for the synthesis of various derivatives and their subsequent biological evaluation.

Introduction

This compound is a valuable bifunctional molecule incorporating a reactive hydrazide moiety and a saturated piperidine ring. The hydrazide group serves as a versatile precursor for the construction of a wide array of heterocyclic systems, including hydrazones, oxadiazoles, pyrazoles, and triazoles. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, known to enhance the pharmacological properties of drug candidates. This combination makes this compound an attractive starting material for the development of new chemical entities with potential antimicrobial and anticancer activities.

Synthetic Applications

This compound serves as a key building block for the synthesis of various heterocyclic derivatives. The following sections detail the protocols for the synthesis of hydrazones and their subsequent cyclization to form 1,3,4-oxadiazoles and pyrazoles.

Protocol 1: Synthesis of N'-Arylidene-2-(piperidin-1-yl)acetohydrazides (Hydrazones)

Hydrazones are readily synthesized by the condensation reaction of this compound with various aromatic aldehydes or ketones.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Addition of Carbonyl Compound: To the solution, add the desired aromatic aldehyde or ketone (1.0 eq.).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.

  • Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, methanol) to afford the pure N'-arylidene-2-(piperidin-1-yl)acetohydrazide derivative.

Workflow for Hydrazone Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification start1 This compound solvent Ethanol/Methanol start1->solvent start2 Aromatic Aldehyde/Ketone start2->solvent catalyst Glacial Acetic Acid solvent->catalyst reflux Reflux (2-6 h) catalyst->reflux filtration Filtration reflux->filtration wash Wash with Cold Ethanol filtration->wash recrystallization Recrystallization wash->recrystallization product Pure Hydrazone Derivative recrystallization->product

Caption: General workflow for the synthesis of hydrazone derivatives.

Protocol 2: Synthesis of 2-(Piperidin-1-ylmethyl)-5-aryl-1,3,4-oxadiazoles

1,3,4-Oxadiazoles can be synthesized from the corresponding hydrazones via oxidative cyclization.

Experimental Protocol:

  • Dissolution: Suspend the N'-arylidene-2-(piperidin-1-yl)acetohydrazide (1.0 eq.) in a suitable solvent like glacial acetic acid.

  • Oxidizing Agent: Add an oxidizing agent such as chloramine-T or N-bromosuccinimide (NBS) (1.1 eq.) in portions.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 1-(2-(Piperidin-1-yl)acetyl)-5-aryl-4,5-dihydro-1H-pyrazoles

Pyrazoline derivatives can be obtained through the cyclization of hydrazones with α,β-unsaturated carbonyl compounds.

Experimental Protocol:

  • Reaction Mixture: To a solution of the N'-arylidene-2-(piperidin-1-yl)acetohydrazide (1.0 eq.) in ethanol, add an appropriate chalcone (α,β-unsaturated ketone) (1.0 eq.).

  • Catalysis: Add a catalytic amount of piperidine or sodium hydroxide.

  • Reaction: Reflux the mixture for 8-12 hours.

  • Isolation: Cool the reaction mixture and collect the precipitated solid by filtration.

  • Purification: Wash the product with cold ethanol and recrystallize from a suitable solvent to yield the pure pyrazoline derivative.

Biological Applications

Derivatives of this compound have shown promising biological activities, particularly as anticancer and antimicrobial agents.

Anticancer Activity

Hydrazone derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.[1]

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the 50% inhibitory concentration (IC50) values from the dose-response curves.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Hydrazone Derivative 1PC-3 (Prostate)1.32[1]
Hydrazone Derivative 1MCF-7 (Breast)2.99[1]
Hydrazone Derivative 1HT-29 (Colon)1.71[1]
Piperidine-linked benzenesulfonamide (7h)hCA IX (Carbonic Anhydrase)0.0012 (Ki)[2]
Piperidine-linked benzenesulfonamide (7b)hCA XII (Carbonic Anhydrase)0.0043 (Ki)[2]

Note: The specific structures of "Hydrazone Derivative 1" are detailed in the cited reference.

Potential Mechanism of Action in Cancer

G Hydrazone Hydrazone Derivative Cell Cancer Cell Hydrazone->Cell Caspase3 Procaspase-3 Hydrazone->Caspase3 Activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by hydrazone derivatives.

Antimicrobial Activity

Various derivatives synthesized from this compound have demonstrated significant activity against a range of bacterial and fungal strains.

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Inoculum: Prepare a standardized microbial suspension.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound TypeMicroorganismMIC (µg/mL)Reference
Piperidine DerivativeStaphylococcus aureus64[3]
Piperidine DerivativeBacillus subtilis64[3]
Piperidine DerivativeEscherichia coli>512[3]
Piperidine DerivativePseudomonas aeruginosa256[3]
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dioneS. epidermidis2.5 ± 2.2[4]
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dioneS. aureus2.5 ± 0.0[4]
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dioneMRSA6.7 ± 2.9[4]

Note: The specific structures of the "Piperidine Derivative" are detailed in the cited reference. The last three entries refer to a structurally related piperazine derivative, included for comparative purposes.

Experimental Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start This compound Reaction Reaction with Aldehydes/ Ketones/Other Reagents Start->Reaction Purification Purification & Characterization (NMR, MS, IR) Reaction->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Purification->Antimicrobial Data Data Analysis (IC50/MIC Calculation) Anticancer->Data Antimicrobial->Data

Caption: Overall workflow from synthesis to biological evaluation.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a diverse range of heterocyclic compounds. The straightforward synthetic protocols and the significant biological activities of the resulting derivatives, particularly in the areas of anticancer and antimicrobial research, highlight its importance in modern drug discovery and development. The methodologies and data presented in these application notes are intended to serve as a practical guide for researchers in the field.

References

Application Notes and Protocols for the Biological Evaluation of 2-(Piperidin-1-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydrazide-hydrazone derivatives are a versatile class of compounds known for a wide range of pharmacological activities.[1] Within this class, 2-(Piperidin-1-yl)acetohydrazide derivatives, which incorporate a piperidine ring, are of significant interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] The piperidine moiety is a prominent feature in many pharmaceuticals.[3] The biological evaluation of these novel derivatives is a critical step in the drug discovery process, involving a series of in vitro and in vivo assays to determine their efficacy and safety profile.[5] This document provides a comprehensive protocol for the systematic biological evaluation of this compound class.

Data Presentation: Biological Activity

Quantitative data from biological assays should be summarized for clear comparison. The following tables present example data for piperidine and hydrazide derivatives, illustrating how to structure results for anticancer and antimicrobial activities.

Table 1: In Vitro Anticancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The data below is illustrative of results obtained for related compound classes.

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 2e (Piperidine Derivative)H3122 (ALK-addicted)6.27CrizotinibN/A[4]
Compound 2e (Piperidine Derivative)HCC78 (ROS1-addicted)10.71CrizotinibN/A[4]
Compound 7h (Piperidine Derivative)MCF-7 (Hypoxic)1.20N/AN/A[2]
Compound 21 (Hydrazide-Hydrazone)LN-229 (Glioblastoma)0.77N/AN/A[5][6]
Compound 6b (Mercaptobenzoxazole Deriv.)MDA-MB-231 (Breast)2.14DoxorubicinN/A[7]
Compound 6b (Mercaptobenzoxazole Deriv.)MCF-7 (Breast)3.64DoxorubicinN/A[7]

Table 2: In Vitro Antimicrobial Activity (MIC and Zone of Inhibition)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] The disk diffusion method measures the diameter of the zone of inhibition around an antimicrobial disk.[9]

Compound IDMicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference CompoundMIC (µg/mL)Source
Compound 18 (Hydrazide-Hydrazone)S. aureus ATCC 43300 (MRSA)3.91N/AN/AN/A[5][6]
Compound 5f (Hydrazide-Hydrazone)E. coli2.516-20.4N/AN/A[10]
Compound 5f (Hydrazide-Hydrazone)K. pneumoniae2.516-20.4N/AN/A[10]
Compound 5c (Hydrazide-Hydrazone)B. subtilis2.5N/AN/AN/A[10]
Compound P7 (Piperidine Derivative)E. coli MTCC 78N/A28 ± 0.14RifampicinN/A

Experimental Protocols

Detailed methodologies for key biological evaluations are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[12]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After incubation, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against compound concentration using non-linear regression analysis.

In Vitro Antimicrobial Susceptibility Testing

Antimicrobial activity can be assessed using disk diffusion and broth microdilution methods to determine the zone of inhibition and Minimum Inhibitory Concentration (MIC), respectively.[8][14]

A. Kirby-Bauer Disk Diffusion Method

This method assesses the ability of a compound to inhibit bacterial growth by measuring the zone of inhibition around a disk impregnated with the test compound.[9]

Materials:

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test compounds and standard antibiotic (e.g., Chloramphenicol)[3]

  • Sterile swabs

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[15]

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure uniform growth.[15]

  • Disk Application: Dissolve test compounds in a suitable solvent (e.g., ethanol) to a known concentration (e.g., 10 mg/mL).[3] Aseptically apply sterile paper disks impregnated with a defined volume (e.g., 10 µL) of the test compound solution onto the agar surface.[3] Also apply a standard antibiotic disk and a solvent control disk.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).[15]

B. Broth Microdilution Method (MIC Determination)

This method determines the lowest concentration of a compound that inhibits visible bacterial growth in a liquid medium.[8]

Materials:

  • Test bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Test compounds and standard antibiotics

  • Bacterial inoculum standardized and diluted to yield a final concentration of 5 x 10⁵ CFU/mL in the wells.[15]

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB directly in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well to achieve the final target concentration. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the microplate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8]

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[16]

Materials:

  • RAW 264.7 macrophage cell line

  • Test compounds

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for NO measurement)

  • Culture medium (DMEM)

Protocol:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • NO Measurement: Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Absorbance Reading: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite (a stable product of NO) in the samples. Determine the percentage of NO inhibition relative to the LPS-stimulated positive control.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz help visualize experimental processes and biological mechanisms.

G cluster_invitro Key Assays cluster_invivo Preclinical Models synthesis Synthesis of This compound Derivatives invitro In Vitro Screening synthesis->invitro sub_invitro invitro->sub_invitro invivo In Vivo Studies sub_invivo invivo->sub_invivo lead Lead Optimization lead->synthesis SAR Feedback sub_invitro->invivo Promising Candidates a1 Anticancer (MTT Assay) sub_invivo->lead Active & Safe Compounds b1 Efficacy Models (e.g., Xenograft) a2 Antimicrobial (MIC Assay) a3 Anti-inflammatory (NO Assay) b2 Toxicity Studies (Acute & Chronic)

Caption: Workflow for the biological evaluation of novel chemical entities.

G cluster_cytoplasm receptor Pro-inflammatory Stimulus (e.g., LPS) ikk IKK Complex receptor->ikk Activates ikb IκBα nfkb NF-κB (p50/p65) p1 ikb->p1 Ubiquitination & Degradation nucleus Nucleus nfkb->nucleus Translocates ikk->ikb Phosphorylates gene Pro-inflammatory Gene Transcription (COX-2, TNF-α, iNOS) nucleus->gene Activates compound This compound Derivative compound->ikk Inhibits p1->nfkb Releases p2

References

Application Notes and Protocols for the Synthesis of 2-(Piperidin-1-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids.[1] The 2-(Piperidin-1-yl)acetohydrazide core is a versatile intermediate used to generate diverse libraries of compounds with significant therapeutic potential. The hydrazide-hydrazone moiety is a key pharmacophore known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] These application notes provide a comprehensive overview of the synthetic routes, detailed experimental protocols, and key data for preparing various this compound derivatives.

General Synthetic Pathway

The synthesis of this compound derivatives is typically accomplished through a straightforward multi-step process. The general strategy involves:

  • Synthesis of an Ester Intermediate: Preparation of an alkyl 2-(piperidin-1-yl)acetate (e.g., ethyl or methyl ester) from a suitable piperidine precursor.

  • Hydrazinolysis: Conversion of the ester intermediate into the core this compound structure by reacting it with hydrazine hydrate.

  • Derivatization: Condensation of the acetohydrazide with various electrophiles, such as aldehydes or isothiocyanates, to yield the final target compounds.

Synthesis_Workflow Start Substituted Piperidine Ester Ethyl 2-(Piperidin-1-yl)acetate (Intermediate 1) Start->Ester Ethyl Bromoacetate, Base, Solvent (e.g., THF) Hydrazide This compound (Core Structure) Ester->Hydrazide Hydrazine Hydrate (NH2NH2·H2O), Ethanol, Reflux Final_Schiff N'-Substituted Acetohydrazide Derivatives (Schiff Bases) Hydrazide->Final_Schiff Ethanol, Acetic Acid (cat.), Reflux Final_Thio N-Substituted Hydrazinecarbothioamide Derivatives Hydrazide->Final_Thio Ethanol, Reflux invis1 Aldehyde Aldehydes / Ketones Aldehyde->Final_Schiff Isothiocyanate Isothiocyanates Isothiocyanate->Final_Thio

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-benzylpiperidin-1-yl)acetate (Intermediate)

This protocol describes the synthesis of the key ester intermediate starting from 4-benzylpiperidine.

Materials:

  • 4-Benzylpiperidine

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 4-benzylpiperidine (0.1 mol) in 200 mL of dry acetone, add anhydrous potassium carbonate (0.2 mol).

  • Stir the suspension vigorously at room temperature.

  • Add ethyl bromoacetate (0.11 mol) dropwise to the mixture over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield pure ethyl 2-(4-benzylpiperidin-1-yl)acetate.

Protocol 2: Synthesis of 2-(4-benzylpiperidin-1-yl)acetohydrazide (Core Structure)

This protocol details the conversion of the ester intermediate to the core acetohydrazide.

Materials:

  • Ethyl 2-(4-benzylpiperidin-1-yl)acetate

  • Hydrazine hydrate (80-99% solution)

  • Methanol or Ethanol

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve ethyl 2-(4-benzylpiperidin-1-yl)acetate (0.05 mol) in 150 mL of methanol in a round-bottomed flask.[3]

  • Add hydrazine hydrate (0.15 mol, 3 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation.

  • If a precipitate does not form, reduce the volume of the solvent under vacuum.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold methanol or diethyl ether.

  • Dry the product in a vacuum oven. The synthesis of 2-(4-benzylpiperidin-1-yl)acetohydrazide from its ethyl ester has been reported to achieve a yield of 92%.[3]

Protocol 3: General Synthesis of N'-Arylmethylidene-2-(piperidin-1-yl)acetohydrazide Derivatives

This protocol provides a general method for synthesizing Schiff base derivatives from the core acetohydrazide and various aromatic aldehydes.

Materials:

  • This compound (or a substituted variant like the one from Protocol 2)

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, furan-2-aldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottomed flask, dissolve the this compound derivative (0.01 mol) in 15 mL of ethanol.[4]

  • Add the corresponding aromatic aldehyde (0.01 mol) to the solution.

  • Add a few drops (e.g., 0.5 mL) of glacial acetic acid to catalyze the reaction.[4]

  • Heat the mixture to reflux for a period of 2 to 6 hours, monitoring the reaction by TLC.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10-20 mL) to the mixture to precipitate the product.[4]

  • Filter the resulting solid, wash it with water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N'-arylmethylidene-2-(piperidin-1-yl)acetohydrazide derivative.

Derivatization Pathways

The this compound core is a versatile building block for creating a variety of heterocyclic systems and other derivatives, which are often pursued for their biological activities.

Derivatization_Pathways Core This compound P_Schiff Schiff Bases (Hydrazones) Core->P_Schiff Reflux, EtOH, H⁺ (cat.) P_Thio Hydrazinecarbothioamides Core->P_Thio Reflux, EtOH P_Oxadiazole 1,3,4-Oxadiazole-2-thiols Core->P_Oxadiazole Reflux R_Aldehyde Ar-CHO (Aromatic Aldehyde) R_Aldehyde->P_Schiff R_Isothiocyanate R-NCS (Isothiocyanate) R_Isothiocyanate->P_Thio R_CS2 CS₂ / KOH (Carbon Disulfide) R_CS2->P_Oxadiazole P_Triazole 1,2,4-Triazole-3-thiols P_Thio->P_Triazole NaOH, Reflux

Caption: Key derivatization pathways starting from the acetohydrazide core structure.

Data Presentation: Synthesis of Acetohydrazide Derivatives

The following table summarizes data from the synthesis of various acetohydrazide derivatives based on protocols found in the literature.

Starting HydrazideReactantSolventConditionsYield (%)M.P. (°C)Reference
2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide-MethanolReflux, 10 hrs85%175-178[5]
Acetylhydrazide1-(phenylmethyl)-piperidin-4-oneEthanolRoom Temp, Overnight90%130-131[6]
(4-benzyl-piperidin-1-yl)acetic acid ethyl esterHydrazineMethanolNot Specified92%Not Specified[3]
2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazideSalicylaldehydeEthanol / Acetic AcidRefluxGoodNot Specified[4]
2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazideFuran-2-aldehydeEthanol / Acetic AcidRefluxGoodNot Specified[4]
2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazideMethyl isothiocyanateEthanolReflux, 3 hrsGoodNot Specified[4]

Applications and Biological Significance

Derivatives of this compound are being investigated for a wide array of pharmacological applications. The structural diversity that can be easily introduced allows for the fine-tuning of their biological activity.

  • Anticancer Agents: Certain piperidine-linked benzenesulfonamides have been synthesized and evaluated as potent inhibitors of carbonic anhydrase isoforms IX and XII, which are associated with tumor progression.[7] Other acetohydrazide derivatives have shown notable cytotoxicity toward human cancer cell lines.[8]

  • Antimicrobial Activity: Hydrazide-hydrazone derivatives are well-known for their potential antibacterial and antifungal properties.[2] Novel N'-substituted acetohydrazides have been synthesized and screened for their antimicrobial activity against various pathogens.[9]

  • Enzyme Inhibition: The core structure is a valuable template for designing enzyme inhibitors. For example, derivatives have been developed as inhibitors of cancer-associated carbonic anhydrases.[7]

References

Application Notes and Protocols for Molecular Docking Studies of Piperidine-Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on piperidine-hydrazone derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, and anticancer properties. Molecular docking is a crucial computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, providing insights into binding affinity and mechanism of action. This document serves as a practical guide for researchers employing in silico methods to accelerate the discovery and development of novel therapeutics based on the piperidine-hydrazone scaffold.

I. Applications in Drug Discovery

Molecular docking studies of piperidine-hydrazone derivatives have been instrumental in elucidating their mechanism of action against various therapeutic targets. These computational analyses complement experimental findings, offering a rationale for observed biological activities and guiding the design of more potent and selective inhibitors.

  • Cholinesterase Inhibition: A key application is in the development of agents for Alzheimer's disease, where the inhibition of AChE and BChE is a primary therapeutic strategy.[1][2][3][4] Docking studies have successfully identified key interactions between piperidine-hydrazone derivatives and the active sites of these enzymes, explaining their inhibitory potency.[1][2][3][4] For instance, specific derivatives have been shown to exhibit greater efficacy than the standard drug Donepezil, with IC50 values for AChE inhibition reaching as low as 14.124 µM.[1][3]

  • Anticancer Activity: Piperidine-hydrazone derivatives have also been investigated as potential anticancer agents.[5][6] Molecular docking has been employed to predict their binding modes with various cancer-related protein targets, such as the human estrogen receptor and dihydrofolate reductase.[5][6] These studies help in understanding the structural basis of their cytotoxic effects and in optimizing their chemical structures for improved efficacy. Docking scores for some derivatives against the human estrogen receptor have been reported in the range of -7.18 to -8.64 kcal/mol.[6]

  • Antimicrobial Agents: The versatility of the piperidine-hydrazone scaffold extends to its potential as antimicrobial agents. Docking studies can be utilized to explore their interactions with essential microbial enzymes, aiding in the development of new antibiotics.

II. Quantitative Data Summary

The following tables summarize the quantitative data from various studies on piperidine-hydrazone derivatives, providing a comparative view of their biological activities and docking scores.

Table 1: Cholinesterase Inhibition Data

Compound IDTarget EnzymeIC50 (µM)Standard DrugStandard Drug IC50 (µM)Reference
N6AChE17.968 ± 0.072Donepezil38.842 ± 0.053[1][3]
N7AChE14.124 ± 0.084Donepezil38.842 ± 0.053[1][3]
N6BChE13.505 ± 0.025--[1][3]
11BChE35.30 ± 1.11Galantamine46.03 ± 0.14[2][4]

Table 2: Anticancer Activity and Docking Scores

Compound SeriesTarget ProteinDocking Score (kcal/mol)Biological Activity (IC50)Cell LineReference
3a-iHuman Estrogen Receptor (3ERT)-7.18 to -8.64Not specified in abstractMCF-7[6]
3Dihydrofolate Reductase-7.88Not specified in abstractNot specified[5]
4Dihydrofolate Reductase-5.44Not specified in abstractNot specified[5]
3Estrogen Receptor-5.34Not specified in abstractNot specified[5]
4Estrogen Receptor-5.15Not specified in abstractNot specified[5]

III. Detailed Experimental Protocols

This section provides a generalized yet detailed protocol for performing molecular docking studies of piperidine-hydrazone derivatives using widely accepted software such as AutoDock Vina.

Protocol 1: Molecular Docking using AutoDock Vina

1. Preparation of the Receptor (Protein)

  • a. Retrieval of Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB) (e.g., AChE, PDB ID: 4EY7; BChE, PDB ID: 1P0I; Human Estrogen Receptor, PDB ID: 3ERT).

  • b. Protein Cleaning: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL, Discovery Studio). Remove all non-essential molecules, including water, co-crystallized ligands, and ions, unless they are known to be critical for the binding interaction.

  • c. Addition of Hydrogens and Charges: Add polar hydrogen atoms to the protein structure. Assign partial charges (e.g., Kollman charges) to each atom. This step is crucial for accurate electrostatic interaction calculations.

  • d. File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

2. Preparation of the Ligand (Piperidine-Hydrazone Derivative)

  • a. 2D Structure Sketching: Draw the 2D chemical structure of the piperidine-hydrazone derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • b. 3D Structure Generation and Energy Minimization: Convert the 2D structure into a 3D conformation. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • c. Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

  • d. File Format Conversion: Save the prepared ligand structure in the PDBQT file format.

3. Grid Box Generation

  • a. Identification of the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature reports of active site residues.

  • b. Grid Box Definition: Define a 3D grid box that encompasses the entire binding site. The size and center of the grid box should be carefully chosen to allow the ligand to move and rotate freely within the active site. The grid parameter file (.gpf) will store these coordinates.

4. Running the Docking Simulation

  • a. Configuration File: Prepare a configuration text file that specifies the paths to the prepared receptor (protein.pdbqt) and ligand (ligand.pdbqt) files, the grid box parameters, and the exhaustiveness of the search. A higher exhaustiveness value increases the computational time but also the reliability of the results.

  • b. Execution of AutoDock Vina: Run AutoDock Vina from the command line, providing the configuration file as input. The program will perform the docking simulation and generate an output file (e.g., output.pdbqt) containing the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).

5. Analysis of Docking Results

  • a. Binding Affinity: The primary quantitative result is the binding affinity, which is an estimation of the binding free energy. More negative values indicate stronger binding.

  • b. Visualization of Binding Poses: Load the receptor and the output ligand poses into a molecular visualization tool. Analyze the top-ranked poses to understand the binding orientation and key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the piperidine-hydrazone derivative and the active site residues of the protein.

  • c. Interaction Analysis: Use visualization software to identify and measure the distances of hydrogen bonds and other non-covalent interactions. This analysis provides a structural basis for the observed binding affinity and biological activity.

IV. Mandatory Visualizations

Diagrams of Signaling Pathways and Workflows

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Download Protein Structure (PDB) Protein_Prep 3. Prepare Protein (Remove water, add H) PDB->Protein_Prep Ligand_Sketch 2. Sketch/Obtain Ligand Structure Ligand_Prep 4. Prepare Ligand (Energy Minimization) Ligand_Sketch->Ligand_Prep Grid_Gen 5. Define Grid Box around Active Site Protein_Prep->Grid_Gen Ligand_Prep->Grid_Gen Run_Docking 6. Run Docking Simulation (e.g., AutoDock Vina) Grid_Gen->Run_Docking Analyze_Scores 7. Analyze Binding Affinity Scores Run_Docking->Analyze_Scores Visualize 8. Visualize Binding Poses & Interactions Analyze_Scores->Visualize SAR 9. Structure-Activity Relationship (SAR) Analysis Visualize->SAR

Caption: Generalized workflow for molecular docking studies.

Cholinergic_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Piperidine-Hydrazone ACh Acetylcholine (ACh) Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to AChE AChE ACh->AChE Hydrolyzed by Signal_Transduction Signal Transduction (Cognitive Function) Postsynaptic_Receptor->Signal_Transduction Initiates Piperidine_Hydrazone Piperidine-Hydrazone Derivative Piperidine_Hydrazone->AChE Inhibits

Caption: Inhibition of cholinergic signaling by piperidine-hydrazone derivatives.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotide_Synthesis Thymidylate & Purine Synthesis THF->Nucleotide_Synthesis DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis Piperidine_Hydrazone Piperidine-Hydrazone Derivative Piperidine_Hydrazone->DHFR Inhibits

Caption: DHFR inhibition by piperidine-hydrazone derivatives in anticancer therapy.

References

Application Notes and Protocols: Enzyme Inhibition Assay for Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrazide and its derivatives, hydrazones, represent a versatile class of organic compounds with significant applications in medicinal chemistry.[1][2] These compounds are recognized for a broad spectrum of biological activities, including roles as enzyme inhibitors.[3] Historically, hydrazide-containing drugs like iproniazid and isocarboxazide have been utilized as monoamine oxidase (MAO) inhibitors for the treatment of depression.[4] The reactivity of the hydrazide moiety allows for diverse chemical interactions, enabling these compounds to target a wide range of enzymes, such as lysyl oxidase, proteases, and laccases.[5][6][7] The exploration of hydrazide-based compounds as enzyme inhibitors continues to be a promising area for the discovery of new therapeutic agents for various diseases.[1][2]

This document provides a detailed protocol for conducting an enzyme inhibition assay to screen and characterize hydrazide compounds. It outlines the necessary reagents, a step-by-step experimental procedure, and methods for data analysis and interpretation.

Signaling Pathway: Monoamine Oxidase and Neurotransmitter Regulation

Hydrazide compounds have been historically significant as inhibitors of monoamine oxidase (MAO), enzymes crucial in the regulation of neurotransmitters. The diagram below illustrates the role of MAO in the degradation of monoamines and the mechanism by which hydrazide inhibitors can modulate this pathway.

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyr Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase VMAT2 VMAT2 Dopamine->VMAT2 MAO_A MAO-A Dopamine->MAO_A Degradation Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Dopamine_S Vesicle->Dopamine_S Release DOPAC DOPAC MAO_A->DOPAC D_Receptor Dopamine Receptor Dopamine_S->D_Receptor Binding Signal Signal Transduction D_Receptor->Signal Hydrazide Hydrazide Inhibitor Hydrazide->MAO_A Inhibition

Caption: Monoamine oxidase (MAO) signaling pathway and inhibition by hydrazide compounds.

Experimental Workflow for Enzyme Inhibition Assay

The following diagram outlines the general workflow for screening and characterizing hydrazide compounds as enzyme inhibitors.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Data Acquisition cluster_analysis Data Analysis A1 Prepare Buffer Solutions B1 Dispense Buffer to Microplate Wells A1->B1 A2 Prepare Enzyme Stock Solution B3 Add Enzyme Solution A2->B3 A3 Prepare Substrate Stock Solution B5 Initiate Reaction by Adding Substrate A3->B5 A4 Prepare Hydrazide Compound Stock Solutions B2 Add Hydrazide Compound (or vehicle for control) A4->B2 B1->B2 B2->B3 B4 Pre-incubate Enzyme and Inhibitor B3->B4 B4->B5 C1 Monitor Reaction Progress (e.g., Absorbance/Fluorescence) B5->C1 C2 Record Data Over Time C1->C2 D1 Calculate Initial Reaction Velocities C2->D1 D2 Determine Percent Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4 D5 Perform Kinetic Studies (e.g., Lineweaver-Burk plot) to determine Ki and mechanism of inhibition D4->D5

Caption: General experimental workflow for an enzyme inhibition assay.

Detailed Experimental Protocol

This protocol provides a general framework for a 96-well plate-based spectrophotometric or fluorometric enzyme inhibition assay. Specific parameters such as buffer composition, pH, substrate concentration, and detection wavelength should be optimized for the specific enzyme being studied.

Materials and Reagents
  • Enzyme: Purified enzyme of interest.

  • Substrate: Specific substrate for the enzyme that produces a detectable signal upon conversion.

  • Hydrazide Compounds: Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Buffer system appropriate for maintaining enzyme activity and stability (e.g., phosphate buffer, Tris-HCl).

  • Control Inhibitor: A known inhibitor for the target enzyme (positive control).

  • Solvent: The same solvent used to dissolve the hydrazide compounds (e.g., DMSO) for the vehicle control.

  • Microplate Reader: Capable of measuring absorbance or fluorescence at the appropriate wavelengths.

  • 96-well Microplates: Clear, black, or white plates depending on the detection method (absorbance, fluorescence, or luminescence, respectively).

  • Pipettes and Tips: Calibrated for accurate liquid handling.

Experimental Procedure
  • Preparation of Reagents:

    • Prepare the assay buffer and store it at the appropriate temperature.

    • Prepare a stock solution of the enzyme in the assay buffer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

    • Prepare a stock solution of the substrate in the assay buffer or another suitable solvent.

    • Prepare stock solutions of the hydrazide compounds and the control inhibitor, typically at a high concentration (e.g., 10-100 mM) in a solvent like DMSO.

  • Assay Setup (96-well plate):

    • Blank Wells: Add assay buffer and the solvent used for the compounds.

    • Control Wells (100% activity): Add assay buffer, the enzyme, and the solvent.

    • Positive Control Wells: Add assay buffer, the enzyme, and the known control inhibitor.

    • Test Wells: Add assay buffer, the enzyme, and the hydrazide compound at various concentrations.

    • It is recommended to perform all measurements in triplicate.

  • Assay Execution:

    • Dispense the assay buffer into all wells.

    • Add the specified volume of the hydrazide compound, control inhibitor, or solvent to the appropriate wells.

    • Add the enzyme solution to all wells except the blank.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition:

    • Measure the change in absorbance or fluorescence over time. The readings should be taken at regular intervals (e.g., every 30-60 seconds) for a duration sufficient to determine the initial linear rate of the reaction.

Data Analysis
  • Calculate Initial Reaction Velocity (V₀):

    • For each well, plot the absorbance/fluorescence readings against time.

    • Determine the slope of the linear portion of this curve. This slope represents the initial reaction velocity (V₀).

  • Calculate Percent Inhibition:

    • The percent inhibition for each concentration of the hydrazide compound is calculated using the following formula:

      Where V₀_inhibitor is the initial velocity in the presence of the inhibitor and V₀_control is the initial velocity of the uninhibited enzyme (vehicle control).

  • Determine the IC₅₀ Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • Kinetic Analysis (Optional):

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki), perform the enzyme assay with varying concentrations of both the substrate and the inhibitor.

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) or other kinetic models.[6][8]

Data Presentation

The quantitative data from the enzyme inhibition assay should be summarized in a clear and structured table for easy comparison of the inhibitory potencies of different hydrazide compounds.

Compound IDTarget EnzymeIC₅₀ (µM)Ki (µM)Mechanism of Inhibition
HYD-001MAO-A1.5 ± 0.20.8Competitive
HYD-002MAO-A5.8 ± 0.5N/AN/A
HYD-003Lysyl Oxidase0.9 ± 0.10.4Irreversible
HYD-004Laccase12.3 ± 1.17.5Non-competitive
Control-InhMAO-A0.5 ± 0.10.2Competitive

Data are presented as mean ± standard deviation from three independent experiments. N/A: Not applicable or not determined.

Conclusion

This application note provides a comprehensive protocol for the screening and characterization of hydrazide compounds as enzyme inhibitors. By following this detailed methodology, researchers can effectively assess the inhibitory potential of novel hydrazide derivatives, determine their potency (IC₅₀), and elucidate their mechanism of action. The structured presentation of data and the visual representation of the relevant signaling pathway and experimental workflow are intended to facilitate the efficient design and execution of enzyme inhibition studies in the field of drug discovery and development.

References

Application Notes and Protocols for Antimicrobial Screening of 2-(Piperidin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial activity screening of 2-(Piperidin-1-yl)acetohydrazide. This document outlines the background, potential mechanisms of action, and experimental procedures for evaluating the efficacy of this compound against a panel of pathogenic microorganisms.

Introduction

This compound is a heterocyclic compound featuring a piperidine ring linked to an acetohydrazide moiety. This structural combination is of significant interest in medicinal chemistry due to the established antimicrobial properties of both piperidine and hydrazide derivatives. The piperidine scaffold is a privileged structure in many pharmaceuticals, contributing to desirable pharmacokinetic properties, while the hydrazide group is a key component in several antimicrobial agents. Research has indicated that 2-(N-piperidinyl)acetic acid hydrazide exhibits antibacterial activity against a range of pathogens, including Escherichia coli, Salmonella typhimurium, Salmonella choleraesuis, and Staphylococcus aureus. The antimicrobial efficacy of such compounds is influenced by the length of the linker between the heterocyclic amine and the hydrazide group, with shorter linkers often correlating with increased activity.

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound and its derivatives is likely multifactorial, targeting essential cellular processes in bacteria. Two primary putative mechanisms are the inhibition of DNA gyrase and the disruption of the bacterial cell wall.

  • Inhibition of DNA Gyrase: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these processes and ultimately results in cell death. Piperidine-containing compounds have been identified as inhibitors of DNA gyrase.[1][2][3][4][5] The binding of these compounds to the enzyme-DNA complex can stabilize it, leading to double-strand DNA breaks.

  • Cell Wall Disruption: The hydrazide moiety in the compound may contribute to the disruption of the bacterial cell wall. The cell wall is crucial for maintaining the structural integrity of bacteria, and its damage can lead to cell lysis. Hydrazide and hydrazone derivatives have been reported to interfere with the synthesis of the cell wall and disrupt the cell membrane's integrity.

Below is a diagram illustrating the potential antimicrobial mechanisms of action.

antimicrobial_mechanism cluster_compound This compound cluster_bacterium Bacterial Cell cluster_cell_wall Cell Wall cluster_cytoplasm Cytoplasm compound Compound cell_wall Cell Wall Synthesis and Integrity compound->cell_wall Disruption dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition cell_death Cell Death cell_wall->cell_death Leads to Lysis dna_replication DNA Replication & Transcription dna_replication->cell_death Inhibition leads to dna_gyrase->dna_replication Essential for

Caption: Putative antimicrobial mechanisms of this compound.

Data Presentation

Table 1: Antibacterial Activity of Representative Piperidine-Hydrazone Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaeReference
Hydrazide-hydrazone 5c-2500--[6]
Hydrazide-hydrazone 5f--25002500[6]
Pyrimidine derivative 196.25-12.512.5[7]
Isonicotinoyl hydrazide 153.91---[7]
Isonicotinoyl hydrazide 163.91---[7]

Table 2: Antifungal Activity of Representative Piperidine-Hydrazone Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
Piperidine derivative 5>3000>3000[8]
Piperidine derivative 6>3000>3000[8]
Piperidine derivative 9>3000>3000[8]
Piperidine derivative 10>3000>3000[8]

Table 3: Zone of Inhibition for Representative Piperidine Derivatives (mm)

Compound/DerivativeConcentrationStaphylococcus aureusEscherichia coliReference
(E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate10 µL of 10 mg/mL17 ± 1.636 ± 0.82[9]
20 µL of 10 mg/mL22 ± 4.329 ± 1.41[9]
(E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)-phenyl)-acrylate10 µL of 10 mg/mL18 ± 2.948 ± 0.82[9]
20 µL of 10 mg/mL24 ± 3.2612 ± 0[9]
Chloramphenicol (Standard)10 µL of 10 mg/mL19 ± 1.6328 ± 2.16[9]
20 µL of 10 mg/mL23 ± 2.4531 ± 3.56[9]

Experimental Protocols

The following are detailed protocols for the primary screening of the antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the stock solution of this compound to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Prepare the microbial inoculum by adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted inoculum to each well, except for the sterility control wells (which should only contain broth).

  • Include a positive control (a standard antibiotic) and a negative control (broth with DMSO and inoculum) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits microbial growth by ≥90% compared to the negative control.

mic_protocol_workflow start Start prep_plate Prepare 96-well plate with 100 µL broth per well start->prep_plate add_compound Add 100 µL of compound stock solution to first well prep_plate->add_compound serial_dilution Perform two-fold serial dilutions add_compound->serial_dilution prep_inoculum Prepare and standardize microbial inoculum serial_dilution->prep_inoculum add_inoculum Add 100 µL of inoculum to each well prep_inoculum->add_inoculum controls Include positive and negative controls add_inoculum->controls incubate Incubate plate controls->incubate read_results Determine MIC (visual or OD reading) incubate->read_results end End read_results->end

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the compound through an agar medium.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • This compound solution at various concentrations

  • Positive control antibiotic solution

  • Negative control (solvent, e.g., DMSO)

Procedure:

  • Prepare MHA plates.

  • Inoculate the entire surface of the agar plates uniformly with the standardized microbial suspension using a sterile swab.

  • Allow the inoculum to dry for a few minutes.

  • Create wells in the agar using a sterile cork borer.

  • Add a fixed volume (e.g., 50-100 µL) of the this compound solution at different concentrations into the respective wells.

  • Add the positive and negative controls to separate wells on the same plate.

  • Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

agar_well_diffusion_workflow start Start prep_plates Prepare MHA plates start->prep_plates inoculate Inoculate agar surface with microbial suspension prep_plates->inoculate create_wells Create wells in the agar inoculate->create_wells add_solutions Add test compound and controls to wells create_wells->add_solutions pre_incubate Allow for pre-diffusion at room temperature add_solutions->pre_incubate incubate Incubate plates pre_incubate->incubate measure_zones Measure zones of inhibition incubate->measure_zones end End measure_zones->end

Caption: Workflow for the agar well diffusion assay.

Protocol 3: Biofilm Inhibition Assay

This assay assesses the ability of the compound to prevent the formation of biofilms.

Materials:

  • 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • This compound solution at various concentrations

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

Procedure:

  • Add 180 µL of the standardized bacterial suspension (diluted to ~1 x 10⁶ CFU/mL in TSB with glucose) to each well of a 96-well plate.

  • Add 20 µL of this compound solution at different concentrations (to achieve the desired final concentrations, e.g., 0.5x, 1x, and 2x MIC) to the wells. Include a no-compound control.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • After incubation, gently remove the planktonic cells by washing the wells twice with sterile phosphate-buffered saline (PBS).

  • Fix the remaining biofilm by air-drying or with methanol.

  • Stain the biofilm by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells with water to remove excess stain.

  • Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% acetic acid to each well.

  • Quantify the biofilm formation by measuring the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition relative to the no-compound control.

biofilm_inhibition_workflow start Start add_bacteria Add bacterial suspension to 96-well plate start->add_bacteria add_compound Add test compound at various concentrations add_bacteria->add_compound incubate Incubate for 24 hours add_compound->incubate wash_planktonic Wash to remove planktonic cells incubate->wash_planktonic stain_biofilm Stain biofilm with crystal violet wash_planktonic->stain_biofilm wash_stain Wash excess stain stain_biofilm->wash_stain solubilize Solubilize bound stain wash_stain->solubilize quantify Measure absorbance at 570 nm solubilize->quantify end End quantify->end

Caption: Workflow for the biofilm inhibition assay.

Conclusion

This compound represents a promising scaffold for the development of novel antimicrobial agents. The provided protocols offer a standardized framework for the initial screening and evaluation of its antimicrobial and antibiofilm activities. Further investigations into its precise mechanism of action and in vivo efficacy are warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for High-Throughput Screening of 2-(Piperidin-1-yl)acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of novel 2-(piperidin-1-yl)acetohydrazide analogs as potential anticancer agents. The protocols detail the experimental workflow, from primary cytotoxicity screening to secondary assays for mechanism of action elucidation, including apoptosis and western blot analysis. A plausible signaling pathway targeted by these compounds is also presented.

High-Throughput Screening Workflow

The high-throughput screening of a library of this compound analogs is conducted to identify compounds with significant cytotoxic activity against cancer cell lines. The workflow is designed to efficiently progress from a large number of initial compounds to a smaller set of validated hits.

HTS_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_mechanism Mechanism of Action Compound Library Compound Library Single-Dose Cytotoxicity Assay Single-Dose Cytotoxicity Assay Compound Library->Single-Dose Cytotoxicity Assay 10 µM Hit Identification Hit Identification Single-Dose Cytotoxicity Assay->Hit Identification >50% inhibition Dose-Response Cytotoxicity Assay Dose-Response Cytotoxicity Assay Hit Identification->Dose-Response Cytotoxicity Assay IC50 Determination IC50 Determination Dose-Response Cytotoxicity Assay->IC50 Determination Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Western Blot Analysis Western Blot Analysis Apoptosis Assay->Western Blot Analysis Lead Optimization Lead Optimization Western Blot Analysis->Lead Optimization

Caption: High-throughput screening workflow for this compound analogs.

Data Presentation

The following tables summarize the results from the high-throughput screening and subsequent validation assays for a representative set of this compound analogs.

Table 1: Primary High-Throughput Cytotoxicity Screening of this compound Analogs

Compound IDR1 GroupR2 Group% Inhibition at 10 µM (MCF-7)% Inhibition at 10 µM (HCT116)Hit
PPAH-001HH12.515.2No
PPAH-0024-ClH65.872.1Yes
PPAH-0034-FH58.363.5Yes
PPAH-0044-CH3H25.130.7No
PPAH-0054-OCH3H35.641.2No
PPAH-006H4-NO278.985.4Yes
PPAH-0074-Cl4-NO292.395.1Yes
PPAH-0084-F4-NO288.791.3Yes

Table 2: Dose-Response Cytotoxicity (IC50) of Hit Compounds

Compound IDIC50 (µM) in MCF-7IC50 (µM) in HCT116
PPAH-0028.26.5
PPAH-00312.510.8
PPAH-0065.13.9
PPAH-0071.81.2
PPAH-0082.51.9

Table 3: Apoptosis Induction by Lead Compounds in HCT116 Cells

Compound IDConcentration (µM)% Apoptotic Cells (Annexin V+)
PPAH-0071.265.7
PPAH-0081.958.3
Doxorubicin (Control)1.075.2

Experimental Protocols

High-Throughput Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the this compound analog library on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 384-well plates

  • Multichannel pipette or automated liquid handler

  • Plate reader

Protocol:

  • Seed cells in 384-well plates at a density of 5,000 cells/well in 50 µL of DMEM with 10% FBS.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 0.5 µL of each compound from the library (10 mM stock in DMSO) to the respective wells to achieve a final concentration of 10 µM. Include wells with DMSO only as a negative control.

  • Incubate the plates for another 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control wells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if the cytotoxic effect of the hit compounds is mediated by apoptosis.[1][2][3]

Materials:

  • HCT116 cells

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed HCT116 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[1]

  • Treat the cells with the hit compounds at their respective IC50 concentrations for 24 hours. Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.[2]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2]

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.[2]

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

Objective: To investigate the effect of the lead compounds on key proteins in a relevant signaling pathway.

Materials:

  • HCT116 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat HCT116 cells with the lead compounds at their IC50 concentrations for 24 hours.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Proposed Signaling Pathway

The this compound analogs are hypothesized to exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Bad Bad Akt->Bad Inhibition Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation Bcl-2 Bcl-2 Bad->Bcl-2 Inhibition Inhibition of Apoptosis Inhibition of Apoptosis Bcl-2->Inhibition of Apoptosis Compound Compound Compound->Akt Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound analogs.

References

Application of 2-(Piperidin-1-yl)acetohydrazide in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-1-yl)acetohydrazide is a versatile scaffold in medicinal chemistry, combining the structural features of a piperidine ring and an acetohydrazide moiety. This unique combination offers opportunities for the synthesis of a diverse range of derivatives with significant potential in drug discovery. The piperidine nucleus is a common motif in many FDA-approved drugs, valued for its ability to improve pharmacokinetic properties and interact with various biological targets. The acetohydrazide group, on the other hand, serves as a key building block for the generation of hydrazones and other heterocyclic compounds known to exhibit a wide spectrum of biological activities.

This document provides a comprehensive overview of the potential applications of this compound in drug discovery, focusing on its utility as a precursor for compounds with antimicrobial and antitumor properties. Detailed experimental protocols for the synthesis of the parent compound and for the evaluation of its derivatives are provided to facilitate further research and development in this area.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from piperidine and ethyl chloroacetate, followed by hydrazinolysis of the resulting ester.

Experimental Protocol: Synthesis of this compound

Materials:

  • Piperidine

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Hydrazine hydrate (80%)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of Ethyl 2-(piperidin-1-yl)acetate

  • To a solution of piperidine (1.0 eq) in ethanol, add potassium carbonate (1.5 eq).

  • Cool the mixture in an ice bath and add ethyl chloroacetate (1.1 eq) dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(piperidin-1-yl)acetate.

  • The crude product can be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of this compound

  • Dissolve the crude ethyl 2-(piperidin-1-yl)acetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (3.0 eq) to the solution.

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and ether.

Potential Applications in Drug Discovery

While specific biological data for the parent this compound is not extensively reported in public literature, numerous derivatives have shown significant promise in various therapeutic areas, suggesting that the parent scaffold is a valuable starting point for the development of novel drug candidates.

Antimicrobial Activity

Derivatives of this compound have been investigated for their potential as antimicrobial agents. The hydrazide moiety can be readily converted to hydrazones, which are known to possess a broad spectrum of antibacterial and antifungal activities. The proposed mechanism for some of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase.

Hypothesized Mechanism of Action: DNA Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[1][2] Inhibition of this enzyme leads to the disruption of these critical cellular processes, ultimately resulting in bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription DNA_Gyrase DNA Gyrase DNA_Replication->DNA_Gyrase requires Cell_Death Bacterial Cell Death Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Relaxed_DNA Relaxed DNA Supercoiled_DNA->Relaxed_DNA unwinding for Relaxed_DNA->DNA_Replication Drug This compound Derivative Drug->DNA_Gyrase

Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Data on Antimicrobial Activity of Derivatives

While specific MIC values for the parent compound are not available, various hydrazone derivatives have shown promising activity. For instance, certain hydrazide-hydrazone derivatives have exhibited significant antibacterial activity against strains like E. coli and S. aureus with MIC values in the low µg/mL range.

Table 1: Antimicrobial Activity of Selected Hydrazide-Hydrazone Derivatives

Compound TypeTest OrganismActivity (MIC in µg/mL)
Hydrazide-hydrazone derivative 1E. coli12.5
Hydrazide-hydrazone derivative 1S. aureus6.25
Hydrazide-hydrazone derivative 2S. aureus strains1.95 - 15.62

Note: The data presented is for representative derivatives and not the parent compound.

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method is a qualitative or semi-quantitative test to assess the susceptibility of bacteria to antimicrobial agents.[3][4]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial cultures (e.g., E. coli, S. aureus)

  • Sterile saline

  • McFarland 0.5 turbidity standard

  • Sterile filter paper discs

  • Solution of this compound or its derivatives at a known concentration

  • Positive control antibiotic discs (e.g., ciprofloxacin)

  • Negative control discs (impregnated with solvent)

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

  • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Allow the plate to dry for 5-15 minutes.

  • Impregnate sterile filter paper discs with a known concentration of the test compound solution and allow the solvent to evaporate.

  • Using sterile forceps, place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated MHA plate.

  • Gently press the discs to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Disc_Diffusion_Workflow start Start inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum swab Swab MHA Plate inoculum->swab dry Dry Plate swab->dry discs Place Impregnated Discs (Test, Positive, Negative) dry->discs incubate Incubate at 37°C (18-24h) discs->incubate measure Measure Zone of Inhibition (mm) incubate->measure end End measure->end

Caption: Experimental workflow for the disc diffusion antimicrobial assay.

Antitumor Activity

The development of novel anticancer agents is a critical area of research. Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds may involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the NF-κB pathway.

Hypothesized Mechanism of Action: Inhibition of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.[5] In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy.[6][7] Inhibition of NF-κB signaling can lead to the induction of apoptosis (programmed cell death) in cancer cells.

NFkB_Pathway cluster_cell Cancer Cell Stimuli Pro-inflammatory Cytokines, Growth Factors IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates Apoptosis Apoptosis NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Anti-apoptotic, Pro-proliferative) Nucleus->Transcription promotes Cell_Survival Cell Survival & Proliferation Transcription->Cell_Survival Drug This compound Derivative Drug->IKK inhibits

Caption: Simplified NF-κB signaling pathway and its potential inhibition.

Data on Antitumor Activity of Derivatives

Several studies have reported the cytotoxic activity of this compound derivatives against various human cancer cell lines.

Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives

DerivativeCell LineActivity (IC₅₀ in µM)
2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivativeMCF-7 (Breast Cancer)1.20[2]
N'-(substituted-benzylidene)-2-(...)-acetohydrazideA549 (Lung Cancer)4-17[5]
N'-(substituted-benzylidene)-2-(...)-acetohydrazideHCT116 (Colon Cancer)4-17[5]
N'-(substituted-benzylidene)-2-(...)-acetohydrazideHepG2 (Liver Cancer)4-17[5]

Note: The data presented is for representative derivatives and not the parent compound.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • This compound or its derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • Microplate reader

  • CO₂ incubator

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for 48-72 hours in a CO₂ incubator at 37°C.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Serial Dilutions of Test Compound incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan Crystals (DMSO) incubate3->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This compound represents a valuable and versatile scaffold for the development of new therapeutic agents. The synthetic accessibility of this compound allows for the straightforward generation of diverse chemical libraries. The significant antimicrobial and antitumor activities observed for its derivatives strongly support the potential of this chemical class in drug discovery. The provided protocols offer a solid foundation for researchers to synthesize and evaluate this compound and its novel analogues, paving the way for the discovery of new and effective drugs. Further investigation into the specific biological activities of the parent compound and the elucidation of the precise mechanisms of action of its active derivatives are warranted.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Piperidin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Piperidin-1-yl)acetohydrazide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the reaction of ethyl 2-(piperidin-1-yl)acetate with hydrazine hydrate.

Q1: My reaction yield is low or I obtained no product. What are the possible causes and solutions?

Low or no yield can stem from several factors, from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this issue.

  • Reagent Quality:

    • Hydrazine Hydrate: The purity of hydrazine hydrate is crucial. Old or improperly stored hydrazine hydrate can absorb carbon dioxide from the atmosphere to form hydrazine carbonate, reducing its reactivity. Additionally, it can decompose over time.[1]

      • Solution: Use fresh, high-purity hydrazine hydrate. If the purity is uncertain, consider titrating it to determine the exact concentration. Ensure the container is sealed tightly and stored in a cool, dark place.

    • Ethyl 2-(piperidin-1-yl)acetate (Starting Ester): The purity of the starting ester is equally important. Impurities can interfere with the reaction.

      • Solution: Ensure the starting ester is pure by checking its physical properties (e.g., boiling point, refractive index) and using analytical techniques like NMR or GC-MS if available. If necessary, purify the ester by distillation before use.

  • Reaction Conditions:

    • Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion or side reactions. While a slight excess of hydrazine hydrate is often used to drive the reaction to completion, a large excess is typically unnecessary and can complicate purification.[2]

      • Solution: Use a well-defined molar ratio. A common starting point is a 1:1.2 to 1:1.5 molar ratio of the ester to hydrazine hydrate.[3]

    • Reaction Time and Temperature: The reaction may be too slow at lower temperatures or may not have been allowed to proceed for a sufficient amount of time. Conversely, excessively high temperatures might lead to decomposition or side reactions.

      • Solution: The reaction is typically carried out at reflux in ethanol (around 75-80°C) for 2 to 12 hours.[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]

    • Solvent: The choice and purity of the solvent are important. The solvent should be inert to the reactants and capable of dissolving the starting materials.

      • Solution: Absolute ethanol is a commonly used and effective solvent for this reaction.[3] Ensure the solvent is dry, as water can promote the hydrolysis of the starting ester.

  • Work-up and Isolation:

    • Product Loss during Extraction: The product, being a hydrazide, may have some water solubility, leading to losses during aqueous work-up.

      • Solution: Minimize the volume of water used during work-up. Ensure the organic solvent used for extraction is appropriate and perform multiple extractions to maximize recovery.

    • Incomplete Precipitation/Crystallization: If the product is isolated by crystallization, suboptimal conditions can lead to low recovery.

      • Solution: Ensure the solution is sufficiently concentrated before cooling. Try different crystallization solvents or solvent mixtures. Scratching the inside of the flask or adding a seed crystal can sometimes induce crystallization.

Q2: The isolated product is impure. What are the potential impurities and how can I remove them?

Product impurity can be due to unreacted starting materials, side products, or impurities in the reagents.

  • Common Impurities:

    • Unreacted Ethyl 2-(piperidin-1-yl)acetate: If the reaction has not gone to completion, the starting ester will be a major impurity.

      • Purification: This can often be removed by recrystallization or column chromatography. Due to the polarity difference between the ester and the hydrazide, they should separate well on a silica gel column.

    • 2-(Piperidin-1-yl)acetic acid: Hydrolysis of the starting ester, especially if water is present in the reaction mixture, can lead to the formation of the corresponding carboxylic acid.[4][5][6]

      • Purification: The acidic impurity can be removed by washing the organic extract with a mild aqueous base solution (e.g., saturated sodium bicarbonate) during work-up.

    • N,N'-bis(2-(piperidin-1-yl)acetyl)hydrazine (Diacylhydrazine): If the stoichiometry is not carefully controlled or if there is an insufficient amount of hydrazine hydrate, the initially formed hydrazide can react with another molecule of the ester to form a diacylhydrazine.[7][8]

      • Purification: This less polar impurity can typically be separated from the desired product by column chromatography or careful recrystallization.

  • Purification Strategies:

    • Recrystallization: This is often an effective method for purifying solid products. Experiment with different solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with hexanes) to find the optimal conditions.

    • Column Chromatography: For more challenging separations, column chromatography on silica gel is a powerful technique. Due to the polar nature of the hydrazide, a polar eluent system will be required. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique for purifying polar compounds.[9]

Frequently Asked Questions (FAQs)

Q: What is a typical yield for the synthesis of this compound?

A: A reported yield for the synthesis of this compound by reacting ethyl 2-(piperidin-1-yl)acetate with hydrazine hydrate is as high as 95.9%.[3] However, yields can vary depending on the scale of the reaction, purity of reagents, and reaction conditions.

Q: How can I monitor the progress of the reaction?

A: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[3] Spot the reaction mixture on a silica gel TLC plate alongside the starting ester. A suitable eluent system might be a mixture of dichloromethane and methanol or ethyl acetate and methanol. The product, being more polar than the starting ester, should have a lower Rf value. The reaction is complete when the spot corresponding to the starting ester has disappeared.

Q: What are the key safety precautions when working with hydrazine hydrate?

A: Hydrazine hydrate is toxic and a suspected carcinogen.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[1]

Q: Can I use a different solvent for the reaction?

A: While ethanol is the most commonly reported solvent, other alcohols like methanol could potentially be used. The choice of solvent may influence the reaction rate and the solubility of the product. It is advisable to perform a small-scale trial before changing the solvent on a larger scale.

Q: My product is an oil and will not crystallize. What should I do?

A: If the product oils out, it may be impure. Try to purify it by column chromatography. If the purified product is still an oil, you can try dissolving it in a minimal amount of a suitable solvent and then adding a non-polar solvent (like hexanes or diethyl ether) dropwise until turbidity is observed. Then, cool the mixture to induce crystallization. Alternatively, scratching the flask or using a seed crystal might help.

Data Presentation

Table 1: Representative Yields of Hydrazide Synthesis from Aliphatic Esters under Various Conditions

Starting EsterHydrazine Hydrate (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl 2-(piperidin-1-yl)acetate1.2Ethanol75-80295.9[3]
Ethyl ButyrateExcessNoneReflux0.5-2>90CN103408454A[10]
Ethyl ValerateExcessNoneReflux692CN103408454A[10]
Ethyl HeptanoateExcessNoneReflux693CN103408454A[10]
Substituted Benzoic Acid EstersExcessEthanolReflux15 min (grinding)82-92[11]
Ethyl Ester6MethanolReflux10-12Not specified[2]

Experimental Protocols

Synthesis of this compound [3]

Materials:

  • Ethyl 2-(piperidin-1-yl)acetate (0.1 mol)

  • Hydrazine hydrate (95%) (0.12 mol, 6 g)

  • Absolute Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(piperidin-1-yl)acetate (0.1 mol) in absolute ethanol.

  • Add hydrazine hydrate (95%, 0.12 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 2 hours.

  • Monitor the reaction progress by TLC until the starting ester is consumed.

  • After the reaction is complete, remove the solvent and any unreacted starting materials under reduced pressure.

  • The crude product can be purified by distillation under vacuum or by column chromatography on silica gel using absolute ethanol or methanol as the eluent.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Ethyl 2-(piperidin-1-yl)acetate in Absolute Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux at 75-80°C for 2h add_hydrazine->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete evaporation Evaporate Solvent tlc->evaporation Complete purification Purify by Distillation or Chromatography evaporation->purification product This compound purification->product troubleshooting_yield cluster_reagents Check Reagents cluster_conditions Check Reaction Conditions cluster_workup Check Work-up start Low or No Yield check_hydrazine Purity of Hydrazine Hydrate? start->check_hydrazine check_ester Purity of Starting Ester? start->check_ester check_stoichiometry Correct Stoichiometry? start->check_stoichiometry check_time_temp Sufficient Time/Temp? start->check_time_temp check_extraction Product Loss during Extraction? start->check_extraction sol_hydrazine Use fresh, high-purity hydrazine hydrate. check_hydrazine->sol_hydrazine No sol_ester Purify ester by distillation. check_ester->sol_ester No sol_stoichiometry Adjust to 1:1.2 ester:hydrazine ratio. check_stoichiometry->sol_stoichiometry No sol_time_temp Monitor by TLC to ensure completion. check_time_temp->sol_time_temp No sol_extraction Perform multiple extractions. check_extraction->sol_extraction Yes side_reactions cluster_side_products Potential Side Products ester Ethyl 2-(piperidin-1-yl)acetate product This compound (Desired Product) ester->product + Hydrazine Hydrate hydrolysis_product 2-(Piperidin-1-yl)acetic acid (from Hydrolysis) ester->hydrolysis_product + H2O (impurity) hydrazine Hydrazine Hydrate diacyl_product N,N'-bis(2-(piperidin-1-yl)acetyl)hydrazine (Diacylhydrazine) product->diacyl_product + Ester

References

Optimizing reaction conditions for 2-(Piperidin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 2-(Piperidin-1-yl)acetohydrazide. The information is designed to assist in optimizing reaction conditions and resolving common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through the hydrazinolysis of an ethyl or methyl ester precursor, such as ethyl 2-(piperidin-1-yl)acetate. This reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol or methanol.[1][2]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Incomplete reaction, side reactions, or issues with product isolation are common culprits. To improve the yield, consider the following:

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrazine Quality: Use fresh, high-quality hydrazine hydrate as it can degrade over time.

  • Solvent Choice: While ethanol and methanol are common, exploring other alcohols or solvent systems could be beneficial.

  • Stoichiometry: Using a molar excess of hydrazine hydrate (typically 3-5 equivalents) can help drive the reaction to completion.

Q3: I am observing the formation of multiple byproducts in my reaction. What are they and how can I minimize them?

A3: Common byproducts in hydrazide synthesis can include unreacted starting material, diacylhydrazines (where two ester molecules react with one hydrazine), and products from the degradation of hydrazine. To minimize these:

  • Control Temperature: Avoid excessively high temperatures which can promote side reactions.

  • Slow Addition: Adding the ester to the hydrazine solution slowly and at a controlled temperature can prevent localized high concentrations and reduce the formation of diacylhydrazines.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Q4: What is the best method for purifying this compound?

A4: Recrystallization is typically the most effective method for purifying this compound.[3] Common solvent systems for recrystallization include ethanol, isopropanol, or mixtures of ethanol and water. Column chromatography can also be used, but it may be more complex due to the compound's polarity.

Q5: How should I store this compound?

A5: this compound, like many hydrazides, should be stored in a cool, dry, and dark place in a tightly sealed container. It is advisable to store it under an inert atmosphere to prevent degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction not proceeding to completion (as indicated by TLC) 1. Insufficient reaction time or temperature.2. Poor quality of hydrazine hydrate.3. Inappropriate solvent.1. Increase reaction time and/or temperature. Monitor progress every few hours.2. Use a fresh bottle of hydrazine hydrate.3. Experiment with different alcohol-based solvents (e.g., isopropanol, n-butanol).
Formation of a significant amount of oily/gummy precipitate instead of crystalline product 1. Presence of impurities.2. Rapid cooling during recrystallization.1. Wash the crude product with a non-polar solvent (e.g., diethyl ether, hexanes) to remove non-polar impurities before recrystallization.2. Allow the recrystallization solution to cool slowly to room temperature, followed by further cooling in an ice bath.
Product decomposes upon heating The compound may be thermally unstable at its melting point or in certain solvents at high temperatures.1. Determine the melting point with a rapid heating program.2. If using distillation for solvent removal, use a rotary evaporator under reduced pressure to keep the temperature low.
Difficulty in removing residual hydrazine hydrate Hydrazine has a high boiling point and can be challenging to remove completely.1. After the reaction, distill off the excess hydrazine hydrate under reduced pressure.2. Co-evaporate the crude product with toluene or another suitable solvent multiple times to azeotropically remove residual hydrazine.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for hydrazide synthesis.[1][2]

Materials:

  • Ethyl 2-(piperidin-1-yl)acetate

  • Hydrazine hydrate (80-95%)

  • Ethanol (absolute)

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(piperidin-1-yl)acetate (1 equivalent) in absolute ethanol (10 mL per gram of ester).

  • To this solution, add hydrazine hydrate (3-5 equivalents) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain it for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1).

  • Once the reaction is complete (disappearance of the starting ester spot on TLC), cool the mixture to room temperature.

  • Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

  • Wash the purified crystals with cold diethyl ether and dry them under vacuum.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low reaction yield.

Synthesis Pathway of this compound

Synthesis_Pathway ester Ethyl 2-(piperidin-1-yl)acetate product This compound ester->product Hydrazinolysis hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->product solvent Ethanol, Reflux solvent->product

Caption: General synthesis pathway for the target compound.

References

Technical Support Center: Purification of 2-(Piperidin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(Piperidin-1-yl)acetohydrazide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product of this compound has a low melting point and appears oily or sticky. What could be the cause?

A1: This issue commonly arises from the presence of residual solvents or impurities.

  • Residual Solvents: Ensure that your product is thoroughly dried under a high vacuum and gentle heating. Solvents like ethanol, ethyl acetate, or dichloromethane, if used during extraction or chromatography, can be challenging to remove completely.

  • Hygroscopic Nature: The presence of hygroscopic impurities can cause the product to absorb moisture from the atmosphere. Storing the compound under an inert, dry atmosphere (e.g., in a desiccator with drying agent or in a glovebox) can mitigate this.

  • Unreacted Starting Materials: The starting materials for the synthesis, such as piperidine or hydrazine, are liquids at room temperature and can lead to an oily product if present in significant amounts.

Q2: I am observing persistent impurities in my NMR/LC-MS analysis after initial purification. What are the likely impurities and how can I remove them?

A2: Common impurities in the synthesis of this compound include unreacted starting materials and by-products from side reactions.

  • Unreacted Piperidine: Being a basic compound, piperidine can be removed by washing the organic solution of your product with a dilute acidic solution (e.g., 1M HCl). However, be cautious as the product itself can form a salt and partition into the aqueous layer. A milder approach is to use silica gel column chromatography with a mobile phase containing a small amount of a volatile base like triethylamine to ensure the product elutes properly while retaining more polar impurities.

  • Unreacted Hydrazine: Hydrazine is highly polar and can often be removed by aqueous washes. If it persists, column chromatography is effective.

  • Ethyl 2-(piperidin-1-yl)acetate (Ester Intermediate): If the reaction of the ester with hydrazine hydrate is incomplete, the starting ester will be a major impurity. This can be monitored by TLC and purified by column chromatography, as the ester is significantly less polar than the hydrazide product.

  • Diacylated Hydrazine By-product: It is possible for two molecules of the ester to react with one molecule of hydrazine, leading to a diacylated by-product. This impurity is less polar than the desired product and can be separated by column chromatography.

Q3: What are the recommended recrystallization solvents for this compound?

A3: The choice of solvent is critical for effective purification by recrystallization.

  • Ethanol: Hot ethanol is a commonly used solvent for recrystallizing similar hydrazide compounds.[1]

  • Acetone: Acetone can also be an effective solvent for the crystallization of related piperidine derivatives.[1]

  • Solvent Mixtures: If a single solvent does not provide satisfactory results, a solvent/anti-solvent system can be employed. For example, dissolving the compound in a minimal amount of a good solvent (like ethanol or methanol) and then slowly adding a poor solvent (like diethyl ether or hexane) until turbidity is observed, followed by cooling.

Q4: My compound seems to be degrading during column chromatography. How can I prevent this?

A4: Hydrazides can be sensitive to certain conditions, and degradation on silica gel is a possibility.

  • Deactivation of Silica Gel: Silica gel is acidic and can cause the degradation of acid-sensitive compounds. You can deactivate the silica gel by pre-treating it with a solvent system containing a small percentage of a base like triethylamine (e.g., 0.5-1% in the mobile phase).

  • Choice of Stationary Phase: If degradation persists, consider using a less acidic stationary phase, such as neutral alumina.

  • Speed of Purification: Minimize the time the compound spends on the column by using flash chromatography with optimal solvent conditions determined by TLC.

Purification Data Summary

The following table presents typical, illustrative data for the purification of a small molecule like this compound. Actual results may vary based on the specific experimental conditions.

Purification MethodStarting Purity (by LC-MS)Final Purity (by LC-MS)Yield (%)Common Impurities Removed
Recrystallization (Ethanol)~85%>98%60-80%Unreacted starting materials, some polar by-products.
Column Chromatography~85%>99%70-90%Ester intermediate, diacylated by-product, baseline impurities.

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of the solvent.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of ethyl acetate and hexane).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the final product under a high vacuum.

Diagrams

Purification_Troubleshooting start Crude Product (this compound) check_purity Analyze Purity (TLC, NMR, LC-MS) start->check_purity oily_product Issue: Oily/Sticky Product start->oily_product is_pure Is Purity >98%? check_purity->is_pure final_product Pure Product is_pure->final_product Yes impurities_detected Issue: Impurities Detected is_pure->impurities_detected No dry_thoroughly Action: Dry under high vacuum oily_product->dry_thoroughly recrystallize Action: Recrystallize (e.g., from Ethanol) impurities_detected->recrystallize If crystalline solid with few impurities column_chrom Action: Column Chromatography impurities_detected->column_chrom If complex mixture or oily recrystallize->check_purity column_chrom->check_purity dry_thoroughly->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 2-(Piperidin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Piperidin-1-yl)acetohydrazide. Our aim is to address common challenges and side reactions encountered during this synthetic process, ensuring a higher yield and purity of the final product.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a significantly lower than expected yield of the desired product. What are the possible causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors. The primary culprits are often incomplete reaction, degradation of the product, or competing side reactions.

    • Incomplete Reaction: The reaction between ethyl 2-(piperidin-1-yl)acetate and hydrazine hydrate may not have gone to completion. To address this, consider optimizing the reaction time and temperature. A modest increase in reaction temperature or a longer reaction time could drive the reaction towards completion. However, be cautious of excessive heat, which can promote side reactions.

    • Stoichiometry of Reactants: An inappropriate molar ratio of hydrazine hydrate to the starting ester can lead to a lower yield. An excess of hydrazine hydrate is typically used to favor the formation of the desired mono-acylhydrazide and minimize the formation of the diacylhydrazine byproduct.

    • Product Degradation: Although generally stable, prolonged exposure to high temperatures or harsh acidic/basic conditions during workup can lead to the degradation of the acetohydrazide product. Ensure that the workup procedure is carried out efficiently and at a moderate temperature.

Issue 2: Presence of a Significant Amount of a High-Molecular-Weight Impurity

  • Question: I am observing a significant impurity in my crude product with a molecular weight that appears to be almost double that of my target compound. What is this impurity and how can I minimize its formation?

  • Answer: This high-molecular-weight impurity is most likely 1,2-bis(2-(piperidin-1-yl)acetyl)hydrazine , a common byproduct in hydrazide synthesis. This diacylhydrazine is formed when one molecule of hydrazine reacts with two molecules of the ethyl 2-(piperidin-1-yl)acetate.

    • Control of Stoichiometry: The most effective way to minimize the formation of the diacylhydrazine is to use a molar excess of hydrazine hydrate. By ensuring a higher concentration of hydrazine, the probability of an ester molecule reacting with an already mono-acylated hydrazine is reduced.

    • Reaction Temperature: Higher reaction temperatures can sometimes favor the formation of the diacylhydrazine. Conducting the reaction at a lower temperature, even if it requires a longer reaction time, can often lead to a cleaner product with less of this impurity.

    • Mode of Addition: Adding the ethyl 2-(piperidin-1-yl)acetate slowly to the hydrazine hydrate solution can also help in maintaining a high effective concentration of hydrazine throughout the reaction, thereby suppressing the formation of the diacylhydrazine.

Issue 3: Difficulty in Removing the Diacylhydrazine Impurity

  • Question: I have identified the 1,2-bis(2-(piperidin-1-yl)acetyl)hydrazine impurity in my product, but I am struggling to remove it by simple washing. What purification methods are effective?

  • Answer: Due to the structural similarity between the desired product and the diacylhydrazine impurity, simple washing is often insufficient.

    • Recrystallization: Recrystallization is a highly effective method for purifying this compound. The solubility difference between the mono- and di-acylated hydrazines in a suitable solvent system can be exploited. Solvents such as ethanol, isopropanol, or mixtures of ethanol and water are often good candidates.

    • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system with a gradient of increasing polarity (e.g., dichloromethane/methanol or ethyl acetate/methanol) can effectively separate the more polar desired product from the less polar diacylhydrazine impurity.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary reaction for synthesizing this compound?

    • A1: The most common and direct method is the hydrazinolysis of an ester, typically ethyl 2-(piperidin-1-yl)acetate, with hydrazine hydrate. This is a nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile.

  • Q2: What are the main side reactions to be aware of?

    • A2: The most significant side reaction is the formation of the 1,2-diacylhydrazine, 1,2-bis(2-(piperidin-1-yl)acetyl)hydrazine . Other potential side reactions include the hydrolysis of the starting ester to 2-(piperidin-1-yl)acetic acid if water is present under harsh conditions, and thermal decomposition of the product at elevated temperatures.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting ester, you can observe the disappearance of the starting material and the appearance of the product spot. A suitable eluent system would be a mixture of a polar and a non-polar solvent, for example, ethyl acetate/hexane or dichloromethane/methanol.

  • Q4: What analytical techniques are suitable for characterizing the final product and identifying impurities?

    • A4: For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure. To identify and quantify impurities, High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector is a powerful technique.

Data Presentation

Table 1: Effect of Reaction Conditions on Product Yield and Purity

Molar Ratio (Ester:Hydrazine Hydrate)Reaction Temperature (°C)Reaction Time (h)Product Yield (%)1,2-Diacylhydrazine Impurity (%)
1:1.28067515
1:2806858
1:380692< 3
1:3601290< 2
1:31004887

Note: These are representative data and actual results may vary based on specific experimental setup and scale.

Experimental Protocols

1. Synthesis of this compound

  • Materials:

    • Ethyl 2-(piperidin-1-yl)acetate (1 equivalent)

    • Hydrazine hydrate (80% solution in water, 3 equivalents)

    • Ethanol (as solvent)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate and ethanol.

    • Heat the mixture to a gentle reflux (approximately 80°C).

    • Slowly add ethyl 2-(piperidin-1-yl)acetate to the refluxing hydrazine hydrate solution over a period of 30 minutes.

    • Continue to reflux the reaction mixture for 6 hours, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from ethanol.

2. Purification by Recrystallization

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of hot ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

    • Dry the crystals under vacuum to obtain the pure this compound.

Visualizations

Synthesis_Pathway Ester Ethyl 2-(piperidin-1-yl)acetate Product This compound Ester->Product + Hydrazine Hydrate (Desired Reaction) Hydrazine Hydrazine Hydrate Hydrazine->Product Diacyl 1,2-bis(2-(piperidin-1-yl)acetyl)hydrazine (Side Product) Product->Diacyl + Ethyl 2-(piperidin-1-yl)acetate (Side Reaction) Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze by TLC Start->Check_TLC Incomplete_Reaction Incomplete Reaction? Check_TLC->Incomplete_Reaction Unreacted Starting Material High_MW_Impurity High MW Impurity Present? Check_TLC->High_MW_Impurity Multiple Spots Incomplete_Reaction->High_MW_Impurity No Increase_Time_Temp Increase Reaction Time/ Temperature Moderately Incomplete_Reaction->Increase_Time_Temp Yes Check_Stoichiometry Increase Hydrazine Hydrate Excess High_MW_Impurity->Check_Stoichiometry Yes Purification Purification Required High_MW_Impurity->Purification No Pure_Product Pure Product Increase_Time_Temp->Pure_Product Check_Stoichiometry->Pure_Product Recrystallization Recrystallization Purification->Recrystallization Column_Chromatography Column Chromatography Purification->Column_Chromatography Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-(Piperidin-1-yl)acetohydrazide in solution. This information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Troubleshooting Guide

Issue 1: Rapid Degradation of this compound in Aqueous Solution

Symptoms:

  • Loss of parent compound peak and appearance of new peaks in HPLC analysis over a short period.

  • Inconsistent results in bioassays.

  • Visible changes in the solution, such as color change or precipitation.

Possible Causes & Solutions:

CauseRecommended Action
Hydrolysis The hydrazide functional group is susceptible to hydrolysis, especially under acidic or basic conditions. The piperidine ring can also be protonated at low pH, potentially influencing stability. To mitigate this, maintain the pH of the solution as close to neutral (pH 6.0-7.5) as possible.[1][2][3][4] Use buffers such as phosphate-buffered saline (PBS) to ensure a stable pH.
Oxidation Hydrazides can be oxidized, particularly in the presence of dissolved oxygen, metal ions, or other oxidizing agents.[5][6][7][8][9] To prevent oxidation, degas your solvents by sparging with an inert gas like nitrogen or argon before preparing your solution. Avoid sources of metal ion contamination, and if necessary, add a chelating agent like EDTA.
Photodegradation Exposure to light, especially UV light, can induce degradation. Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil.
Temperature Higher temperatures accelerate the rate of chemical degradation. Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or -20 °C) to improve stability. Conduct experiments at controlled room temperature unless the protocol specifies otherwise.
Issue 2: Inconsistent Quantification of this compound

Symptoms:

  • Poor reproducibility of analytical measurements (e.g., HPLC, LC-MS).

  • Drifting calibration curves.

Possible Causes & Solutions:

CauseRecommended Action
Adsorption to Surfaces The compound may adsorb to glass or plastic surfaces, leading to a decrease in the effective concentration. Consider using silanized glassware or polypropylene tubes to minimize adsorption.
Inappropriate Solvent The choice of solvent can impact stability. While soluble in water, using a co-solvent like DMSO or ethanol for stock solutions which are then diluted into aqueous buffers for experiments can sometimes improve stability.[10] However, be mindful of the final solvent concentration in your assay.
Improper Sample Handling Repeated freeze-thaw cycles can degrade the compound. Aliquot stock solutions into single-use volumes to avoid this.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the functional groups present, the two primary degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The amide bond of the hydrazide is susceptible to cleavage, particularly in acidic or basic conditions, yielding piperidin-1-yl)acetic acid and hydrazine.[2][11][12]

  • Oxidation: The hydrazide can be oxidized to form various products, including diazenes.[5][6][7][8] The piperidine ring may also be susceptible to oxidation.[13][14]

Q2: How can I monitor the stability of this compound in my experiments?

A2: A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is recommended. This method should be able to separate the parent compound from its potential degradation products.

Q3: What are the ideal storage conditions for a stock solution of this compound?

A3: For optimal stability, stock solutions should be prepared in a suitable solvent (e.g., DMSO or ethanol), aliquoted into single-use vials to avoid freeze-thaw cycles, and stored at -20°C or below, protected from light.

Q4: I am observing a new peak in my chromatogram after incubating my compound in a cell culture medium. What could it be?

A4: In addition to hydrolysis and oxidation, the new peak could be a metabolite of this compound formed by cellular enzymes. It could also be a product of a reaction with a component in the medium. Further characterization by techniques like mass spectrometry (MS) would be necessary for identification.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[15][16][17][18]

Objective: To intentionally degrade this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of the compound in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of the compound in 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of the compound in 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Store a solid sample of the compound at 60°C for 24 hours.

    • Prepare a solution of the stressed solid for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.

    • Keep a control sample wrapped in foil to protect it from light.

    • Analyze both samples by HPLC.

Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples to that of a non-stressed control to identify degradation products.

Protocol 2: HPLC Method for Stability Analysis

Objective: To quantify this compound and separate it from its degradation products.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 5% B and equilibrate.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at a suitable wavelength (to be determined by UV scan of the compound)

Visualizations

degradation_pathway parent This compound hydrolysis_product Piperidin-1-yl)acetic acid + Hydrazine parent->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product Oxidized Products (e.g., Diazenes) parent->oxidation_product Oxidation (O₂, Metal Ions)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acid Hydrolysis hplc Stability-Indicating HPLC acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photolysis photo->hplc ms LC-MS for Identification hplc->ms compound This compound Solution compound->acid compound->base compound->oxidation compound->thermal compound->photo

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Overcoming Poor Solubility of 2-(Piperidin-1-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor solubility of 2-(Piperidin-1-yl)acetohydrazide derivatives.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My this compound derivative precipitates out of my aqueous buffer during my in vitro assay. What can I do?

A1: Precipitation during an assay can lead to unreliable results.[1][2] Here are several strategies to address this, starting with the simplest:

  • pH Adjustment: The piperidine moiety in your compound is basic. Lowering the pH of your buffer will protonate this group, forming a more soluble salt.[3][4] Systematically test a range of pH values (e.g., pH 4.0-7.0) to find the optimal pH for solubility without affecting your assay's integrity.

  • Co-solvents: You can increase the solubility of your compound by adding a water-miscible organic solvent, known as a co-solvent, to your aqueous buffer.[3][4][5] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it, keeping in mind the tolerance of your biological assay.

  • Use of Solubilizing Excipients: Surfactants and cyclodextrins can be effective in solubilizing poorly soluble compounds.[5][6] Surfactants form micelles that encapsulate hydrophobic molecules, while cyclodextrins have a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with your compound.[7][8]

Q2: I am struggling to dissolve my compound for initial stock solution preparation. What solvents should I try?

A2: For initial stock solutions, it is common to use organic solvents. Given the structure of this compound derivatives, which contains both polar (hydrazide) and non-polar (piperidine ring and potential substituents) regions, a range of solvents should be tested.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent starting points as they can dissolve a wide variety of compounds.

  • Alcohols: Ethanol, methanol, and isopropanol are also good choices.

  • Chlorinated Solvents: If your compound is highly lipophilic, you might consider dichloromethane (DCM) or chloroform, though these are less common for biological applications and would require careful dilution into aqueous media.

Always aim for the highest possible stock concentration in a solvent that is compatible with your downstream experiments.

Q3: My compound has poor bioavailability in animal studies, which I suspect is due to poor solubility. What formulation strategies can I explore?

A3: Poor aqueous solubility is a major hurdle for oral bioavailability.[9][10][11] Several advanced formulation strategies can be employed to overcome this challenge:

  • Particle Size Reduction: Decreasing the particle size of your compound increases its surface area, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.[5][7][11] Techniques like micronization and nanomilling can be explored.[8][12][13]

  • Amorphous Solid Dispersions (ASDs): Crystalline compounds often have high lattice energy, which contributes to poor solubility.[3] ASDs involve dispersing the amorphous form of your API in a polymer matrix.[8][13] This high-energy amorphous state can significantly improve solubility and dissolution.[8] Common methods to prepare ASDs include spray drying and hot-melt extrusion.[6]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems can be highly effective.[7][12] These formulations, such as self-emulsifying drug delivery systems (SEDDS), present the drug in a solubilized state in lipidic excipients, which can enhance absorption.[12][13]

  • Salt Formation: Creating a salt of your basic piperidine nitrogen with a pharmaceutically acceptable acid can dramatically improve aqueous solubility and dissolution rate.[3][4]

A logical workflow for addressing solubility issues is presented below:

experimental_workflow cluster_problem Problem Identification cluster_screening Initial Screening cluster_optimization Formulation & Optimization cluster_evaluation Evaluation A Poor Aqueous Solubility of This compound Derivative B Solvent Screening for Stock Solution A->B C pH-Solubility Profile A->C D Kinetic Solubility Assay A->D F Salt Formation C->F E Co-solvent Systems D->E G Amorphous Solid Dispersions D->G H Particle Size Reduction (Micronization/Nanonization) D->H I Lipid-Based Formulations (SEDDS) D->I J Thermodynamic Solubility Assay E->J F->J G->J H->J I->J K In Vitro Dissolution Testing J->K L In Vivo Pharmacokinetic Studies K->L

Caption: A workflow for troubleshooting poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic solubility?

A1: Kinetic solubility is the concentration of a compound that dissolves in a solvent under specific, often rapid, conditions, typically starting from a concentrated stock solution (e.g., in DMSO).[14][15][16] It measures the apparent solubility before the compound has reached its true equilibrium state and is often used for high-throughput screening in early drug discovery.[1][15] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a compound when excess solid material is in contact with the solvent for an extended period, allowing the solution to become fully saturated.[16][17] It is a more accurate measure of a compound's intrinsic solubility and is crucial for formulation development.[1][18]

Q2: How much DMSO is acceptable in my cell-based assay?

A2: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell-based assays. However, it is always best practice to run a vehicle control (your final assay buffer containing the same percentage of DMSO as your test wells) to ensure that the solvent itself is not affecting the experimental outcome. Some sensitive assays may require even lower concentrations, below 0.1%.

Q3: Can I use sonication to dissolve my this compound derivative?

A3: Yes, sonication can be a useful physical method to aid in the dissolution of your compound, particularly for preparing stock solutions or during solubility assays. It provides energy to break up the crystal lattice and disperse the solid particles. However, be mindful of potential compound degradation with prolonged or high-energy sonication, especially for thermally labile molecules.

Q4: My this compound derivative is an inhibitor of Dipeptidyl Peptidase-4 (DPP-4). How does this signaling pathway work?

A4: DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[19] These hormones are released from the gut in response to food intake and play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, your compound would prevent the breakdown of GLP-1 and GIP.[19] This leads to increased levels of active incretins, which in turn stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner. The overall effect is improved glycemic control, making DPP-4 inhibitors a therapeutic strategy for type 2 diabetes.[19]

Below is a simplified diagram of the DPP-4 signaling pathway:

dpp4_pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas food Food Intake incretins Active Incretins (GLP-1, GIP) food->incretins stimulates release dpp4 DPP-4 Enzyme incretins->dpp4 degrades beta_cells β-Cells incretins->beta_cells stimulates alpha_cells α-Cells incretins->alpha_cells inhibits inactive_incretins Inactive Incretins dpp4->inactive_incretins inhibitor This compound Derivative (Inhibitor) inhibitor->dpp4 inhibits insulin Insulin Secretion beta_cells->insulin glucagon Glucagon Secretion alpha_cells->glucagon

Caption: Simplified DPP-4 signaling pathway.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by UV-Vis Spectrophotometry

This protocol provides a method for determining the kinetic solubility of a compound in a high-throughput format.[15][20]

Materials:

  • Test compound

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • UV/Vis microplate reader

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the test compound in DMSO to prepare a 10 mM stock solution.

  • Plate Setup: Add 198 µL of PBS pH 7.4 to each well of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well of each row to achieve a final concentration of 100 µM. This creates a 1% DMSO concentration.

  • Serial Dilution: Perform a 2-fold serial dilution across the plate by transferring 100 µL from each well to the next well in the row and mixing thoroughly.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 2 hours with gentle shaking.[20]

  • Measurement: Measure the absorbance of each well at the compound's λmax using a UV/Vis microplate reader.

  • Data Analysis: Plot absorbance versus concentration. The highest concentration at which no precipitation is observed (i.e., the last point on the linear portion of the curve) is determined to be the kinetic solubility.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.[1][18]

Materials:

  • Solid test compound

  • Buffer of interest (e.g., PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid)[18]

  • HPLC or LC-MS/MS system

  • Calibrated analytical balance

  • Vials with screw caps

  • Shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial (e.g., 1-2 mg). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Add Solvent: Add a known volume of the desired buffer (e.g., 1 mL) to the vial.

  • Equilibration: Cap the vials tightly and place them in a shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[14]

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Filtration: Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method with a standard curve.

  • Calculation: The determined concentration is the thermodynamic solubility of the compound in the tested buffer, typically reported in µg/mL or µM.[18]

Quantitative Data Summary

The following table provides a hypothetical example of solubility data for a series of this compound derivatives with different substituents (R). This illustrates how you might structure your own data for easy comparison.

Compound IDR-GroupKinetic Solubility (µM) in PBS pH 7.4Thermodynamic Solubility (µg/mL) in PBS pH 7.4
XYZ-001 -H4512
XYZ-002 -Cl225
XYZ-003 -OCH₃5818
XYZ-004 -CF₃153
XYZ-005 -COOH>200150

This data would suggest that introducing a polar, ionizable group like a carboxylic acid (XYZ-005) significantly improves solubility, while a lipophilic, electron-withdrawing group like a trifluoromethyl group (XYZ-004) decreases it. This information is critical for guiding structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

References

Technical Support Center: 2-(Piperidin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Piperidin-1-yl)acetohydrazide. The information is designed to help anticipate and resolve common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under stress conditions?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred from the chemical behavior of its core functional groups: the piperidine ring and the acetohydrazide moiety. Forced degradation studies are typically conducted to explore these pathways.[1][2] Key degradation pathways to anticipate include:

  • Hydrolysis: The amide linkage in the acetohydrazide is susceptible to both acid and base-catalyzed hydrolysis. This would likely yield piperidin-1-ylacetic acid and hydrazine as primary degradation products. Hydrazide-containing compounds are known to be susceptible to hydrolysis, with stability often increasing as the pH approaches neutral.[3][4]

  • Oxidation: The piperidine ring and the hydrazide group are both susceptible to oxidation.[5] Oxidative stress, often induced by agents like hydrogen peroxide, can lead to the formation of N-oxides, hydroxylated derivatives, or even ring-opening products of the piperidine moiety.[5] The hydrazide could be oxidized to a diazenyl compound.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation, potentially leading to complex mixtures of degradation products through radical-mediated pathways.

  • Thermal Degradation: High temperatures can lead to the cleavage of the weaker bonds in the molecule, such as the C-N or N-N bonds.

Q2: I am observing a loss of my parent compound peak in my HPLC analysis after storing the sample in an aqueous buffer. What could be the cause?

This is likely due to the hydrolysis of the acetohydrazide moiety. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.[3][4] Acidic or basic conditions will accelerate this degradation. To confirm this, you can analyze your sample for the presence of piperidin-1-ylacetic acid and hydrazine. To mitigate this, ensure your aqueous solutions are buffered at or near neutral pH and stored at low temperatures.

Q3: My sample of this compound has developed a slight color after being left on the benchtop. What is a possible reason for this?

Color formation upon exposure to ambient conditions can be an indicator of oxidative degradation. The piperidine and hydrazide functionalities are susceptible to oxidation from atmospheric oxygen, which can be accelerated by light. This can lead to the formation of colored impurities. It is recommended to store the compound in a tightly sealed container, protected from light, and under an inert atmosphere if possible.

Troubleshooting Guides

Issue: Unexpected Peaks in Chromatogram after Forced Degradation

Problem: You have performed a forced degradation study (e.g., acid, base, or oxidative stress) and your HPLC chromatogram shows several new, unexpected peaks.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Hydrolytic Degradation 1. Analyze Degradation Products: Use LC-MS to determine the mass of the unexpected peaks. Compare these masses to the expected masses of piperidin-1-ylacetic acid and hydrazine. 2. pH Control: Confirm the pH of your stressed sample. Hydrolysis is pH-dependent.[3][4] 3. Reference Standards: If available, inject standards of the potential degradants to confirm their retention times.
Oxidative Degradation 1. Mass Analysis: Use LC-MS to identify peaks corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.) to the parent molecule. 2. Antioxidants: For formulation development, consider the inclusion of antioxidants if oxidative degradation is a significant pathway. 3. Inert Atmosphere: Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Impurity in Stress Reagent 1. Blank Injection: Inject a blank sample containing only the mobile phase and the stress reagent (e.g., acid, base, or H₂O₂) to ensure the new peaks are not from the reagent itself.
Issue: Poor Mass Balance in Stability Studies

Problem: The sum of the assay value of the parent compound and the known degradation products is significantly less than 100%.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Formation of Non-UV Active Degradants 1. Alternative Detection: Use a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel with your UV detector. 2. LC-MS Analysis: Employ LC-MS to search for degradants that may not have a strong chromophore.
Formation of Volatile Degradants 1. Headspace GC-MS: If volatile degradants like hydrazine are suspected, use headspace gas chromatography-mass spectrometry for their detection.
Adsorption of Compound or Degradants 1. Column and Vial Compatibility: Ensure that the compound and its degradants are not adsorbing to the HPLC column or sample vials. Test different column chemistries and vial materials (e.g., silanized glass).

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[1][2]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/PDA system, preferably with a mass spectrometer (LC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep one set at room temperature and another at an elevated temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature, protected from light.

    • Thermal Degradation: Store a sample of the stock solution at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a sample of the stock solution to a light source (e.g., a photostability chamber with UV and visible light).

  • Sample Collection and Analysis:

    • Withdraw aliquots from each stressed sample at various time points (e.g., 2, 4, 8, 24, and 48 hours).

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a stability-indicating HPLC method.

Data Analysis:

  • Monitor the decrease in the peak area of the parent compound.

  • Identify and quantify the formation of degradation products.

  • Aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive secondary degradation.[1]

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Parameter Typical Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength Diode Array Detector (DAD) or Photodiode Array (PDA) to monitor multiple wavelengths.
Injection Volume 10 µL

Visualizations

G cluster_acid Acidic Conditions cluster_base Basic Conditions parent This compound acid_hydrolysis Piperidin-1-ylacetic Acid parent->acid_hydrolysis H⁺ / H₂O hydrazine Hydrazine parent->hydrazine H⁺ / H₂O base_hydrolysis Piperidin-1-ylacetic Acid parent->base_hydrolysis OH⁻ / H₂O hydrazine_base Hydrazine parent->hydrazine_base OH⁻ / H₂O G cluster_oxidation Oxidative Conditions parent This compound n_oxide Piperidine N-Oxide Derivative parent->n_oxide [O] hydroxylated Hydroxylated Piperidine Derivative parent->hydroxylated [O] oxidized_hydrazide Diazenyl Derivative parent->oxidized_hydrazide [O] G start Start Forced Degradation Study prepare_stock Prepare 1 mg/mL Stock Solution start->prepare_stock stress_conditions Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prepare_stock->stress_conditions sample Sample at Time Points (e.g., 2, 4, 8, 24, 48h) stress_conditions->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze evaluate Evaluate Degradation (%) Is it 5-20%? analyze->evaluate end End Study / Characterize Products evaluate->end Yes adjust Adjust Stress Conditions (Time, Temp, Conc.) evaluate->adjust No adjust->stress_conditions

References

Technical Support Center: Synthesis and Purification of 2-(Piperidin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Piperidin-1-yl)acetohydrazide. Our aim is to help you improve the purity of your synthesized compound through systematic troubleshooting and optimized purification protocols.

Troubleshooting Guide: Enhancing Product Purity

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Purity After Initial Synthesis

  • Question: My initial crude product shows multiple spots on TLC and a low purity by NMR/LC-MS. What are the likely impurities and how can I minimize them?

  • Answer: The most common impurities in the synthesis of this compound from ethyl 2-(piperidin-1-yl)acetate and hydrazine hydrate are unreacted starting materials.

    • Unreacted Ethyl 2-(piperidin-1-yl)acetate: This can occur if the reaction is incomplete.

      • Solution: Ensure a sufficient excess of hydrazine hydrate is used (a molar ratio of 1:1.2 to 1:1.5 of ester to hydrazine hydrate is a good starting point). Extend the reaction time or slightly increase the reaction temperature (while monitoring for degradation).

    • Excess Hydrazine Hydrate: Being highly polar, this is often a major impurity.

      • Solution: Most of the excess hydrazine hydrate can be removed during workup by washing the organic layer with water or brine. However, due to its high solubility in some organic solvents, it may not be completely removed.

    • Side-Products: Although less common with ester starting materials, the formation of N,N'-bis-acylhydrazide is a potential side-reaction.

      • Solution: This can be minimized by controlling the stoichiometry and reaction temperature.

Issue 2: Difficulty with Recrystallization

  • Question: I'm trying to recrystallize my product, but it's oiling out or the purity isn't improving significantly. What should I do?

  • Answer: Recrystallization is an effective method for purifying this compound. Common solvents include ethanol and acetone.

    • Oiling Out: This happens when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated.

      • Solution: Try a lower-boiling point solvent or a solvent mixture. Ensure the crude product is fully dissolved at the solvent's boiling point and then allow it to cool slowly. Seeding the solution with a small crystal of pure product can help induce crystallization.

    • Poor Purity Improvement: This may be due to the impurity having similar solubility to the product in the chosen solvent.

      • Solution: Experiment with different recrystallization solvents or solvent systems (e.g., ethanol/water, acetone/hexane). A systematic approach to solvent screening is recommended. Washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble (like cold ethanol or diethyl ether) before recrystallization can also be effective.

Issue 3: Persistent Impurities After Recrystallization

  • Question: Even after recrystallization, I have a persistent impurity. How can I remove it?

  • Answer: For challenging purifications, column chromatography is the recommended next step. Due to the basic nature of the piperidine moiety, careful selection of the stationary and mobile phases is crucial.

    • Normal Phase Chromatography:

      • Stationary Phase: Standard silica gel is acidic and can cause streaking and poor separation of basic compounds. It is advisable to use either neutral alumina or triethylamine-deactivated silica gel .

      • Mobile Phase: A gradient of dichloromethane and methanol is often a good starting point. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can significantly improve peak shape and separation.

    • Reversed-Phase Chromatography:

      • Stationary Phase: C18 silica gel is commonly used.

      • Mobile Phase: A mobile phase with a high pH (alkaline) is beneficial for basic amines as it keeps them in their free-base form, increasing their retention and improving separation. A gradient of water and acetonitrile with an additive like triethylamine or ammonium hydroxide is a good choice.

    • Hydrophilic Interaction Liquid Chromatography (HILIC):

      • Stationary Phase: An amine-bonded silica column is suitable for highly polar compounds.

      • Mobile Phase: Reversed-phase solvents are used, with water being the strong solvent. This technique can be very effective for retaining and separating polar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and straightforward synthesis involves the hydrazinolysis of an ester precursor, typically ethyl 2-(piperidin-1-yl)acetate, with hydrazine hydrate. The reaction is usually carried out in an alcohol solvent, such as ethanol, under reflux.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by Thin Layer Chromatography (TLC). The starting ester will have a different Rf value than the more polar acetohydrazide product. A solvent system such as 10% methanol in dichloromethane is a good starting point for developing a TLC method.

Q3: What are the best analytical techniques to assess the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity profile and confirm the molecular weight of the product and any impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Q4: Are there any safety precautions I should take when working with hydrazine hydrate?

A4: Yes, hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Quantitative Data Summary

While exact purity improvements will vary depending on the initial purity of the crude product and the specific experimental conditions, the following table provides a general expectation for each purification technique.

Purification MethodTypical Purity ImprovementNotes
Washing Removes bulk, highly soluble impuritiesEffective for removing excess hydrazine hydrate and other water-soluble byproducts.
Recrystallization Can significantly increase purity, often to >98%Dependent on the choice of solvent and the solubility profile of impurities.
Column Chromatography Can achieve very high purity, often >99.5%The most powerful technique for removing persistent or structurally similar impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a solution of ethyl 2-(piperidin-1-yl)acetate (1 equivalent) in absolute ethanol (5-10 mL per gram of ester), add hydrazine hydrate (1.2-1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and then brine to remove excess hydrazine hydrate.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Recrystallization

  • Transfer the crude product to a flask.

  • Add a minimal amount of hot ethanol (or another suitable solvent) to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography (Normal Phase)

  • Prepare a slurry of neutral alumina or triethylamine-deactivated silica gel in the initial mobile phase (e.g., 100% dichloromethane).

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., from 100% dichloromethane to 10% methanol in dichloromethane). Add 0.1-1% triethylamine to the mobile phase throughout the gradient.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Ethyl 2-(piperidin-1-yl)acetate + Hydrazine Hydrate reaction Reflux in Ethanol start->reaction 1. React workup Aqueous Workup reaction->workup 2. Quench crude Crude Product workup->crude 3. Isolate recrystallization Recrystallization crude->recrystallization 4. Purify column Column Chromatography recrystallization->column Persistent Impurities pure Pure Product recrystallization->pure High Purity column->pure Highest Purity

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Crude Product Purity Check impure Low Purity start->impure < 95% pure_enough Acceptable Purity start->pure_enough > 95% recrystallize Attempt Recrystallization impure->recrystallize recrystal_check Purity Check after Recrystallization recrystallize->recrystal_check recrystal_ok Pure Product recrystal_check->recrystal_ok > 99% recrystal_fail Impurity Persists recrystal_check->recrystal_fail < 99% column Perform Column Chromatography recrystal_fail->column final_product Final Pure Product column->final_product

Caption: Troubleshooting workflow for purifying this compound.

Technical Support Center: Biological Testing of Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrazide compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility Issues

Question: My hydrazide compound is poorly soluble in aqueous buffers. How can I improve its solubility for biological assays?

Answer:

Poor aqueous solubility is a common challenge with hydrazide compounds. Here are several strategies to address this issue, ranging from simple adjustments to more complex formulation approaches.

Troubleshooting Steps:

  • Co-solvents: The most common approach is to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution. This stock can then be diluted into the aqueous assay buffer.

    • Caution: The final concentration of the organic solvent in the assay should be kept low (typically <1%, ideally <0.5%) as it can affect protein stability and enzyme activity. Always run a solvent-only control to assess its effect on your assay.

  • pH Adjustment: The solubility of hydrazides can be pH-dependent. The hydrazide group is weakly basic. Depending on the overall structure of the molecule, adjusting the pH of the buffer may increase solubility. A systematic solubility test across a range of pH values can identify the optimal condition.

  • Use of Solubilizing Agents:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1][2] Beta-cyclodextrins and their derivatives are commonly used.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can be used at low concentrations (below their critical micelle concentration) to improve solubility. However, they can also interfere with some biological assays, so their compatibility must be tested.

  • Sonication and Warming: Gentle sonication or warming of the solution can help dissolve the compound. However, be cautious as excessive heat can lead to compound degradation.

Experimental Protocol: Kinetic Solubility Assay

This protocol provides a quick assessment of a compound's solubility in a specific buffer.[3][4]

Materials:

  • Hydrazide compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)

  • 96-well microplate (UV-transparent for spectrophotometric reading)

  • Plate reader

Procedure:

  • Prepare a 10 mM stock solution of the hydrazide compound in DMSO.

  • Add 198 µL of the aqueous buffer to the wells of a 96-well plate.

  • Add 2 µL of the 10 mM compound stock solution to the buffer to achieve a final concentration of 100 µM (with 1% DMSO).

  • Seal the plate and shake for 1-2 hours at room temperature.

  • Measure the absorbance of each well at a wavelength where the compound absorbs.

  • Visually inspect the wells for any precipitate.

  • To quantify the soluble fraction, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant. Compare this to the absorbance of a standard curve of the compound prepared in a solubilizing solvent (like 100% DMSO) to determine the concentration of the soluble compound.

Compound Stability

Question: I am concerned that my hydrazide compound may be unstable in the assay buffer over the course of my experiment. How can I assess its stability?

Answer:

Hydrazide stability can be influenced by pH, temperature, and the presence of other reactive species in the assay buffer.[5][6] It is crucial to assess the stability of your compound under the specific conditions of your assay.

Troubleshooting Steps:

  • Literature Review: Check for any published data on the stability of your specific hydrazide or structurally related compounds.

  • pH and Temperature: Hydrazides are generally more stable at neutral to slightly acidic pH.[5] Alkaline conditions can promote hydrolysis. Long incubation times at elevated temperatures can also lead to degradation.

  • Preliminary Stability Test: A simple preliminary test involves incubating the compound in the assay buffer for the duration of the experiment and then analyzing it by High-Performance Liquid Chromatography (HPLC) to see if any degradation products have formed.

Experimental Protocol: Assessing Compound Stability by HPLC

This protocol outlines a general procedure to determine the stability of a hydrazide compound in a given buffer.[7][8][9]

Materials:

  • Hydrazide compound

  • Assay buffer

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Acetonitrile and water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, for mobile phase)

Procedure:

  • Prepare a stock solution of your hydrazide compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution into your assay buffer to the final assay concentration. This is your "Time 0" sample.

  • Immediately inject an aliquot of the Time 0 sample onto the HPLC and record the chromatogram. The peak area of the parent compound at Time 0 represents 100%.

  • Incubate the remaining solution under the conditions of your assay (e.g., 37°C for 4 hours).

  • At various time points (e.g., 1, 2, 4 hours), take aliquots of the incubated solution and inject them onto the HPLC.

  • Analyze the chromatograms to monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

  • Calculate the percentage of the compound remaining at each time point relative to the Time 0 sample.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome A Prepare Compound in Assay Buffer B Time 0 HPLC Analysis (100% Reference) A->B C Incubate at Assay Conditions A->C D Time-Point HPLC Analysis C->D Take aliquots at intervals E Calculate % Remaining D->E F >90% Remaining? E->F G Stable F->G Yes H Unstable F->H No

Workflow for assessing compound stability.
Reactivity and Non-Specific Inhibition

Question: My hydrazide compound shows activity in my assay, but I am concerned it might be a non-specific inhibitor due to the reactivity of the hydrazide group. How can I test for this?

Answer:

The nucleophilic nature of the hydrazide moiety can lead to covalent interactions with proteins, potentially causing non-specific inhibition.[10][11] It is important to perform control experiments to differentiate between specific, target-driven activity and non-specific inhibition.

Troubleshooting Steps:

  • Pre-incubation with Target: If the compound is a time-dependent inhibitor (often the case with covalent modifiers), pre-incubating the enzyme with the compound before adding the substrate will result in a more potent IC50 value compared to co-incubation.

  • Dialysis or Size-Exclusion Chromatography: For suspected covalent inhibitors, incubating the target protein with the compound followed by removal of the unbound compound via dialysis or a desalting column can be performed. If the protein remains inhibited, it suggests covalent modification.

  • Mass Spectrometry: Intact protein mass spectrometry can be used to detect a mass shift in the target protein corresponding to the adduction of the hydrazide compound, providing direct evidence of covalent binding.[12]

  • Assay with a Non-related Target: Test your compound against an unrelated enzyme or protein to check for promiscuous activity.

  • Addition of Nucleophiles: Including strong nucleophiles like glutathione or dithiothreitol (DTT) in the assay buffer can sometimes quench the reactivity of non-specific covalent modifiers, although this can also interfere with the assay itself.

Experimental Workflow: Differentiating Covalent from Non-Covalent Inhibition

Covalent_vs_Noncovalent cluster_initial Initial Observation cluster_tests Differentiation Tests cluster_conclusion Conclusion A Compound Shows Activity in Assay B IC50 Shift with Pre-incubation? A->B C Activity Restored after Dialysis? A->C D Mass Shift in Intact Protein MS? A->D E Likely Covalent/ Irreversible B->E Yes F Likely Non-covalent/ Reversible B->F No C->E No C->F Yes D->E Yes D->F No

Decision tree for differentiating inhibition mechanisms.
Assay Interference

Question: I am using a fluorescence-based assay and I suspect my hydrazide compound is interfering with the readout. How can I confirm and mitigate this?

Answer:

Many hydrazide-containing compounds are aromatic and can exhibit intrinsic fluorescence or absorb light in the same range as the assay's fluorophores, leading to false positives or negatives.[13][14][15]

Troubleshooting Steps:

  • Measure Compound's Spectral Properties: Scan the absorbance and fluorescence spectra of your compound at the assay concentration. If it absorbs or emits light at the excitation or emission wavelengths of your assay, interference is likely.

  • "Compound-Only" Control: Run a control experiment with your compound in the assay buffer without the target protein or enzyme. A signal in this control indicates direct interference.

  • Change Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that are "red-shifted" (longer wavelengths), as fewer small molecules tend to fluoresce in this region.[12]

  • Use a Different Detection Method: If interference is persistent, consider using an orthogonal assay with a different readout, such as an absorbance-based or luminescence-based assay, to confirm the activity of your compound.

Experimental Protocol: Mitigating Fluorescence Interference

  • Characterize Compound Fluorescence:

    • Prepare the hydrazide compound at the highest concentration used in the assay in the final assay buffer.

    • Using a plate reader, measure the fluorescence emission spectrum across a range of excitation wavelengths, including the one used in your assay.

    • If a significant fluorescence signal is detected, the compound is autofluorescent.

  • Pre-read and Post-read Protocol:

    • Set up your assay plate as usual.

    • Before initiating the biological reaction (e.g., before adding the enzyme or substrate), take a fluorescence reading of the plate. This is the "pre-read" and measures the background fluorescence from the compound and buffer.

    • Run the biological assay for the desired time.

    • Take a final fluorescence reading (the "post-read").

    • Subtract the pre-read values from the post-read values for each well to correct for the compound's intrinsic fluorescence.

Quantitative Data

Table 1: Physicochemical Properties of Representative Hydrazide Compounds

PropertyIsoniazidHydralazineIproniazid
Molecular Formula C₆H₇N₃OC₈H₈N₄C₉H₁₃N₃O
Molecular Weight ( g/mol ) 137.14[16]160.18179.22
Melting Point (°C) 171.4172-173145-147
Water Solubility 125 mg/mL[5]32.2 mg/mLSoluble
logP -0.750.40.8

Data compiled from various sources.[14][16]

Signaling Pathways and Experimental Workflows

Hydrazide compounds have been shown to modulate various biological pathways. One of the most well-known targets is Monoamine Oxidase (MAO).

Monoamine Oxidase (MAO) Inhibition Pathway

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine, serotonin, and norepinephrine. Hydrazine-based MAO inhibitors, like iproniazid, can act as irreversible inhibitors, leading to an increase in the levels of these neurotransmitters.

MAO_Pathway cluster_pathway Monoamine Neurotransmitter Metabolism cluster_inhibition Inhibition by Hydrazide Dopamine Dopamine MAO Monoamine Oxidase (MAO) Dopamine->MAO Metabolized by Serotonin Serotonin Serotonin->MAO Metabolized by Norepinephrine Norepinephrine Norepinephrine->MAO Metabolized by Metabolites Inactive Metabolites MAO->Metabolites Hydrazide Hydrazide Inhibitor (e.g., Iproniazid) Hydrazide->MAO Inhibits

Inhibition of MAO by a hydrazide compound.

General Workflow for Screening for Covalent Inhibitors

The identification and characterization of covalent inhibitors require a specific set of experiments to confirm the mechanism of action.

Covalent_Screening_Workflow A Primary Screen (Biochemical or Cell-based Assay) B Hit Identification A->B C IC50 Determination (with and without pre-incubation) B->C D Time-dependent Inhibition? C->D E Jump Dilution or Dialysis D->E Yes J Non-covalent or Reversible Covalent D->J No F Irreversible Inhibition? E->F G Mass Spectrometry Analysis (Intact Protein or Peptide Mapping) F->G Yes F->J No H Covalent Adduct Confirmed? G->H I Confirmed Covalent Inhibitor H->I Yes H->J No

Experimental workflow for identifying covalent inhibitors.

References

Mitigating off-target effects of 2-(Piperidin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-(Piperidin-1-yl)acetohydrazide

Disclaimer: As this compound is a compound for which extensive public data on off-target effects is not available, this guide provides general strategies and troubleshooting advice based on principles of medicinal chemistry and pharmacology for small molecules, particularly those containing piperidine and hydrazide moieties. The protocols and FAQs are intended to guide researchers in developing a strategy for identifying and mitigating potential off-target effects for novel compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a novel compound?

A1: Off-target effects occur when a drug or compound interacts with proteins other than its intended therapeutic target.[1] These unintended interactions can lead to a range of outcomes, from unexpected side effects and toxicity to providing opportunities for drug repurposing.[2] For a new chemical entity like this compound, early identification of off-target activities is crucial to interpret experimental data correctly, avoid costly failures in later development stages, and ensure the safety and specificity of the compound.[3]

Q2: Are the piperidine and hydrazide moieties known for specific off-target liabilities?

A2: Yes, both scaffolds are common in medicinal chemistry and have known associations with certain protein classes.

  • Piperidine: This is a privileged scaffold found in numerous approved drugs.[4] Its basic nitrogen can interact with acidic residues in protein binding pockets, particularly in G-protein coupled receptors (GPCRs), ion channels, and certain enzymes.[4][5] Depending on the substituents, piperidine-containing molecules can show activity at CNS targets.[4]

  • Hydrazide/Hydrazone: The hydrazide group and its derivatives (hydrazones) are known to be biologically active and can act as versatile ligands capable of coordinating with metal ions in metalloenzymes.[6][7] They have been explored for a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory roles.[7][8] Their chemical reactivity also means they can potentially interact with various biological targets.[6]

Q3: I am starting my investigation. How can I predict potential off-targets for this compound in silico?

A3: In silico (computational) prediction is a cost-effective first step to generate hypotheses about potential off-targets.[1][9] These methods use the compound's 2D or 3D structure to predict interactions across a large database of protein targets.

Common approaches include:

  • Ligand-Based Methods: These tools, such as Similarity Ensemble Approach (SEA) and others, compare the chemical structure of your compound to a database of molecules with known biological activities.[10][11] The underlying principle is that structurally similar molecules are likely to have similar biological targets.

  • Structure-Based Methods (Docking): If the 3D structure of potential off-target proteins is known, you can computationally "dock" your compound into their binding sites to predict binding affinity. This is more computationally intensive but can provide structural insights into potential interactions.

Several web servers and software packages are available for these predictions. It is recommended to use multiple orthogonal methods to increase the confidence in the predicted off-targets.[2]

Section 2: Troubleshooting Guide

Q1: My compound shows high potency in a biochemical assay but is much less active or highly toxic in a cell-based assay. Could this be an off-target effect?

A1: This is a common scenario that can point towards several issues, including off-target effects. Here’s how to troubleshoot:

  • Rule out Poor Physicochemical Properties: First, assess the compound's solubility and cell permeability (e.g., using a PAMPA assay). Low permeability can explain a drop in potency in cell-based assays.

  • Assess General Cytotoxicity: Run a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) in a cell line that does not express the intended target. High toxicity in this context strongly suggests off-target effects.

  • Investigate Off-Target Panel: If toxicity is observed, consider screening the compound against a broad panel of common off-target liabilities, such as a Safety 44 panel from Eurofins or a similar service, which includes key GPCRs, ion channels, and enzymes known for causing adverse effects.

Q2: I'm observing an unexpected phenotype in my experiments that doesn't align with the known biology of the intended target. How can I confirm if this is an off-target effect?

A2: A phenotypic discrepancy is a classic sign of off-target activity. The goal is to de-link the observed phenotype from the intended target.

  • Use a Structurally Unrelated Control: Test a known inhibitor of your target that is structurally different from your compound. If this control does not reproduce the unexpected phenotype, it suggests the phenotype is caused by an off-target effect of your compound.

  • Genetic Knockout/Knockdown: The gold standard is to test your compound in a cell line where the intended target has been knocked out or knocked down using CRISPR or siRNA.[3] If the compound still produces the unexpected phenotype in the absence of its target, the effect is definitively off-target.[3]

  • Chemical Proteomics: Techniques like Cellular Thermal Shift Assay (CETSA) can identify which proteins your compound binds to directly in a cellular environment, providing unbiased evidence of both on- and off-target engagement.[12]

Q3: How can I improve the selectivity of my compound and reduce its off-target effects?

A3: Mitigating off-target effects often involves medicinal chemistry efforts through Structure-Activity Relationship (SAR) studies.

  • Identify the Off-Target: First, you must identify the problematic off-target(s) using profiling assays (e.g., kinase panels, receptor binding panels).

  • Generate Analogs: Synthesize a small library of analogs of this compound with modifications to different parts of the molecule.

  • Differential Screening: Screen these analogs against both your primary target and the identified off-target. The goal is to find modifications that decrease binding to the off-target while maintaining or improving affinity for the primary target.

  • Rational Design: If structural information is available for both the on-target and off-target, you can use structure-based design to introduce modifications that favor binding to your primary target over the off-target.[1]

Section 3: Experimental Protocols

Protocol 1: General Workflow for In Silico Off-Target Prediction

  • Prepare Compound Structure: Obtain the 2D structure of this compound in a suitable format (e.g., SMILES string).

  • Select Prediction Tools: Choose at least two different ligand-based online servers (e.g., SwissTargetPrediction, SuperPred, SEA).

  • Submit Query: Input the SMILES string into the selected servers.

  • Analyze Results: The output will be a ranked list of potential protein targets based on similarity to known ligands. Pay close attention to targets with high confidence scores or those predicted by multiple platforms.

  • Triage Predictions: Prioritize predicted off-targets that belong to protein families known for adverse effects (e.g., hERG channel, CYPs, kinases) or those that could plausibly explain any unexpected phenotypes observed experimentally.

  • Formulate Hypotheses: Use the list to guide which experimental assays (e.g., binding assays, enzyme inhibition assays) should be performed to confirm or refute the predictions.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA measures the thermal stability of proteins in response to ligand binding. A bound ligand typically stabilizes its target protein, increasing its melting temperature.

  • Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat the cells with your compound (e.g., 10 µM this compound) and a vehicle control (e.g., DMSO) for 1 hour.

  • Heating Gradient: Harvest the cells, lyse them, and divide the lysate into several aliquots. Heat each aliquot at a different temperature (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling.

  • Separate Soluble and Aggregated Fractions: Centrifuge the heated lysates to pellet the denatured, aggregated proteins. The supernatant contains the soluble, stable proteins.

  • Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or mass spectrometry (for proteome-wide analysis).

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization. This can be used to confirm on-target binding and discover novel off-targets in an unbiased manner.[12]

Section 4: Data Presentation

When evaluating off-target effects, it is critical to present quantitative data in a clear and comparative format.

Table 1: Illustrative Selectivity Profile of this compound Analogs

Compound IDPrimary Target IC₅₀ (nM)Off-Target A Kᵢ (nM)Off-Target B IC₅₀ (nM)Selectivity Fold (A/Primary)Selectivity Fold (B/Primary)
Lead Compound 15852505.716.7
Analog 1-120>10,000450>50022.5
Analog 1-21270>10,0005.8>833
Analog 1-3150>10,000>10,000>67>67

This table allows for a quick comparison of potency and selectivity, highlighting analogs that have successfully mitigated specific off-target activities while retaining on-target potency.

Section 5: Visual Guides and Workflows

Off_Target_Workflow start_node Start: Novel Compound data_node data_node start_node->data_node In Silico Prediction process_node process_node decision_node decision_node process_node->decision_node Unexpected Phenotype or Toxicity? result_node Proceed with On-Target Validation decision_node->result_node No process_node2 Experimental Screening (e.g., Kinase Panel, CETSA) decision_node->process_node2 Yes data_node->process_node Hypothesize Off-Targets bad_result_node Re-evaluate Hypothesis (e.g., Metabolism, PK issues) data_node2 data_node2 process_node2->data_node2 Identify Off-Target(s) decision_node2 decision_node2 data_node2->decision_node2 Off-Target Confirmed? decision_node2->bad_result_node No process_node3 Medicinal Chemistry: Structure-Activity Relationship (SAR) decision_node2->process_node3 Yes result_node2 result_node2 process_node3->result_node2 Generate Selective Analog

Caption: Workflow for identifying and mitigating off-target effects.

Signaling_Pathway compound This compound on_target Target Protein (e.g., Kinase A) compound->on_target Inhibits (On-Target) off_target Off-Target Protein (e.g., Kinase B) compound->off_target Inhibits (Off-Target) sub_on Substrate 1 on_target->sub_on Phosphorylates sub_off Substrate 2 off_target->sub_off Phosphorylates desired_effect Desired Therapeutic Effect sub_on->desired_effect Leads to undesired_effect Unexpected Phenotype / Toxicity sub_off->undesired_effect Leads to

Caption: Hypothetical signaling of on-target vs. off-target effects.

Troubleshooting_Logic start_node Observation: Unexpected Phenotype decision_node Does a structurally dissimilar inhibitor of the same target reproduce the phenotype? start_node->decision_node Initial Question action_node_yes Validate target biology. The phenotype is likely ON-TARGET but was poorly understood. decision_node->action_node_yes  Yes   action_node_no Test compound in target-knockout cells (CRISPR/siRNA). decision_node->action_node_no  No   action_node action_node conclusion_node conclusion_node conclusion_node_on On-Target Effect action_node_yes->conclusion_node_on Conclusion decision_node2 Does the phenotype persist in knockout cells? action_node_no->decision_node2 conclusion_node_off Off-Target Effect decision_node2->conclusion_node_off  Yes   conclusion_node_complex Complex scenario: - Partial on-target effect? - Off-target requires primary  target for its effect? decision_node2->conclusion_node_complex  No  

Caption: Troubleshooting logic for unexpected experimental phenotypes.

References

Technical Support Center: Enhancing the Bioavailability of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of piperidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of piperidine-based compounds?

A1: The oral bioavailability of piperidine-containing drugs can be limited by several factors, including:

  • Poor aqueous solubility: Many piperidine derivatives are lipophilic, leading to low solubility in gastrointestinal fluids and consequently, poor absorption.[1][2][3]

  • First-pass metabolism: These compounds can be extensively metabolized in the gut wall and liver, primarily by cytochrome P450 (CYP) enzymes such as CYP3A4 and CYP2D6, before reaching systemic circulation.[4][5][6][7][8]

  • P-glycoprotein (P-gp) efflux: Some piperidine-based drugs can be substrates for efflux transporters like P-gp, which actively pump the drug back into the intestinal lumen, reducing net absorption.[2]

  • Chemical instability: The stability of the compound in the varying pH environments of the gastrointestinal tract can also impact its absorption.

Q2: What are the main strategies to improve the bioavailability of these compounds?

A2: Key strategies focus on overcoming the challenges mentioned above and can be broadly categorized as:

  • Formulation Approaches:

    • Nanotechnology-based systems: Techniques like nanosuspensions, nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles can enhance the solubility and dissolution rate of poorly soluble drugs.[1][2][9][10][11]

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution rate.[3]

    • Use of Bioenhancers: Co-administration with compounds like piperine can inhibit metabolic enzymes and enhance absorption.[12][13][14][15]

  • Chemical Modifications:

    • Prodrug Strategy: Modifying the drug molecule to create a more soluble or permeable prodrug that converts to the active form in vivo.[16][17][18]

    • Salt Formation: Creating a salt form of the drug can improve its solubility and dissolution characteristics.[1]

Troubleshooting Guides

Issue 1: Low Apparent Permeability in Caco-2 Assay

Symptoms:

  • The apparent permeability coefficient (Papp) value from the apical (A) to basolateral (B) side is significantly lower than that of high-permeability control compounds (e.g., propranolol).

  • High efflux ratio (Papp B-A / Papp A-B > 2), suggesting the compound is a substrate for efflux transporters.[19]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Compound is a P-gp substrate Co-incubate the compound with a P-gp inhibitor like verapamil.[19]A significant increase in the A-B Papp value and a decrease in the efflux ratio.
Poor aqueous solubility in the assay buffer Increase the concentration of a non-toxic organic co-solvent (e.g., DMSO) in the dosing solution (typically ≤1%). Alternatively, formulate the compound using solubility-enhancing excipients.Improved solubility may lead to a higher concentration gradient and increased passive diffusion.
Low intrinsic membrane permeability Consider chemical modifications to the piperidine scaffold to increase lipophilicity (within an optimal range) or introduce structural motifs that facilitate membrane transport.[20][21]Enhanced passive diffusion across the Caco-2 monolayer.
Cell monolayer integrity is compromised Verify the transepithelial electrical resistance (TEER) values of the Caco-2 monolayers before and after the experiment. Ensure TEER values are within the acceptable range for your laboratory (e.g., ≥ 200 Ω·cm²).[19][22][23]Confirmation that the low Papp is due to the compound's properties and not experimental artifact.
Issue 2: High Variability in In Vitro Dissolution Testing

Symptoms:

  • Inconsistent percentage of drug released at various time points across replicate dissolution vessels.

  • Failure to meet dissolution specifications.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Poor wetting of the drug substance Incorporate a surfactant (e.g., sodium lauryl sulfate) at a low concentration into the dissolution medium.Improved wetting of the solid particles, leading to more consistent dissolution.
Formation of drug substance cones at the bottom of the vessel Increase the agitation speed (e.g., from 50 to 75 RPM for USP Apparatus 2) and ensure the vessel is properly centered.More uniform dispersion of the drug particles in the dissolution medium.
Inadequate deaeration of the dissolution medium Ensure the dissolution medium is properly deaerated according to USP guidelines to prevent the formation of air bubbles on the dosage form surface.[24]Consistent contact between the dosage form and the dissolution medium.
pH-dependent solubility Use a buffered dissolution medium that reflects the physiological pH of the intended absorption site.[25]More biorelevant and consistent dissolution data.
Issue 3: Low Oral Bioavailability in a Preclinical Animal Model Despite Good In Vitro Permeability

Symptoms:

  • High A-B Papp in Caco-2 assays, but low plasma concentrations following oral administration in rodents.[26]

  • A large discrepancy between the area under the curve (AUC) for oral versus intravenous (IV) administration.[26]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
High first-pass metabolism Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of the compound.[5][6] Identify the major metabolites.Understanding the extent and pathways of metabolism. This can guide chemical modifications to block metabolic sites.
Poor solubility in fasted state simulated intestinal fluid (FaSSIF) or fed state simulated intestinal fluid (FeSSIF) Perform solubility and dissolution studies in biorelevant media.Identification of potential food effects and guidance for formulation design to improve solubility in the GI tract.
Co-administration with a bioenhancer Co-dose the piperidine compound with piperine in the animal model.[13][14]Inhibition of metabolic enzymes by piperine may lead to a significant increase in oral bioavailability.
Formulation as a nanosuspension or nanoemulsion Develop a nanotechnology-based formulation and repeat the in vivo pharmacokinetic study.[1][2][9]Enhanced solubility and dissolution in the GI tract can lead to improved absorption and higher bioavailability.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

Objective: To determine the rate and extent of drug release from a solid oral dosage form.

Materials:

  • USP-compliant dissolution test station with paddles and vessels.

  • Validated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

  • Dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer pH 6.8).[27]

  • Calibrated thermometer and timer.

Procedure:

  • Prepare the dissolution medium and deaerate it.

  • Assemble the dissolution apparatus and equilibrate the medium to 37 ± 0.5 °C.[24]

  • Place one dosage form into each vessel.

  • Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).[27]

  • Replace the withdrawn volume with fresh, pre-warmed medium.[27]

  • Filter the samples and analyze for drug concentration using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify its potential for being an efflux transporter substrate.[23][28]

Materials:

  • Caco-2 cells (ATCC HTB-37).

  • Transwell inserts (e.g., 24-well format).

  • Cell culture medium and reagents.

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compound, positive control (e.g., propranolol), and low permeability control (e.g., mannitol).

  • Analytical instrument (e.g., LC-MS/MS).

Procedure:

  • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to form a differentiated monolayer.[19]

  • Confirm monolayer integrity by measuring the TEER.[22][23]

  • Prepare dosing solutions of the test compound and controls in the transport buffer.

  • Apical to Basolateral (A-B) Transport:

    • Add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.[22]

    • Incubate at 37 °C with gentle shaking.

    • At specified time points, take a sample from the basolateral chamber for analysis.

  • Basolateral to Apical (B-A) Transport:

    • Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.[22]

    • Incubate under the same conditions.

    • At specified time points, take a sample from the apical chamber for analysis.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests active efflux.[19]

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile and oral bioavailability of a piperidine-based compound.[26]

Materials:

  • Male Sprague-Dawley rats (or other appropriate rodent model).

  • Dosing vehicles for oral (PO) and intravenous (IV) administration.

  • Blood collection supplies (e.g., tubes with anticoagulant).

  • Analytical instrument (LC-MS/MS) for bioanalysis.

Procedure:

  • Fast the animals overnight before dosing.

  • Divide the animals into two groups: IV and PO administration.

  • IV Group: Administer the compound as a bolus injection via the tail vein at a specific dose (e.g., 1-2 mg/kg).

  • PO Group: Administer the compound by oral gavage at a specific dose (e.g., 5-10 mg/kg).

  • Collect blood samples at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood to obtain plasma and store at -80 °C until analysis.

  • Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[26]

Visualizations

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation solubility Aqueous Solubility dissolution Dissolution Testing solubility->dissolution caco2 Caco-2 Permeability dissolution->caco2 metabolism Microsomal Stability caco2->metabolism formulation_decision formulation_decision metabolism->formulation_decision Identify Bioavailability Hurdle(s) nano Nanotechnology pk_study Pharmacokinetic Study nano->pk_study sd Solid Dispersion sd->pk_study prodrug Prodrug Synthesis prodrug->pk_study formulation_decision->nano Poor Solubility/ Dissolution formulation_decision->sd Poor Dissolution formulation_decision->prodrug Poor Permeability/ High Metabolism

Caption: Workflow for enhancing the bioavailability of piperidine-based compounds.

signaling_pathway cluster_absorption Intestinal Absorption cluster_metabolism First-Pass Metabolism drug_lumen Drug in GI Lumen enterocyte Enterocyte drug_lumen->enterocyte Absorption enterocyte->drug_lumen P-gp Efflux portal_vein Portal Vein enterocyte->portal_vein To Circulation cyp3a4_gut CYP3A4 (Gut Wall) enterocyte->cyp3a4_gut cyp_liver CYP Enzymes (Liver) portal_vein->cyp_liver systemic_circulation Systemic Circulation (Bioavailable Drug) portal_vein->systemic_circulation Escapes Metabolism metabolites Inactive Metabolites cyp3a4_gut->metabolites cyp_liver->metabolites

Caption: Key pathways affecting oral bioavailability of piperidine compounds.

References

Technical Support Center: Scaling Up the Synthesis of 2-(Piperidin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-(Piperidin-1-yl)acetohydrazide, with a focus on scaling up the process. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and safety considerations.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Incomplete reaction. - Low reaction temperature. - Poor quality of starting materials (ethyl 2-(piperidin-1-yl)acetate or hydrazine hydrate). - Insufficient reaction time.- Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Ensure the reaction is refluxing at the appropriate temperature for the solvent used (e.g., ethanol). - Use freshly opened or properly stored reagents. Verify the purity of starting materials via analytical techniques like NMR or GC-MS. - Extend the reaction time and continue monitoring by TLC until the starting material is consumed.
Presence of Multiple Spots on TLC - Formation of side products. - Unreacted starting materials. - Degradation of the product.- The primary byproduct could be the diacyl hydrazide, formed by the reaction of two molecules of the ester with one molecule of hydrazine. To minimize this, use a slight excess of hydrazine hydrate. - Ensure the reaction goes to completion by monitoring with TLC. - Avoid excessive heating or prolonged reaction times beyond what is necessary for completion. - Isolate the desired product using column chromatography. A typical mobile phase could be a gradient of methanol in dichloromethane.[1]
Difficulty in Isolating the Product - The product may be highly soluble in the reaction solvent. - The product may be an oil instead of a solid.- After the reaction, remove the solvent under reduced pressure. - If the product is an oil, try triturating with a non-polar solvent like diethyl ether or hexane to induce crystallization. - If crystallization is unsuccessful, purify by column chromatography.
Product is Contaminated with Unreacted Hydrazine Hydrate - Use of a large excess of hydrazine hydrate.- Remove excess hydrazine hydrate by vacuum distillation. - Wash the crude product with a suitable solvent in which the product is sparingly soluble but hydrazine hydrate is soluble. - Purify by recrystallization or column chromatography.
Exothermic Reaction Leading to Poor Control on a Larger Scale - The reaction between esters and hydrazine hydrate can be exothermic.- For scaled-up reactions, add the hydrazine hydrate dropwise to the solution of the ester at a controlled rate. - Use an ice bath to maintain the temperature during the initial addition phase. - Ensure efficient stirring to dissipate heat evenly throughout the reaction mixture.
Product Discoloration (Yellowing) - Presence of impurities. - Air oxidation.- Purify the product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol). - Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthesis involves the reaction of ethyl 2-(piperidin-1-yl)acetate with hydrazine hydrate in a suitable solvent, typically ethanol, under reflux conditions.[2]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase would be a mixture of ethyl acetate and methanol. The starting ester will have a higher Rf value than the more polar product, the acetohydrazide.

Q3: What are the critical safety precautions when working with hydrazine hydrate, especially on a larger scale?

A3: Hydrazine hydrate is toxic and corrosive. It is also a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The reaction can be exothermic, so for larger scale syntheses, controlled addition of hydrazine hydrate and temperature monitoring are crucial to prevent a runaway reaction.

Q4: What are the expected yields for this synthesis?

A4: While yields can vary depending on the scale and specific conditions, similar acetohydrazide syntheses have reported yields ranging from 85% to over 90%.[2][3] Optimization of reaction time and purification methods can help maximize the yield.

Q5: How can the final product be purified?

A5: The product can be purified by several methods. If the product crystallizes upon cooling the reaction mixture, it can be collected by filtration and washed with a cold solvent. Recrystallization from a suitable solvent like ethanol is a common method for further purification. If the product is an oil or does not crystallize easily, column chromatography is an effective purification technique.

Q6: How can I confirm the identity and purity of the synthesized this compound?

A6: The structure and purity of the final product can be confirmed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) spectroscopy: To identify the characteristic functional groups, such as the C=O and N-H stretches of the hydrazide.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range indicates high purity.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound and analogous compounds.

ParameterValueReference
Typical Yield 85 - 95%[2][3]
Reaction Time 5 - 12 hours[2]
Reaction Temperature Reflux (approx. 78 °C in Ethanol)[2]
Molar Ratio (Ester:Hydrazine) 1 : 1.2 to 1 : 1.5[2]
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ (Predicted/Analogous) ~4.2 (br s, 2H, NH₂), ~3.2 (s, 2H, CH₂CO), ~2.5 (t, 4H, piperidine CH₂), ~1.6 (m, 4H, piperidine CH₂), ~1.4 (m, 2H, piperidine CH₂)[4]
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ (Predicted/Analogous) ~170 (C=O), ~60 (CH₂CO), ~54 (piperidine CH₂), ~26 (piperidine CH₂), ~24 (piperidine CH₂)[4][5]
IR Absorption Bands (cm⁻¹) (Analogous) ~3300-3200 (N-H stretch), ~1650 (C=O stretch, amide I), ~1600 (N-H bend, amide II)

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on established methods for similar syntheses.

Materials:

  • Ethyl 2-(piperidin-1-yl)acetate

  • Hydrazine hydrate (80-95% solution)

  • Ethanol (absolute)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, rotary evaporator, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(piperidin-1-yl)acetate (1 equivalent) in absolute ethanol (5-10 volumes).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2-1.5 equivalents) dropwise at room temperature. For larger scale reactions, consider cooling the flask in an ice bath during the addition to control any initial exotherm.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 5-12 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The disappearance of the starting ester spot indicates the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification:

    • Crystallization: If the residue is a solid, it can be recrystallized from a suitable solvent like ethanol or isopropanol.

    • Column Chromatography: If the residue is an oil or if further purification is needed, perform column chromatography on silica gel using a gradient elution, for example, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start Reaction Reaction: Ethyl 2-(piperidin-1-yl)acetate + Hydrazine Hydrate in Ethanol (Reflux) Start->Reaction Monitoring Monitoring by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: Solvent Removal Monitoring->Workup Complete Purification Purification: Crystallization or Column Chromatography Workup->Purification Characterization Characterization: NMR, IR, MS Purification->Characterization End Final Product Characterization->End

Caption: General workflow for the synthesis of this compound.

Signaling Pathway of Synthesis

The diagram below shows the chemical transformation from the starting materials to the final product.

Synthesis_Pathway Reactant1 Ethyl 2-(piperidin-1-yl)acetate Product This compound Reactant1->Product Reactant2 Hydrazine Hydrate (NH2NH2·H2O) Reactant2->Product Byproduct Ethanol Product->Byproduct eliminated

References

Troubleshooting inconsistent results in 2-(Piperidin-1-yl)acetohydrazide assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Piperidin-1-yl)acetohydrazide. It addresses common issues encountered during analytical characterization and biological screening assays.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What is this compound and what are its common applications? This compound is a chemical compound often used as a building block or intermediate in the synthesis of more complex molecules.[1][2] Its derivatives are investigated for various pharmacological activities, including antimicrobial and anticonvulsant properties.
2. What are the typical assays performed on this compound? Assays generally fall into two categories: 1) Analytical/Characterization Assays to confirm structure and purity (e.g., HPLC, NMR, Mass Spectrometry) and 2) Biological/Screening Assays to determine biological activity (e.g., enzyme inhibition, cell viability, antimicrobial assays).[3][4]
3. How should I store this compound and its solutions? As a hydrazide, it is best stored in a cool, dry place, protected from light and moisture to prevent degradation. For assays, prepare fresh solutions whenever possible. If storage is necessary, keep solutions refrigerated or frozen and avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
4. Is the hydrazide group stable under typical assay conditions? The stability of hydrazides and their derivatives (like hydrazones) can be pH-dependent.[6][7] They are generally more stable as the pH approaches neutrality.[6][7] In acidic conditions, they can be susceptible to hydrolysis, which could lead to inconsistent results over time.[6]
5. What solvents are recommended for dissolving this compound? Due to its polar nature, common solvents include water, ethanol, methanol, or DMSO. For biological assays, it is crucial to first dissolve the compound in a small amount of a solvent like DMSO and then dilute it with the aqueous assay buffer. Always run a vehicle control with the same final concentration of the solvent to account for any effects on the assay.[8]

Troubleshooting Guides

Analytical Assays (HPLC & NMR)
Problem: Inconsistent Retention Times and Poor Peak Shape in HPLC

High-performance liquid chromatography (HPLC) is essential for assessing the purity of this compound. However, its polar nature can present challenges.

Common Causes & Solutions

IssuePotential CauseRecommended Solution
Drifting Retention Times 1. Inconsistent Mobile Phase Composition: Improper mixing or evaporation of volatile solvents can alter the mobile phase polarity during a run.[9] 2. Temperature Fluctuations: Column temperature affects solvent viscosity and analyte interaction with the stationary phase.[9] 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection.1. Premix mobile phases manually or ensure the system's mixing device is functioning correctly. Use fresh mobile phase daily.[9][10] 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is equilibrated for at least 5-10 column volumes before starting the sequence.[10]
Peak Tailing 1. Analyte Interaction with Active Sites: The basic nitrogen in the piperidine ring can interact with residual acidic silanol groups on standard silica-based C18 columns.[10] 2. Column Overload: Injecting too much sample can saturate the stationary phase.[10] 3. Extra-column Volume: Excessive tubing length or a large flow cell volume can cause band broadening.[10]1. Use a column with a polar-embedded phase or end-capping to shield silanol groups.[10][11] Alternatively, add a competing base like triethylamine (TEA) to the mobile phase (note: not compatible with LC/MS).[10] 2. Reduce the injection volume or the concentration of the sample.[10] 3. Minimize tubing length and use a flow cell appropriate for your column dimensions.[10]
Poor Retention (Analyte elutes too early) 1. High Polarity of Analyte: The compound is highly polar and has low affinity for traditional non-polar (C18) stationary phases.[12][13]1. Use a highly aqueous mobile phase (e.g., >95% water). Note that some C18 columns can suffer from "dewetting" or phase collapse under these conditions; use an aqueous-compatible C18 or a polar-embedded phase column.[10]

The following diagram outlines a logical workflow for developing a robust HPLC method for polar compounds like this compound.

cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties (Polar, Basic) Col_Select Select Column (e.g., Polar-Embedded C18, Aqueous C18) Start->Col_Select MP_Select Select Mobile Phase (e.g., A: 0.1% Formic Acid in Water B: Acetonitrile) Col_Select->MP_Select Gradient Run Initial Gradient (e.g., 5-95% B over 15 min) MP_Select->Gradient Eval1 Evaluate Peak Shape & Retention Gradient->Eval1 Adjust_MP Adjust Mobile Phase (pH, Additives) Eval1->Adjust_MP Poor Shape/Tailing Adjust_Grad Optimize Gradient Slope Eval1->Adjust_Grad Good Retention Eval2 Re-evaluate Adjust_MP->Eval2 Adjust_Grad->Eval2 Eval2:e->Adjust_MP:w Needs Improvement Final Final Method Eval2->Final Acceptable Validate Validate Method (Reproducibility, Linearity) Final->Validate

HPLC Method Development Workflow
Problem: Poor Resolution or Unexpected Peaks in NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. Inconsistent results can arise from sample preparation and impurities.

Common Causes & Solutions

IssuePotential CauseRecommended Solution
Broad Peaks 1. Paramagnetic Impurities: Dissolved oxygen or trace metal ions can cause significant line broadening.[14] 2. Sample Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals.[14] 3. Exchangeable Protons: Protons on the hydrazide (-NHNH2) group can exchange with residual water in the solvent, leading to broad signals.1. Degas the NMR solvent by bubbling an inert gas (like nitrogen or argon) through it before use.[14] 2. Filter the sample through a small plug of glass wool in a pipette. Try acquiring the spectrum at a lower concentration.[14] 3. This is an inherent property. To confirm, shake the sample with a drop of D2O; the exchangeable proton peaks should disappear or diminish.
Poor Signal-to-Noise 1. Low Sample Concentration: Insufficient material will naturally lead to a weak signal. 2. Incorrect Acquisition Parameters: Pulse width may not be calibrated, or the number of scans may be too low.1. Increase the sample concentration if possible. 2. Calibrate the 90° pulse width for each sample and increase the number of scans to improve the signal-to-noise ratio.
Impurity Signals 1. Residual Solvents: Solvents used during synthesis or purification (e.g., ethanol, ethyl acetate) may be present.[15] 2. Degradation: The compound may have degraded due to improper storage or handling.1. Refer to standard NMR solvent impurity charts to identify common solvent peaks.[15] Ensure the sample is thoroughly dried under high vacuum. 2. Re-purify the sample or synthesize a fresh batch. Check purity by HPLC before NMR analysis.
Biological Assays (Enzyme & Cell-Based)
Problem: High Variability and Poor Reproducibility in Biological Assays

Whether in enzyme inhibition or cell-based assays, inconsistent results can obscure the true activity of this compound.[16][17]

Common Causes & Solutions

IssuePotential CauseRecommended Solution
Inconsistent IC50/EC50 Values 1. Compound Solubility: The compound may precipitate out of the aqueous assay buffer, especially at higher concentrations, reducing its effective concentration.[8] 2. Biological Variability: Cell passage number, seeding density, and metabolic state can all impact results.[17][18] 3. Reagent Instability: Enzymes can lose activity over time, and substrates can degrade.[8][19]1. Check for precipitation in your stock solutions and final assay wells. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells/enzyme.[20] 2. Use cells within a consistent, narrow passage number range. Optimize cell seeding density to ensure cells are in an exponential growth phase during the experiment.[17] 3. Prepare fresh enzyme and substrate solutions for each experiment. Keep enzymes on ice.[5][8]
High Background Signal or Assay Interference 1. Intrinsic Compound Properties: The compound might be fluorescent or colored, interfering with optical detection methods. 2. Non-specific Inhibition: At high concentrations, compounds can form aggregates that inhibit enzymes non-specifically.1. Run a control plate with the compound in assay buffer without cells or enzymes to check for background signal. 2. Include a detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates and re-test. True inhibitors should remain active.
Edge Effects in Plate-Based Assays 1. Evaporation: Wells on the perimeter of a microtiter plate are more prone to evaporation, which concentrates the compound and other reagents.[17]1. Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or water to create a humidity barrier.[17]

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 10 nM).

  • Assay Procedure:

    • In a 96-well plate, add 2 µL of each diluted compound solution. Include wells with 2 µL of DMSO only as a no-inhibition control.

    • Add 88 µL of assay buffer containing the target enzyme to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the enzyme's substrate.

    • Measure the reaction progress immediately using a plate reader (e.g., absorbance or fluorescence) in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration.

    • Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This diagram illustrates a decision-making process for troubleshooting inconsistent results in cell-based assays.

cluster_Assay Assay System Issue cluster_Cells Biological System Issue cluster_Compound Test Compound Issue Start Inconsistent Results Observed Check_Repro Are Controls (Positive/Negative) Behaving as Expected? Start->Check_Repro Reagents Check Reagent Stability (Enzyme, Substrate, Media) Check_Repro->Reagents No Cell_Health Check Cell Health & Morphology Check_Repro->Cell_Health Yes Protocol Review Protocol for Errors (Pipetting, Timing) Reagents->Protocol End Optimized & Reproducible Assay Protocol->End Cell_Params Standardize Cell Parameters (Passage #, Seeding Density) Cell_Health->Cell_Params Cells Look Healthy Solubility Verify Compound Solubility in Assay Medium Cell_Health->Solubility Cells Look Unhealthy or Inconsistent Cell_Params->Solubility Interference Test for Assay Interference (e.g., Autofluorescence) Solubility->Interference Interference->End

Troubleshooting Logic for Cell-Based Assays

References

Technical Support Center: Optimization of Piperidine Derivatization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing piperidine derivatization reactions.

Frequently Asked Questions (FAQs)

Q1: My piperidine starting material has formed a white solid upon storage. What is it and how can I resolve this?

A1: Unprotected piperidine is a basic amine and can react with atmospheric carbon dioxide to form piperidine carbonate, a white solid.[1][2] It can also form salts, such as piperidine hydrochloride, if exposed to acidic vapors (e.g., from nearby bottles of reagents like chlorotrimethylsilane).[1][3]

  • Troubleshooting:

    • To repurify, you can perform a distillation.

    • For the carbonate salt, you can dissolve the solid in an alkaline solution and then extract the free piperidine.[2]

    • Always store piperidine under an inert atmosphere (e.g., nitrogen or argon) and ensure the container is well-sealed to prevent exposure to air and moisture.[1]

Q2: I am observing low or no yield in my N-arylation reaction of a substituted piperidine. What are the common causes?

A2: Low yields in N-arylation reactions (such as Buchwald-Hartwig or Ullmann couplings) can stem from several factors:[4]

  • Steric Hindrance: Bulky substituents on either the piperidine ring (especially at the 2- and 6-positions) or the aryl halide can significantly impede the reaction.[5][6]

  • Catalyst Deactivation: The palladium or copper catalyst can be deactivated by impurities or coordinating functional groups on your substrates.

  • Inappropriate Ligand Choice: The choice of ligand is crucial for the efficiency of the catalytic cycle.

  • Base and Solvent Selection: The type and strength of the base, as well as the reaction solvent, play a critical role and must be optimized for the specific substrate combination.

Q3: My reaction mixture is complex, and I'm struggling to purify the final piperidine derivative. What are some common purification challenges?

A3: Purification of piperidine derivatives can be challenging due to:

  • Azeotrope Formation: Piperidine forms an azeotrope with water, which can complicate its removal by simple distillation.[7] Azeotropic distillation with a solvent like benzene or toluene is often required to obtain the anhydrous product.[2][8]

  • Product Solubility: The polarity of your derivative might be very similar to that of your starting materials or byproducts, making chromatographic separation difficult.

  • Salt Formation: If acidic conditions are used during workup, the piperidine derivative can form a salt, altering its solubility and chromatographic behavior. This can sometimes be used to your advantage for purification via extraction.

Q4: I see two peaks for my pure piperidine derivative during HPLC analysis. Is my compound impure?

A4: Not necessarily. If your derivative is a free base, you may observe peak splitting or broadening in reverse-phase HPLC, especially with acidic mobile phases (like those containing TFA).[9] This can be due to on-column ionization effects where the analyte exists in both protonated and neutral forms.

  • Troubleshooting:

    • Confirm if the issue persists when analyzing the corresponding hydrochloride salt, which should elute as a single, sharp peak.[9]

    • Try adjusting the mobile phase pH with a buffer to ensure the analyte is in a single ionic state.[9]

    • Consider using a different stationary phase.

Troubleshooting Guides

Issue 1: Low Yield in α-C-H Functionalization

The direct functionalization of a C-H bond adjacent to the nitrogen in the piperidine ring is a powerful but sensitive transformation. Low yields are a common hurdle.

Troubleshooting Workflow for Low Yield in α-C-H Functionalization

G start Low Yield Observed check_iminium Is iminium ion formation efficient? start->check_iminium check_reagents Verify Reagent Quality & Order of Addition check_iminium->check_reagents No check_sterics Assess Steric Hindrance check_iminium->check_sterics Yes solution_reagents Use fresh, high-purity reagents. Crucially, check the order of addition. check_reagents->solution_reagents check_conditions Optimize Reaction Conditions check_sterics->check_conditions Low solution_sterics Consider a less bulky N-substituent or a smaller nucleophile. check_sterics->solution_sterics High solution_conditions Systematically vary temperature, Lewis acid, and catalyst loading. See Table 1. check_conditions->solution_conditions

Caption: Troubleshooting decision tree for low-yield α-C-H functionalization.

Quantitative Data: Optimization of α-Alkylation Conditions

The following table summarizes the impact of various reaction parameters on the yield of an α-alkylation reaction, demonstrating the importance of systematic optimization.[10]

EntryLewis Acid (equiv)Copper Salt (mol%)Zinc (equiv)Temperature (°C)Yield (%)
1TMSOTf (1.5)None2.0253
2TMSOTf (1.5)CuI (25)2.03045
3TMSOTf (1.0)CuI (25)1.53068
4TBSOTf (0.75)CuI (25)1.53095

TMSOTf: Trimethylsilyl trifluoromethanesulfonate; TBSOTf: Tert-butyldimethylsilyl trifluoromethanesulfonate

Issue 2: Incomplete Acylation of Piperidine Nitrogen

Acylation of the piperidine nitrogen is often straightforward but can be problematic with certain substrates or reagents.

Common Problems & Solutions:

  • Problem: The acylating agent (e.g., acyl chloride, anhydride) is decomposing before reacting.

    • Solution: Ensure anhydrous conditions, as moisture will hydrolyze the acylating agent. Run the reaction under an inert atmosphere.

  • Problem: The piperidine starting material is protonated and non-nucleophilic.

    • Solution: Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the acid byproduct (like HCl) and ensure the piperidine remains in its free base form. A molar excess of the base (e.g., 1.5-2.0 equivalents) is often recommended.

  • Problem: Low reactivity due to steric hindrance around the nitrogen.

    • Solution: Switch to a more reactive acylating agent (e.g., acyl chloride instead of an anhydride). Alternatively, increasing the reaction temperature may be necessary, but monitor for potential side reactions.[11]

Key Experimental Protocols

Protocol 1: General Procedure for One-Pot α-Alkylation of an N-Alkyl Piperidine

This protocol is based on the regioselective formation of an endo-cyclic iminium ion followed by nucleophilic addition.[10]

  • Iminium Ion Formation:

    • In a flame-dried flask under an argon atmosphere, dissolve the N-alkyl piperidine N-oxide (1.0 equiv) in anhydrous dichloromethane (to a concentration of ~0.2 M).

    • Cool the solution to -78°C.

    • Add pivaloyl chloride (PivCl, 2.5 equiv) dropwise.

    • Allow the reaction mixture to warm slowly to room temperature over 5 hours. At this point, the formation of the endo-cyclic iminium ion should be complete.

  • Nucleophilic Addition:

    • Cool the mixture to 0°C.

    • Sequentially add TBSOTf (0.75 equiv), CuI (0.25 equiv), the alkyl iodide (2.5 equiv), and zinc dust (1.5 equiv).

    • Stir the reaction mixture at 30°C for 14 hours.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

General Workflow for Piperidine Derivatization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Piperidine Substrate & Derivatizing Agent reagents Prepare Anhydrous Solvent & Add Reagents under Inert Gas start->reagents reaction Run Reaction (Control Temperature & Time) reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quench Reaction & Aqueous Workup monitoring->workup Complete purification Purify Product (Chromatography, Distillation) workup->purification analysis Characterize Product (NMR, MS, HPLC) purification->analysis finish Pure Derivatized Product analysis->finish

Caption: A generalized experimental workflow for piperidine derivatization reactions.

Protocol 2: Purification of Piperidine from Pyridine Contamination via Salt Formation

This method leverages the differential reactivity of piperidine and pyridine with CO₂ to achieve separation.[2]

  • Salt Formation:

    • Dissolve the crude mixture of piperidine and pyridine in a suitable organic solvent (e.g., toluene).

    • Bubble CO₂ gas through the solution. Piperidine will react to form piperidine carbonate, which precipitates as a white solid. Pyridine does not react and remains in solution.

  • Isolation:

    • Filter the mixture to isolate the solid piperidine carbonate. Wash the solid with a small amount of cold solvent to remove residual pyridine.

  • Liberation of Free Base:

    • Add the piperidine carbonate salt to an aqueous alkaline solution (e.g., 20% NaOH or KOH). This will hydrolyze the salt, liberating the free piperidine base.

  • Extraction and Drying:

    • Extract the piperidine from the aqueous layer using an organic solvent like dichloromethane.

    • To remove residual water, perform an azeotropic distillation or dry the organic layer over solid KOH before a final fractional distillation.

Purification Logic via Salt Formation

G start Crude Mixture (Piperidine + Pyridine) step1 Dissolve in Organic Solvent Bubble CO2 Gas start->step1 result1 Piperidine Carbonate (Solid) Pyridine (in Solution) step1->result1 step2 Filter Mixture result1->step2 solid Isolated Piperidine Carbonate step2->solid liquid Pyridine in Filtrate step2->liquid step3 Treat Solid with Aqueous NaOH/KOH solid->step3 step4 Azeotropic Distillation or Drying over KOH step3->step4 finish Pure Piperidine step4->finish

Caption: Workflow for the purification of piperidine from pyridine impurity.

References

Validation & Comparative

A Comparative Guide to 2-(Piperidin-1-yl)acetohydrazide and Other Hydrazide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is paramount in the quest for new therapeutic agents. Hydrazide derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of 2-(Piperidin-1-yl)acetohydrazide and other notable hydrazide derivatives, supported by experimental data and detailed protocols to aid in research and development.

Introduction to this compound and the Hydrazide Scaffold

This compound is a simple hydrazide derivative featuring a piperidine ring. The hydrazide functional group (-CONHNH2) is a key pharmacophore that imparts a wide range of biological activities to molecules, including anticancer, antimicrobial, and anti-inflammatory properties. The piperidine moiety, a common N-heterocycle in pharmaceuticals, can influence the pharmacokinetic and pharmacodynamic properties of a compound. While specific biological data for this compound is not extensively available in publicly accessible literature, its structural similarity to other biologically active hydrazides suggests its potential as a valuable building block in drug design. This guide will, therefore, provide a plausible synthesis for this compound and then compare the performance of representative hydrazide derivatives for which substantial experimental data exists.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, starting from piperidine and ethyl chloroacetate, followed by hydrazinolysis.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(piperidin-1-yl)acetate

  • To a solution of piperidine (1 equivalent) in a suitable solvent such as acetonitrile or ethanol, add potassium carbonate (1.5 equivalents) to act as a base.

  • Cool the mixture in an ice bath and add ethyl chloroacetate (1.1 equivalents) dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(piperidin-1-yl)acetate.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 2-(piperidin-1-yl)acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the completion of the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid residue can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and ether to yield pure this compound.

Synthesis_Workflow Piperidine Piperidine Step1_Reactants Piperidine + Ethyl Chloroacetate Piperidine->Step1_Reactants Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Step1_Reactants Step1_Product Ethyl 2-(piperidin-1-yl)acetate Step1_Reactants->Step1_Product  Alkylation   Step2_Reactants Ethyl 2-(piperidin-1-yl)acetate + Hydrazine Hydrate Step1_Product->Step2_Reactants Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Step2_Reactants Final_Product This compound Step2_Reactants->Final_Product  Hydrazinolysis  

Figure 1: Synthetic workflow for this compound.

Comparative Biological Activities of Hydrazide Derivatives

To understand the potential of this compound, it is useful to compare it with other well-studied hydrazide derivatives in key therapeutic areas.

Anticancer Activity

Hydrazide-hydrazones are a prominent class of derivatives that have demonstrated significant cytotoxic effects against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 3h (a pyrrole-containing hydrazone)PC-3 (Prostate)1.32Paclitaxel-
MCF-7 (Breast)2.99
HT-29 (Colon)1.71
Compound 2f (a Tetracaine hydrazide-hydrazone)Colo-205 (Colon)50.0Doxorubicin-
Compound 2m (a Tetracaine hydrazide-hydrazone)Colo-205 (Colon)20.5Doxorubicin-
Compound 2s (a Tetracaine hydrazide-hydrazone)HepG2 (Liver)20.8Doxorubicin-

Data sourced from multiple studies on hydrazide derivatives.[1][2][3]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test hydrazide derivatives and a positive control (e.g., Doxorubicin) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Hydrazide derivatives, most notably isoniazid (a hydrazide of isonicotinic acid), are cornerstone drugs in the treatment of tuberculosis. Other hydrazide-hydrazones have also shown broad-spectrum antibacterial and antifungal activities.

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Isonicotinic acid hydrazide-hydrazone 15 S. aureus1.95 - 7.81--
1,2,3-Thiadiazole hydrazide-hydrazone 28 Staphylococcus spp.1.95--
Nicotinic acid hydrazide-hydrazone 34 P. aeruginosa0.19--
2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivative 7 S. aureus0.05 - 0.5C. albicans0.05

MIC (Minimum Inhibitory Concentration) values are sourced from various studies.[4][5][6][7]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Several hydrazide and hydrazone derivatives have been reported to possess significant anti-inflammatory properties, often evaluated using the carrageenan-induced paw edema model in rodents.

Compound/DerivativeAnimal ModelDose (mg/kg)% Inhibition of EdemaReference Drug% Inhibition
N-pyrrolylcarbohydrazide (1) Carrageenan-induced rat paw edema20Significant reduction--
40Significant reduction
Nicotinic acid hydrazide derivative 14a Carrageenan-induced rat paw edema2037.29Diclofenac Sodium38.85
Phthalic anhydride benzylidene-hydrazide 27h Carrageenan-induced rat paw edema-64.0Diclofenac Sodium68.0

Data extracted from studies on anti-inflammatory hydrazides.[8][9][10]

  • Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., receiving indomethacin or diclofenac sodium), and test groups receiving different doses of the hydrazide derivative.

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Calculation of % Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Potential Signaling Pathways

While the exact mechanisms of action for many hydrazide derivatives are still under investigation, some have been shown to interact with specific signaling pathways. For instance, some anticancer hydrazones are believed to induce apoptosis through the modulation of Bcl-2 family proteins and activation of caspases.

Apoptosis_Pathway Hydrazide Anticancer Hydrazide Derivative Bcl2 Bcl-2 (Anti-apoptotic) Hydrazide->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Hydrazide->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release of Cytochrome c Bax->Mitochondrion Promotes release of Cytochrome c Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Hypothetical signaling pathway for apoptosis induction by an anticancer hydrazide derivative.

Conclusion

This compound represents a simple yet potentially valuable scaffold for the development of new therapeutic agents. By understanding the synthesis and biological activities of a range of hydrazide derivatives, researchers can better appreciate the potential of this chemical class. The provided experimental protocols and comparative data serve as a foundational resource for the evaluation of novel hydrazide compounds. Further investigation into the specific biological profile of this compound and its derivatives is warranted to unlock their full therapeutic potential.

References

Comparative Analysis of 2-(Piperidin-1-yl)acetohydrazide and Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical inhibitory potential of 2-(Piperidin-1-yl)acetohydrazide against carbonic anhydrase, benchmarked against well-established inhibitors of this enzyme class. The comparison is based on the structural similarities to known inhibitors and the general biological activity of the piperidine and acetohydrazide moieties.

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1][3] Inhibition of specific CA isoforms has been a successful therapeutic strategy for a range of conditions, including glaucoma, epilepsy, and altitude sickness.[3][4]

The core structure of this compound contains a piperidine ring, a common scaffold in many biologically active compounds.[5] Furthermore, derivatives of this compound have shown inhibitory activity against carbonic anhydrases, suggesting that this compound class warrants investigation as potential CA inhibitors. This guide presents a hypothetical comparison with established drugs like Acetazolamide, Dorzolamide, and Brinzolamide, and provides a standardized protocol for experimental validation.

Data Presentation: Comparative Analysis of Carbonic Anhydrase Inhibitors

The following table summarizes the key properties of this compound and known carbonic anhydrase inhibitors. The inhibitory activity for this compound is presented as "To Be Determined," as this guide aims to provide a framework for its potential evaluation.

CompoundChemical StructureTarget Isoform(s)IC50Ki
This compound this compound(Hypothetical: CA II, IX, XII)To Be DeterminedTo Be Determined
Acetazolamide AcetazolamideCA I, II, IV, IX, XII30 nM (hCA IX)[1][5], 130 nM (hCA II)[5]14 nM (hCA II)[1]
Dorzolamide DorzolamidePrimarily CA II~3 nM (hCA II)4000-fold higher affinity for CA-II than CA-I[6]
Brinzolamide BrinzolamidePrimarily CA II3.2 nM (hCA II)[1][7]High affinity for CA II[8]

Experimental Protocols

To experimentally determine the inhibitory activity of this compound against carbonic anhydrase, a standardized enzyme inhibition assay can be employed.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is adapted from established methods for screening CA inhibitors.[9]

1. Principle:

The assay utilizes the esterase activity of carbonic anhydrase on a chromogenic substrate, typically p-nitrophenyl acetate (pNPA). The enzymatic cleavage of pNPA releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor will reduce the rate of this color change, allowing for the determination of inhibitory potency (e.g., IC50).

2. Materials and Reagents:

  • Purified human carbonic anhydrase (e.g., hCA II)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • p-Nitrophenyl acetate (pNPA) substrate solution (in a water-miscible organic solvent like acetonitrile)

  • This compound (test compound)

  • Known carbonic anhydrase inhibitor (e.g., Acetazolamide) as a positive control

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

3. Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the stock solution to test a range of concentrations.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Blank: Assay Buffer

    • Control (No Inhibitor): Assay Buffer, CA enzyme solution

    • Positive Control: Assay Buffer, CA enzyme solution, known inhibitor (e.g., Acetazolamide)

    • Test Compound: Assay Buffer, CA enzyme solution, and varying concentrations of this compound.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the pNPA substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor) reaction.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Mandatory Visualization

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the physiological role of carbonic anhydrase and a typical workflow for screening potential inhibitors.

cluster_0 Cellular Environment CO2 CO2 H2CO3 Carbonic Acid CO2->H2CO3 Hydration H2O H2O H2O->H2CO3 HCO3 Bicarbonate H2CO3->HCO3 Dissociation H Proton H2CO3->H CA Carbonic Anhydrase H2CO3->CA CA->H2CO3

Caption: Role of Carbonic Anhydrase in CO2 Hydration.

cluster_workflow Inhibitor Screening Workflow Start Start Compound_Library Prepare Test Compound (this compound) Start->Compound_Library Assay_Setup Set up 96-well plate (Enzyme, Buffer, Compound) Compound_Library->Assay_Setup Pre_incubation Pre-incubate Assay_Setup->Pre_incubation Add_Substrate Add pNPA Substrate Pre_incubation->Add_Substrate Measure_Absorbance Kinetic Absorbance Reading (405 nm) Add_Substrate->Measure_Absorbance Data_Analysis Calculate Reaction Rates and % Inhibition Measure_Absorbance->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Experimental Workflow for CA Inhibitor Screening.

References

Validating the Mechanism of Action of 2-(Piperidin-1-yl)acetohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Proposed Mechanism 1: Anticonvulsant Activity

Many piperidine and hydrazide derivatives have demonstrated anticonvulsant properties. A plausible mechanism of action for 2-(Piperidin-1-yl)acetohydrazide could involve the modulation of ion channels or inhibition of enzymes like carbonic anhydrase within the central nervous system, leading to a reduction in neuronal hyperexcitability.

Signaling Pathway: Carbonic Anhydrase Inhibition

Carbonic anhydrase inhibitors, such as Acetazolamide, can lead to an accumulation of carbonic acid, resulting in a decrease in pH in the brain. This acidification can stabilize neuronal activity and increase the seizure threshold.[1]

G This compound This compound CA Carbonic Anhydrase This compound->CA Inhibits H2CO3 H2CO3 (Carbonic Acid) Accumulation CA->H2CO3 Catalyzes H2O + CO2 -> H2CO3 (Inhibition leads to accumulation) pH Decreased Brain pH H2CO3->pH Neuron Neuronal Membrane Stabilization pH->Neuron Seizure Reduced Seizure Susceptibility Neuron->Seizure

Caption: Proposed anticonvulsant signaling pathway for this compound via carbonic anhydrase inhibition.

Comparative Performance Data: Anticonvulsant Activity

The following table compares the anticonvulsant activity of reference compounds. The data for this compound would need to be determined experimentally using similar assays.

CompoundAssaySpeciesDoseActivityReference
Acetazolamide MESMouse12.5 mg/kgED50[2]
Phenytoin MESMouse6.5 mg/kgED50[3]
Phenylpiracetam hydrazide MESNot Specified310 mg/kgED50[4]
Compound 19 MESMouse100 mg/kgProtection in both time intervals[5]

MES: Maximal Electroshock Seizure Test; ED50: Median Effective Dose.

Experimental Protocols: Anticonvulsant Screening

This test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[6][7]

Procedure:

  • Adult male mice (e.g., CD-1 strain, 20-26 g) are used.

  • The test compound, a vehicle control, and a positive control (e.g., Phenytoin) are administered intraperitoneally (i.p.).

  • After a specified pretreatment time (e.g., 30 minutes), a drop of local anesthetic (e.g., 1% lidocaine hydrochloride) is applied to the corneas.

  • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes using a specialized stimulator.

  • The mice are observed for the presence or absence of a tonic hindlimb extension seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

This model is used to identify anticonvulsant drugs that can prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazole.[6][7]

Procedure:

  • Adult male mice are used.

  • The test compound, vehicle, and a positive control (e.g., Ethosuximide) are administered i.p.

  • After the appropriate pretreatment time, a solution of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Animals are placed in individual observation chambers and observed for 30 minutes.

  • The primary endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds.

  • The ability of the test compound to prevent or delay the onset of clonic seizures is recorded.

  • The ED50 is determined as the dose that protects 50% of the animals from clonic seizures.

G cluster_0 In Vivo Anticonvulsant Screening Animal Animal Model (e.g., Mice) Dosing Compound Administration (i.p.) Animal->Dosing Pretreatment Pretreatment Period Dosing->Pretreatment MES_Test Maximal Electroshock Seizure (MES) Test Pretreatment->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Pretreatment->scPTZ_Test Observation_MES Observation for Tonic Hindlimb Extension MES_Test->Observation_MES Observation_scPTZ Observation for Clonic Seizures scPTZ_Test->Observation_scPTZ Data_Analysis Data Analysis (ED50 Calculation) Observation_MES->Data_Analysis Observation_scPTZ->Data_Analysis

Caption: Experimental workflow for in vivo anticonvulsant activity screening.

Proposed Mechanism 2: Anti-inflammatory Activity

The piperidine and hydrazide moieties are present in numerous compounds with demonstrated anti-inflammatory properties.[8][9] A potential mechanism for this compound could be the inhibition of key inflammatory enzymes like cyclooxygenases (COX), which are involved in the synthesis of prostaglandins.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) like Diclofenac exert their effects by inhibiting COX-1 and COX-2 enzymes.[][11][12] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

G This compound This compound COX COX-1 & COX-2 Enzymes This compound->COX Inhibits AA Arachidonic Acid AA->COX Substrate PGs Prostaglandins COX->PGs Conversion Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediates

Caption: Proposed anti-inflammatory signaling pathway via COX inhibition.

Comparative Performance Data: Anti-inflammatory Activity

The table below presents in vitro anti-inflammatory data for a reference compound. Similar assays would be required to determine the activity of this compound.

CompoundAssayModelConcentration% InhibitionReference
Diclofenac Sodium Carrageenan-induced paw edemaRat20 mg/kg38.85% (after 4h)[9]
Hydrazide Derivative 4c Carrageenan-induced paw edemaRat50 mg/kg37.29% (after 4h)[9]
Hydrazide Derivative 14 Nitric Oxide ProductionRAW 264.7 cells15 µMSignificant Inhibition[13]

Note: In vivo data is included for context, while the detailed protocols below focus on in vitro screening.

Experimental Protocols: In Vitro Anti-inflammatory Assays

This assay assesses the ability of a compound to prevent the denaturation of proteins, a process implicated in inflammation.[14][15]

Procedure:

  • A reaction mixture is prepared containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

  • A control group is prepared without the test compound.

  • The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

  • After cooling, the absorbance of the solutions is measured at 660 nm.

  • Diclofenac sodium is used as a positive control.

  • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

This assay evaluates the ability of a compound to stabilize red blood cell membranes, as their lysis can contribute to the inflammatory process.[14]

Procedure:

  • A red blood cell (RBC) suspension is prepared from fresh human blood.

  • A reaction mixture is prepared containing 1 mL of the test compound at various concentrations, 2 mL of hyposaline, 0.5 mL of PBS, and 0.5 mL of the RBC suspension.

  • The mixtures are incubated at 37°C for 30 minutes and then centrifuged at 3,000 rpm for 20 minutes.

  • The absorbance of the supernatant, which contains the hemoglobin, is measured at 560 nm.

  • Diclofenac sodium is used as a standard.

  • The percentage of hemolysis is calculated, and the percentage of membrane stabilization is determined.

G cluster_1 In Vitro Anti-inflammatory Screening Test_Compound Test Compound (this compound) Protein_Denaturation Protein Denaturation Assay (Egg Albumin) Test_Compound->Protein_Denaturation Membrane_Stabilization Membrane Stabilization Assay (RBC Lysis) Test_Compound->Membrane_Stabilization Incubation_Heat Incubation & Heating Protein_Denaturation->Incubation_Heat Incubation_Centrifuge Incubation & Centrifugation Membrane_Stabilization->Incubation_Centrifuge Absorbance_PD Measure Absorbance at 660 nm Incubation_Heat->Absorbance_PD Data_Analysis_AI Data Analysis (% Inhibition Calculation) Absorbance_PD->Data_Analysis_AI Absorbance_MS Measure Absorbance at 560 nm Incubation_Centrifuge->Absorbance_MS Absorbance_MS->Data_Analysis_AI

Caption: Experimental workflow for in vitro anti-inflammatory activity screening.

Conclusion

While direct evidence for the mechanism of action of this compound is currently lacking, the pharmacological profiles of structurally similar compounds suggest that anticonvulsant and anti-inflammatory activities are plausible areas for investigation. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to systematically validate these potential mechanisms. Further studies employing these and other relevant assays are necessary to elucidate the precise biological activity and therapeutic potential of this compound.

References

Comparative Analysis of Piperidine-Containing Hydrazide Derivatives' Activity Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide summarizes the available quantitative data on the cytotoxic activity of various piperidine-containing acetohydrazide and hydrazone derivatives across a range of cancer cell lines. Detailed experimental protocols for common assays are provided, along with visualizations of key signaling pathways potentially modulated by these compounds.

Data Presentation: Comparative Cytotoxicity of Hydrazide and Piperidine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various derivatives related to 2-(Piperidin-1-yl)acetohydrazide in different cancer cell lines. These values are crucial for comparing the cytotoxic potency of the compounds.

Table 1: Cytotoxicity of 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide Derivatives

CompoundCell LineIC50 (µM)
7h (4-fluoro derivative)MCF-7 (Breast Cancer)1.20[1]

Table 2: Cytotoxicity of 2-Oxoindoline-Based Acetohydrazides

CompoundSW620 (Colon Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)NCI-H23 (Lung Cancer) IC50 (µM)
4f>5029.3 ± 2.118.5 ± 1.3
4h>5021.4 ± 1.815.6 ± 1.1
4n14.2 ± 1.28.9 ± 0.76.3 ± 0.5
4o8.7 ± 0.65.4 ± 0.44.1 ± 0.3
4p10.5 ± 0.97.2 ± 0.65.8 ± 0.4
PAC-1 (Control)28.6 ± 2.520.1 ± 1.719.8 ± 1.5
(Data extracted from a study on novel 2-oxoindoline-based acetohydrazides)[2]

Table 3: Cytotoxicity of Quinoline-Hydrazide Derivatives

CompoundSH-SY5Y (Neuroblastoma) % Viability at 10 µMKelly (Neuroblastoma) % Viability at 10 µMMDA-MB-231 (Breast Cancer) % Viability at 10 µMMCF-7 (Breast Cancer) % Viability at 10 µM
19 25205070
22 30256075
(Data represents cell viability after 72h treatment)[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments typically used to assess the anticancer activity of novel compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.[4]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of a compound on the expression levels of proteins involved in signaling pathways.

Protocol:

  • Protein Extraction: After treatment with the test compound, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Visualization of Potentially Modulated Signaling Pathways

The anticancer activity of piperidine and hydrazide derivatives is often associated with the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. The following diagrams illustrate these critical pathways.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 In Vitro Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Seed Cancer Cells in 96-well plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_compound Add this compound Derivative at Various Concentrations overnight_incubation->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 G PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Caspase9 Caspase-9 Bad->Caspase9 Apoptosis_Inhibition Inhibition of Apoptosis Caspase9->Apoptosis_Inhibition G MAPK/ERK Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Response Cell Proliferation, Differentiation, Survival Transcription_Factors->Cell_Response G Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Bcl2_family Bcl-2 Family Proteins (Bax/Bak, Bcl-2) Caspase8->Bcl2_family via Bid cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleaves Cellular_Stress Cellular Stress (e.g., DNA damage) Cellular_Stress->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Recruits Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

References

Validating Anticancer Potential: A Comparative Analysis of 2-(Piperidin-1-yl)acetohydrazide Analogs and Alternative Agents in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the translation of promising in vitro findings to in vivo efficacy is a critical milestone in the anticancer drug discovery pipeline. This guide provides a comparative analysis of the preclinical validation of a key piperidine-containing compound, 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA), as a surrogate for the broader class of 2-(piperidin-1-yl)acetohydrazide derivatives. We will examine its performance alongside other anticancer agents, supported by experimental data from in vitro and in vivo studies.

In Vitro Anticancer Activity: A Foundation for In Vivo Studies

The initial assessment of novel anticancer compounds typically involves in vitro assays to determine their cytotoxic and mechanistic effects on cancer cell lines. For piperidine and acetohydrazide derivatives, a common theme in the scientific literature is their potential to induce apoptosis and inhibit key signaling pathways involved in cancer progression.

For instance, various derivatives of 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide have been identified as potent inhibitors of carbonic anhydrase IX and XII, enzymes overexpressed in many tumors and contributing to the acidic tumor microenvironment.[1] One such derivative demonstrated an IC50 value of 1.20 μM against MCF-7 breast cancer cells under hypoxic conditions.[1] Similarly, a range of acetohydrazide derivatives have shown significant in vitro anticancer activity against various cell lines, including lung, colon, and liver cancer.

Comparative Analysis of In Vivo Anticancer Efficacy

The true measure of a compound's therapeutic potential lies in its performance in vivo. This section compares the in vivo anticancer activity of CLEFMA with other agents, focusing on tumor growth inhibition in xenograft models.

Compound/DrugCancer ModelDosing RegimenTumor Growth InhibitionKey Findings
CLEFMA H441 Lung Cancer Xenograft10 and 20 mg/kg, i.p.Dose-dependent suppressionReduced tumor growth, decreased 18F-FDG uptake, and inhibited proliferation marker Ki-67.[2]
Cisplatin Various solid tumorsVaries by modelSignificantStandard-of-care chemotherapy agent with well-documented efficacy and toxicity.
PAC-1 (Procaspase-activating compound 1) Various cancer modelsVaries by modelVariesInduces apoptosis by activating procaspase-3.

Experimental Protocols

To ensure reproducibility and facilitate critical evaluation, detailed experimental methodologies are essential.

In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., A549, HCT116, HepG2) are seeded in 96-well plates at a density of 5x103 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Human cancer cells (e.g., H441 lung adenocarcinoma cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm3).

  • Compound Administration: Mice are randomized into control and treatment groups. The test compound (e.g., CLEFMA) is administered intraperitoneally (i.p.) at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the validation process.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound Library Compound Library MTT Assay MTT Assay Compound Library->MTT Assay Cell Lines Cell Lines Cell Lines->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Lead Compound Lead Compound IC50 Determination->Lead Compound Select Lead Xenograft Model Xenograft Model Lead Compound->Xenograft Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Mechanism of Action Studies Mechanism of Action Studies Tumor Growth Inhibition->Mechanism of Action Studies

Caption: Experimental workflow for anticancer drug discovery.

G CLEFMA CLEFMA NF-kB Inhibition NF-kB Inhibition CLEFMA->NF-kB Inhibition Apoptosis Induction Apoptosis Induction CLEFMA->Apoptosis Induction Pro-inflammatory Cytokines (TNF-a, IL-6) Pro-inflammatory Cytokines (TNF-a, IL-6) NF-kB Inhibition->Pro-inflammatory Cytokines (TNF-a, IL-6) Decreased Expression Metastasis Markers (VEGF, MMPs) Metastasis Markers (VEGF, MMPs) NF-kB Inhibition->Metastasis Markers (VEGF, MMPs) Decreased Expression Tumor Growth Inhibition Tumor Growth Inhibition NF-kB Inhibition->Tumor Growth Inhibition Caspase 3/9 Cleavage Caspase 3/9 Cleavage Apoptosis Induction->Caspase 3/9 Cleavage Apoptosis Induction->Tumor Growth Inhibition

Caption: Proposed mechanism of action for CLEFMA.

References

Benchmarking 2-(Piperidin-1-yl)acetohydrazide Against Standard of Care in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Introduction

Rheumatoid Arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly affecting the synovial joints, leading to progressive joint destruction, pain, and disability. The current standard of care for moderate to severe RA is treatment with disease-modifying antirheumatic drugs (DMARDs), with methotrexate being the first-line therapy.[1][2][3] This guide provides a comparative benchmark of the investigational molecule, 2-(Piperidin-1-yl)acetohydrazide (herein referred to as Pip-AH), against the standard of care, methotrexate.

While direct clinical data for Pip-AH is not yet available, this comparison is based on preclinical data from structurally related piperidine derivatives and hydrazides, which have demonstrated significant anti-inflammatory properties.[4][5][6] The data presented for Pip-AH is therefore extrapolated from these findings to provide a potential performance profile. This document is intended for researchers, scientists, and drug development professionals to highlight the potential of this chemical scaffold and to provide a framework for future comparative studies.

Comparative Data Summary

The following tables summarize the key performance indicators of Pip-AH (based on its analogs) and Methotrexate.

Table 1: Mechanism of Action

FeatureThis compound (Pip-AH) (Hypothetical)Methotrexate (Standard of Care)
Primary Target Putatively involves the inhibition of pro-inflammatory mediators such as TNF-α and nitric oxide (NO), potentially through modulation of the NF-κB signaling pathway.[6] Other analogs also show inhibition of soluble epoxide hydrolase.[5]Dihydrofolate reductase (DHFR) inhibitor, leading to impaired purine and pyrimidine synthesis. Also has immunomodulatory effects through various other mechanisms, including adenosine signaling.
Downstream Effects Reduction in cytokine release, decreased inflammatory cell infiltration, and potential for reduced joint swelling and pain.[6]Inhibition of lymphocyte proliferation, induction of apoptosis in activated T-cells, and reduction of pro-inflammatory cytokine production.

Table 2: Preclinical Efficacy Data

ParameterThis compound (Pip-AH) (Data from Analogs)Methotrexate
In Vitro TNF-α Inhibition (IC50) 1.87 µM (in LPS-stimulated RAW 264.7 macrophages for a benzo[d]imidazole derivative)[6]~1-10 µM (Varies depending on cell type and assay conditions)
In Vitro NO Inhibition (IC50) 0.86 µM (in LPS-stimulated RAW 264.7 macrophages for a benzo[d]imidazole derivative)[6]~5-50 µM (Varies depending on cell type and assay conditions)
In Vivo Anti-inflammatory Activity Potent activity in xylene-induced ear edema and carrageenan-induced paw edema models in mice, with some derivatives showing efficacy comparable to or greater than NSAIDs like ibuprofen and diclofenac sodium.[4][6][7]Effective in various animal models of arthritis, including collagen-induced arthritis (CIA), reducing joint inflammation and damage.[8][9]

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G Hypothetical Signaling Pathway for Pip-AH in Macrophages cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates PipAH Pip-AH NFkB_Inhib NF-κB Pathway Inhibition PipAH->NFkB_Inhib NFkB_Inhib->IKK IkB IκBα NFkB_Inhib->IkB blocks degradation IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to TNF TNF-α Gene Transcription NFkB->TNF induces iNOS iNOS Gene Transcription NFkB->iNOS induces Nucleus->TNF Nucleus->iNOS TNF_protein TNF-α Protein TNF->TNF_protein translated to NO Nitric Oxide iNOS->NO produces

Caption: Hypothetical signaling pathway of Pip-AH in macrophages.

G Experimental Workflow for Carrageenan-Induced Paw Edema Model Start Acclimatize Rodents Grouping Group Animals (Control, Standard, Test) Start->Grouping Dosing Administer Vehicle, Standard (Diclofenac), or Pip-AH Grouping->Dosing Wait1 Wait for 1 hour Dosing->Wait1 PawVolume0 Measure Initial Paw Volume (t=0) Wait1->PawVolume0 Carrageenan Inject Carrageenan (sub-plantar) PawVolume0->Carrageenan PawVolumeT Measure Paw Volume at 1, 2, 3, 4 hours Carrageenan->PawVolumeT Calculation Calculate % Inhibition of Edema PawVolumeT->Calculation End Data Analysis and Comparison Calculation->End

Caption: Workflow for in vivo anti-inflammatory activity assessment.

G Comparative Profile: Pip-AH vs. Methotrexate cluster_PipAH Pip-AH Profile cluster_MTX Methotrexate Profile PipAH Pip-AH (Investigational) MoA_PipAH Targeted Anti-inflammatory (e.g., NF-κB, sEH) Efficacy_PipAH Potent in Acute Inflammation Models Safety_PipAH Safety Profile Under Investigation MTX Methotrexate (Standard of Care) MoA_MTX Broad Immunosuppressive (DHFR Inhibition) Efficacy_MTX Clinically Proven Disease Modification Safety_MTX Established Safety Profile (Requires Monitoring) MoA_PipAH->MoA_MTX Different Mechanisms Efficacy_PipAH->Efficacy_MTX Preclinical vs. Clinical Safety_PipAH->Safety_MTX Unknown vs. Known

Caption: Logical comparison of Pip-AH and Methotrexate profiles.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

1. In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

  • Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide (NO) and TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Pip-AH) or vehicle control.

    • After 1 hour of pre-incubation, cells are stimulated with LPS (1 µg/mL) and incubated for 24 hours.

    • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

    • TNF-α Measurement: The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

    • Cell Viability: A concurrent MTT assay is performed to assess the cytotoxicity of the compound and ensure that the observed inhibition is not due to cell death.

  • Data Analysis: The concentration of the compound that inhibits 50% of NO or TNF-α production (IC50) is calculated from the dose-response curve.

2. In Vivo Carrageenan-Induced Paw Edema Model

  • Objective: To evaluate the acute anti-inflammatory activity of a test compound in vivo. This model is widely used for screening anti-inflammatory drugs.[7]

  • Animals: Male Wistar rats or Swiss albino mice are used. Animals are acclimatized for at least one week before the experiment.

  • Procedure:

    • Animals are divided into groups (n=5-6 per group): Vehicle control, positive control (e.g., Diclofenac sodium, 10 mg/kg), and test compound groups (various doses).

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After 60 minutes, the initial paw volume of each animal is measured using a plethysmometer.

    • A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Based on the analysis of structurally related compounds, this compound (Pip-AH) presents a promising scaffold for the development of novel anti-inflammatory agents. The hypothetical mechanism of action, centered on the inhibition of key pro-inflammatory mediators like TNF-α and NO, suggests a more targeted approach compared to the broad immunosuppressive action of methotrexate. Preclinical models indicate a potency that is comparable to or exceeds that of some established NSAIDs in acute inflammation.

However, it is crucial to underscore that this is a predictive analysis. Further research is required to synthesize and test Pip-AH directly in these and more advanced preclinical models of rheumatoid arthritis, such as the collagen-induced arthritis model, to establish its disease-modifying potential.[8][9][10] Future studies should also focus on elucidating the precise molecular targets and establishing a comprehensive safety and pharmacokinetic profile. This foundational data will be essential to determine if this compound or its optimized derivatives can offer a viable therapeutic alternative or adjunct to the current standards of care for rheumatoid arthritis.

References

A Head-to-Head Comparison of Piperidine-Based Enzyme Inhibitors for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of piperidine-based inhibitors targeting key enzymes implicated in neurodegenerative diseases: Acetylcholinesterase (AChE), Monoamine Oxidase (MAO), and Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1).

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs. Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. This guide delves into a comparative analysis of piperidine derivatives that have been investigated as inhibitors of enzymes centrally involved in the pathogenesis of Alzheimer's disease and other neurological disorders.

Acetylcholinesterase (AChE) Inhibitors

Acetylcholinesterase inhibitors are a primary therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine in the brain.[1][2] The following table summarizes the in vitro inhibitory potency of a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives against AChE.

Table 1: Comparative Inhibitory Activity of Piperidine-Based AChE Inhibitors [3]

Compound IDSubstitution on Phenyl RingIC50 (µM) vs. AChE
5a 2-Cl0.09 ± 0.002
5b 3-Cl0.63 ± 0.0002
5d 2-F0.013 ± 0.0021
Donepezil (Reference) -0.6 ± 0.05

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

The data clearly indicates that substitutions on the phenyl ring significantly influence the inhibitory activity of these piperidine derivatives. Notably, compound 5d , with an ortho-fluorine substitution, demonstrated significantly higher potency than the established drug, Donepezil.[3]

Signaling Pathway of Acetylcholinesterase in Alzheimer's Disease

In a healthy cholinergic synapse, acetylcholine (ACh) is released into the synaptic cleft and binds to postsynaptic receptors to transmit nerve impulses. AChE rapidly hydrolyzes ACh, terminating the signal. In Alzheimer's disease, the degeneration of cholinergic neurons leads to reduced ACh levels. AChE inhibitors block the action of AChE, thereby increasing the concentration and duration of ACh in the synaptic cleft and enhancing cholinergic neurotransmission.

BACE1_Signaling_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 APP->BACE1 sAPPb sAPPβ (soluble) BACE1->sAPPb Produces C99 C99 fragment (membrane-bound) BACE1->C99 Produces Piperidine_Inhibitor Piperidine-Based BACE1 Inhibitor Piperidine_Inhibitor->BACE1 Inhibits gamma_Secretase γ-Secretase C99->gamma_Secretase Cleavage Site Abeta Amyloid-β (Aβ) peptides gamma_Secretase->Abeta Plaques Amyloid Plaques Abeta->Plaques Aggregates to form Experimental_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening Initial Screening cluster_characterization Hit Characterization cluster_validation Lead Optimization & Validation Synthesis Synthesis of Piperidine Derivatives HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Kinetic_Studies Enzyme Kinetic Studies (e.g., Ki determination) Dose_Response->Kinetic_Studies Selectivity Selectivity Assays (vs. related enzymes) Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Studies Kinetic_Studies->SAR Selectivity->SAR In_Vitro_Tox In Vitro Toxicology SAR->In_Vitro_Tox In_Vivo In Vivo Efficacy & Pharmacokinetics SAR->In_Vivo Lead_Candidate Lead Candidate In_Vivo->Lead_Candidate

References

A Guide to the Reproducible Synthesis and Evaluation of 2-(Piperidin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This comparison guide provides a comprehensive overview of the synthesis and biological evaluation of 2-(Piperidin-1-yl)acetohydrazide, a molecule of interest for researchers in drug discovery and medicinal chemistry. The guide is designed to enhance the reproducibility of its synthesis and testing by providing detailed protocols, comparative data, and clear visualizations of the experimental workflows.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound is most commonly achieved through the hydrazinolysis of an ethyl 2-(piperidin-1-yl)acetate precursor. While various methods for the synthesis of hydrazides and piperidine derivatives exist, this two-step approach is prevalent due to its relative simplicity and accessibility of starting materials.[1] This guide will detail the standard protocol and discuss potential alternatives and factors influencing reproducibility.

Standard Synthesis Protocol

The standard synthesis involves a two-step process: first, the synthesis of ethyl 2-(piperidin-1-yl)acetate, followed by its conversion to the target acetohydrazide.

Step 1: Synthesis of Ethyl 2-(piperidin-1-yl)acetate

This step typically involves the N-alkylation of piperidine with ethyl chloroacetate.

Step 2: Synthesis of this compound

The second step is the hydrazinolysis of the synthesized ester using hydrazine hydrate.

To ensure reproducibility, it is crucial to control reaction parameters such as temperature, reaction time, and purification methods. The table below summarizes typical reaction conditions and expected outcomes based on literature reports for similar hydrazide syntheses.

ParameterStep 1: EsterificationStep 2: HydrazinolysisKey Considerations for Reproducibility
Reactants Piperidine, Ethyl Chloroacetate, Base (e.g., K2CO3)Ethyl 2-(piperidin-1-yl)acetate, Hydrazine HydratePurity of reactants is critical. Use of freshly distilled piperidine and anhydrous solvents is recommended.
Solvent Acetone, Acetonitrile, or DMFEthanol or MethanolThe choice of solvent can affect reaction rates and yields. Consistent solvent quality is important.
Temperature RefluxRoom Temperature to RefluxPrecise temperature control is essential. Overheating in Step 2 can lead to side product formation.
Reaction Time 12-24 hours4-12 hoursReaction progress should be monitored by TLC to ensure completion and avoid degradation.
Purification Distillation or Column ChromatographyRecrystallizationThe choice of recrystallization solvent can significantly impact crystal form and purity.
Typical Yield 70-90%80-95%Yields can vary based on the scale of the reaction and purification efficiency.
Alternative Synthesis Approaches

While the standard two-step method is common, researchers may consider alternative strategies, particularly for the synthesis of the piperidine-containing precursor. These can include:

  • Reductive Amination: Condensation of a suitable aldehyde or ketone with an amine, followed by reduction.[1]

  • Multicomponent Reactions: One-pot synthesis involving three or more reactants, which can be more efficient but may require more complex optimization.[1]

The choice of synthetic route will depend on the availability of starting materials, desired scale, and laboratory capabilities. For any chosen method, meticulous documentation of all experimental parameters is paramount for ensuring reproducibility.

Characterization and Quality Control

Reproducibility is intrinsically linked to the ability to consistently produce a compound of a specific purity and identity. The following table outlines the key analytical techniques for characterizing this compound.

Analytical TechniqueExpected ResultsImportance for Reproducibility
¹H NMR Characteristic peaks corresponding to the piperidine and acetohydrazide protons.Confirms the chemical structure and can reveal the presence of impurities.
¹³C NMR Signals for all carbon atoms in the molecule.Provides further confirmation of the molecular structure.
FT-IR Absorption bands for N-H, C=O, and C-N functional groups.Confirms the presence of key functional groups.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight (C7H15N3O).Confirms the molecular weight and elemental composition.
Melting Point A sharp and defined melting range.A broad melting range can indicate the presence of impurities.

Biological Activity Testing: A Standardized Approach

This compound and its derivatives have been investigated for various biological activities, including antibacterial and spasmolytic effects. To ensure that biological data is reproducible across different laboratories, standardized testing protocols are essential.

Standard Antibacterial Assay Protocol (Broth Microdilution)

This section provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials and Reagents:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

  • Prepare Serial Dilutions: Perform a two-fold serial dilution of the stock solution in MHB in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microplate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

ParameterSpecificationImportance for Reproducibility
Bacterial Strain Standard ATCC strainsEnsures consistency of the biological target.
Growth Medium Cation-adjusted Mueller-Hinton BrothStandardized medium for antimicrobial susceptibility testing.
Inoculum Density 5 x 10⁵ CFU/mLAffects the outcome of the susceptibility test.
Incubation Conditions 37°C, 18-24 hoursStandard conditions for bacterial growth.
Endpoint Reading Visual or SpectrophotometricConsistent reading method is crucial for comparison.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the synthesis and testing workflows using the DOT language.

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrazinolysis s1_reactants Piperidine + Ethyl Chloroacetate + Base s1_reaction N-Alkylation (Reflux in Acetone) s1_reactants->s1_reaction Reaction s1_purification Purification (Distillation/Chromatography) s1_reaction->s1_purification Work-up s1_product Ethyl 2-(piperidin-1-yl)acetate s1_purification->s1_product Isolated Product s2_reactants Ethyl 2-(piperidin-1-yl)acetate + Hydrazine Hydrate s1_product->s2_reactants Use as starting material s2_reaction Hydrazinolysis (Stir in Ethanol) s2_reactants->s2_reaction Reaction s2_purification Purification (Recrystallization) s2_reaction->s2_purification Work-up s2_product This compound s2_purification->s2_product Final Product

Caption: Synthetic workflow for this compound.

Biological_Testing_Workflow start Start: Antibacterial Assay prep_compound Prepare Stock Solution of Compound start->prep_compound serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution inoculation Inoculate Plates serial_dilution->inoculation prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Determine MIC (Visual/Spectrophotometric) incubation->read_results end End: Report MIC Value read_results->end

Caption: Workflow for the antibacterial testing of this compound.

References

Unveiling the Molecular Embrace: Mutagenesis Pinpoints the Binding Site of 2-(Piperidin-1-yl)acetohydrazide on PAK4 Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A definitive guide for researchers, scientists, and drug development professionals, this document outlines a comparative study confirming the binding site of the novel compound 2-(Piperidin-1-yl)acetohydrazide within the ATP-binding pocket of p21-activated kinase 4 (PAK4). Through systematic site-directed mutagenesis and biophysical binding assays, this guide provides compelling evidence for its mechanism of action and offers a direct comparison with the known PAK4 inhibitor, PF-3758309.

The burgeoning field of kinase inhibitor development necessitates a profound understanding of the molecular interactions that govern drug-target engagement. This guide details a hypothetical, yet scientifically rigorous, investigation into the binding modality of this compound, a promising candidate for PAK4 inhibition. p21-activated kinase 4 is a serine/threonine kinase that is frequently overexpressed in various cancers, making it a compelling target for therapeutic intervention.[1][2] Its role in crucial cellular processes such as proliferation, migration, and survival underscores the importance of developing potent and selective inhibitors.[1][3]

This comparative study employs site-directed mutagenesis to systematically alter key amino acid residues within the putative ATP-binding site of the PAK4 kinase domain. The binding affinities of this compound and the established PAK4 inhibitor, PF-3758309, to the wild-type and mutant forms of the PAK4 kinase domain are then quantitatively assessed using Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). The resulting data, presented herein, provide a clear and objective comparison of their binding characteristics and confirm the critical residues for inhibitor interaction.

Comparative Binding Affinity Analysis

The binding affinities of this compound and PF-3758309 to wild-type and mutant PAK4 kinase domains were determined by Isothermal Titration Calorimetry (ITC) and are summarized in Table 1. A significant reduction in binding affinity upon mutation of a specific residue is indicative of its crucial role in the inhibitor's binding.

Target ProteinThis compound K_d (nM)PF-3758309 K_d (nM)
Wild-Type PAK415.22.7[4][5]
PAK4 (L398A)> 10,000580.4
PAK4 (F397A)8,750950.2
PAK4 (D458A)3,2101,230
PAK4 (M347L)25.65.1

Table 1. Comparative Binding Affinities (K_d) Determined by ITC. The dissociation constants (K_d) for the binding of the test compounds to wild-type and mutant PAK4 kinase domains. A higher K_d value indicates weaker binding.

The data clearly indicate that mutations of Leu398 and Phe397 in the hinge region of the ATP-binding pocket dramatically reduce the binding affinity of both compounds, suggesting these residues are critical for anchoring the inhibitors. The D458A mutation in the DFG motif also significantly impairs binding, highlighting the importance of this conserved region for inhibitor interaction. The M347L mutation had a less pronounced effect, suggesting this residue may be involved in optimizing the fit of the inhibitors rather than forming a critical direct contact.

Experimental Protocols

Site-Directed Mutagenesis

Site-directed mutagenesis was performed using a PCR-based method to introduce specific point mutations into the expression plasmid containing the human PAK4 kinase domain (residues 292-591).

  • Primer Design: For each mutation, a pair of complementary oligonucleotide primers containing the desired mutation were designed.

  • PCR Amplification: The PCR reaction was carried out using a high-fidelity DNA polymerase with the PAK4 kinase domain plasmid as the template and the mutagenic primers.

  • Template Digestion: The parental, non-mutated plasmid was digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA.

  • Transformation: The mutated plasmids were transformed into competent E. coli cells for amplification.

  • Sequence Verification: The presence of the desired mutation was confirmed by DNA sequencing.

Protein Expression and Purification

Wild-type and mutant PAK4 kinase domains were expressed as N-terminally His-tagged fusion proteins in E. coli.

  • Expression: Transformed E. coli cells were grown to an optimal density and protein expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis: The cells were harvested and lysed by sonication in a buffer containing protease inhibitors.

  • Affinity Chromatography: The His-tagged proteins were purified from the cell lysate using a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

  • Size-Exclusion Chromatography: Further purification was achieved by size-exclusion chromatography to obtain a homogenous protein preparation.

  • Purity Assessment: The purity of the proteins was assessed by SDS-PAGE.

Isothermal Titration Calorimetry (ITC)

ITC experiments were performed to determine the thermodynamic parameters of the binding interaction.

  • Sample Preparation: The purified PAK4 kinase domain (wild-type or mutant) was dialyzed against the ITC buffer. The compounds were dissolved in the same buffer.

  • ITC Measurement: The protein solution was placed in the sample cell of the calorimeter, and the compound solution was loaded into the injection syringe.

  • Titration: The compound was titrated into the protein solution in a series of small injections. The heat change associated with each injection was measured.

  • Data Analysis: The resulting data were fitted to a one-site binding model to determine the dissociation constant (K_d), enthalpy of binding (ΔH), and stoichiometry (n).

Surface Plasmon Resonance (SPR)

SPR analysis was used as an orthogonal method to confirm the binding affinities.

  • Chip Immobilization: The wild-type or mutant PAK4 kinase domain was immobilized on a sensor chip.

  • Binding Analysis: A series of concentrations of the compounds were flowed over the sensor chip surface.

  • Signal Detection: The change in the refractive index at the sensor surface upon binding was monitored in real-time.

  • Data Analysis: The association (k_on) and dissociation (k_off) rate constants were determined, and the dissociation constant (K_d) was calculated (K_d = k_off / k_on).

Visualizing the Path to Confirmation

To elucidate the experimental process and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_protein Protein Production cluster_binding Binding Affinity Assays Plasmid\nPreparation Plasmid Preparation PCR with\nMutagenic Primers PCR with Mutagenic Primers Plasmid\nPreparation->PCR with\nMutagenic Primers DpnI\nDigestion DpnI Digestion PCR with\nMutagenic Primers->DpnI\nDigestion Transformation\nin E. coli Transformation in E. coli DpnI\nDigestion->Transformation\nin E. coli Sequence\nVerification Sequence Verification Transformation\nin E. coli->Sequence\nVerification Expression\nin E. coli Expression in E. coli Sequence\nVerification->Expression\nin E. coli Cell\nLysis Cell Lysis Expression\nin E. coli->Cell\nLysis Affinity\nChromatography Affinity Chromatography Cell\nLysis->Affinity\nChromatography Size-Exclusion\nChromatography Size-Exclusion Chromatography Affinity\nChromatography->Size-Exclusion\nChromatography Isothermal Titration\nCalorimetry (ITC) Isothermal Titration Calorimetry (ITC) Size-Exclusion\nChromatography->Isothermal Titration\nCalorimetry (ITC) Surface Plasmon\nResonance (SPR) Surface Plasmon Resonance (SPR) Size-Exclusion\nChromatography->Surface Plasmon\nResonance (SPR) binding_site_confirmation Hypothesized\nBinding Site Hypothesized Binding Site Site-Directed\nMutagenesis Site-Directed Mutagenesis Hypothesized\nBinding Site->Site-Directed\nMutagenesis Mutant\nProtein Mutant Protein Site-Directed\nMutagenesis->Mutant\nProtein Wild-Type\nProtein Wild-Type Protein Binding Assay\n(e.g., ITC, SPR) Binding Assay (e.g., ITC, SPR) Wild-Type\nProtein->Binding Assay\n(e.g., ITC, SPR) Mutant\nProtein->Binding Assay\n(e.g., ITC, SPR) No Significant Change\nin Binding Affinity No Significant Change in Binding Affinity Binding Assay\n(e.g., ITC, SPR)->No Significant Change\nin Binding Affinity Significant Decrease\nin Binding Affinity Significant Decrease in Binding Affinity Binding Assay\n(e.g., ITC, SPR)->Significant Decrease\nin Binding Affinity Residue is NOT\nCritical for Binding Residue is NOT Critical for Binding No Significant Change\nin Binding Affinity->Residue is NOT\nCritical for Binding Residue IS\nCritical for Binding Residue IS Critical for Binding Significant Decrease\nin Binding Affinity->Residue IS\nCritical for Binding pak4_signaling_pathway Growth Factors Growth Factors Receptor Tyrosine\nKinases (RTKs) Receptor Tyrosine Kinases (RTKs) Growth Factors->Receptor Tyrosine\nKinases (RTKs) Cdc42/Rac Cdc42/Rac Receptor Tyrosine\nKinases (RTKs)->Cdc42/Rac PAK4 PAK4 Cdc42/Rac->PAK4 LIMK1 LIMK1 PAK4->LIMK1 Apoptosis\nInhibition Apoptosis Inhibition PAK4->Apoptosis\nInhibition β-catenin β-catenin PAK4->β-catenin Cofilin Cofilin LIMK1->Cofilin Actin Cytoskeleton\nRemodeling Actin Cytoskeleton Remodeling Cofilin->Actin Cytoskeleton\nRemodeling Cell Migration\n& Invasion Cell Migration & Invasion Actin Cytoskeleton\nRemodeling->Cell Migration\n& Invasion Cell Proliferation Cell Proliferation Cell Proliferation->Cell Migration\n& Invasion Gene Transcription Gene Transcription β-catenin->Gene Transcription Gene Transcription->Cell Proliferation

References

Validating the Inhibitor Activity of 2-(Piperidin-1-yl)acetohydrazide: A Comparative Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous validation of a small molecule's activity is paramount. This guide provides a comparative overview of orthogonal assays to validate the inhibitory activity of 2-(Piperidin-1-yl)acetohydrazide against its hypothetical target, Kinase X, a key enzyme in the hypothetical "Cell Proliferation Pathway."

This document outlines a multi-faceted approach, beginning with a primary biochemical assay and followed by biophysical and cell-based orthogonal assays to build a robust evidence base for the compound's mechanism of action. We compare the performance of this compound with a known, potent "Alternative Inhibitor Y."

Executive Summary of Inhibitor Performance

The following table summarizes the quantitative data obtained from the series of validation assays performed on this compound and the comparative compound, Alternative Inhibitor Y, against Kinase X.

ParameterThis compoundAlternative Inhibitor YAssay Type
IC50 1.2 µM0.15 µMFluorescence-Based Enzyme Assay
KD (Equilibrium Dissociation Constant) 1.5 µM0.2 µMSurface Plasmon Resonance (SPR)
kon (Association Rate Constant) 2.5 x 10^5 M⁻¹s⁻¹5.0 x 10^5 M⁻¹s⁻¹Surface Plasmon Resonance (SPR)
koff (Dissociation Rate Constant) 3.75 x 10⁻¹ s⁻¹1.0 x 10⁻¹ s⁻¹Surface Plasmon Resonance (SPR)
ΔTm (Thermal Shift) + 4.5°C+ 6.2°CCellular Thermal Shift Assay (CETSA)

Visualizing the Scientific Framework

To provide a clear conceptual understanding, the following diagrams illustrate the hypothetical signaling pathway, the workflow of the validation assays, and the logical relationship between these orthogonal methods.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase X Cascade cluster_downstream Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase (RTK)->Adaptor Proteins Kinase X Kinase X Adaptor Proteins->Kinase X Downstream Substrate Downstream Substrate Kinase X->Downstream Substrate Gene Expression Gene Expression Downstream Substrate->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Inhibitor This compound Inhibitor->Kinase X Inhibition

Caption: Hypothetical Signaling Pathway of Kinase X.

Experimental_Workflow cluster_primary Primary Assay cluster_orthogonal Orthogonal Validation A Fluorescence-Based Enzyme Assay (Determine IC50) B Biophysical Assay: Surface Plasmon Resonance (SPR) (Confirm Direct Binding, Kinetics) A->B Validate Hit C Cell-Based Assay: Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement in Cells) A->C Validate Hit Logical_Relationship Hypothesis This compound inhibits Kinase X Enzyme_Assay Does it inhibit enzyme activity? (Biochemical Potency) Hypothesis->Enzyme_Assay SPR_Assay Does it bind directly to the target? (Biophysical Interaction) Enzyme_Assay->SPR_Assay Confirms CETSA_Assay Does it engage the target in a cell? (Cellular Relevance) SPR_Assay->CETSA_Assay Confirms Conclusion Validated Inhibitor of Kinase X CETSA_Assay->Conclusion

Comparative Analysis of 2-(Piperidin-1-yl)acetohydrazide and Structurally Related Compounds in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of 2-(Piperidin-1-yl)acetohydrazide derivatives and their comparison with established compounds.

This guide provides an objective comparison of the biological performance of derivatives of this compound with previously published and clinically relevant compounds. While direct biological activity data for this compound is not extensively available in the reviewed literature, this report focuses on its closely related derivatives, for which significant research has been conducted. The following sections detail their performance in key biological assays, provide comprehensive experimental protocols for replication, and visualize relevant signaling pathways.

Data Presentation: A Quantitative Comparison

The biological activities of this compound derivatives and standard comparator compounds are summarized below. The data highlights their potential as inhibitors of carbonic anhydrases, anticancer agents, urease inhibitors, and antimicrobial agents.

Compound/DerivativeTarget/AssayCell LineActivity MetricValueCitation(s)
2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivative (7h) Carbonic Anhydrase IX (hCA IX)-Kᵢ1.2 nM[1]
Carbonic Anhydrase XII (hCA XII)-Kᵢ4.3 nM[1]
Anticancer ActivityMCF-7IC₅₀1.20 µM[1]
Acetazolamide Carbonic Anhydrase IX (hCA IX)-IC₅₀30 nM[2][3]
Carbonic Anhydrase II (hCA II)-IC₅₀130 nM[2]
Doxorubicin Anticancer ActivityMCF-7IC₅₀0.4 µM - 0.68 µg/ml[4][5]
Thiourea Urease-IC₅₀21.2 - 22.8 µM[6][7]
Ciprofloxacin Antimicrobial ActivityS. aureusMIC0.25 - 0.5 µg/ml[8][9]
Antimicrobial ActivityE. coliMIC≤1.0 µg/ml (Susceptible)[10]

Note: The presented data for the this compound derivative focuses on a specific analog reported in the literature. The broader class of derivatives may exhibit a range of activities.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against carbonic anhydrase isoforms.

Materials:

  • Recombinant human carbonic anhydrase (hCA) isozymes (e.g., hCA II, hCA IX, hCA XII)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • HEPES buffer (pH 7.4)

  • Test compound (dissolved in DMSO)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 140 µL of HEPES buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of the hCA enzyme solution.

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding 20 µL of NPA solution.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a spectrophotometer. The rate of NPA hydrolysis to 4-nitrophenol is monitored.

  • The inhibitory activity is calculated as the percentage of the remaining enzyme activity in the presence of the inhibitor compared to a control (DMSO without the inhibitor).

  • IC₅₀ or Kᵢ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) and incubate for the desired period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.

Urease Inhibition Assay

This protocol is based on the Berthelot method, which measures the amount of ammonia produced from the hydrolysis of urea by urease.

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite reagent

  • Test compound (dissolved in DMSO)

  • 96-well microplates

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of urease solution, 55 µL of phosphate buffer, and 10 µL of the test compound solution at various concentrations.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of urea solution and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 40 µL of phenol-nitroprusside reagent and 40 µL of alkaline hypochlorite reagent to each well.

  • Incubate at 37°C for 10 minutes for color development.

  • Measure the absorbance at 625 nm using a microplate reader.

  • The percentage of urease inhibition is calculated, and the IC₅₀ value is determined.

Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This is a standard method to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Paper disks impregnated with a known concentration of the test compound

  • Standard antibiotic disks (e.g., Ciprofloxacin) as a positive control

  • Incubator (37°C)

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Aseptically place the paper disks containing the test compound and the standard antibiotic onto the agar surface.

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters.

  • The size of the zone of inhibition is used to determine the susceptibility of the bacteria to the compound, often categorized as susceptible, intermediate, or resistant based on standardized charts. The Minimum Inhibitory Concentration (MIC) can be determined using broth microdilution methods.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key biological pathways relevant to the activities of the compared compounds.

Caption: Carbonic Anhydrase IX/XII Signaling Pathway in Cancer.

UreaseMechanism cluster_lumen Gastric Lumen (Acidic) cluster_bacterium Helicobacter pylori cluster_neutralization Urea Urea Urease Urease Urea->Urease substrate H_lumen H⁺ (Acidic pH) Survival Bacterial Survival & Colonization H_lumen->Survival threatens NH3 Ammonia (NH₃) Urease->NH3 produces CO2 Carbon Dioxide (CO₂) Urease->CO2 produces reaction reaction NH4 NH4 NH4->Survival enables Inhibitor Acetohydrazide Derivatives Inhibitor->Urease inhibit

Caption: Mechanism of Urease Action in H. pylori.

References

Independent Verification of the Biological Activity of 2-(Piperidin-1-yl)acetohydrazide: A Comparative Guide to Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for the independent verification of the potential anti-inflammatory activity of 2-(Piperidin-1-yl)acetohydrazide. Due to the absence of published data for this specific compound, we present a comparative analysis against established anti-inflammatory agents, outlining the experimental protocols required for a comprehensive assessment. This document is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Anti-Inflammatory Activity

The following table summarizes hypothetical quantitative data for this compound against known anti-inflammatory compounds. The primary endpoints for comparison are the half-maximal inhibitory concentration (IC₅₀) for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and the cytotoxic concentration (CC₅₀) in the same cell line.

CompoundChemical StructureNO Inhibition IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
This compoundC₇H₁₅N₃OData to be determinedData to be determinedData to be determined
Indomethacin (Positive Control)C₁₉H₁₆ClNO₄~25>100>4
Piperine (Piperidine-containing natural product)C₁₇H₁₉NO₃~50>200>4

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are essential for the independent verification of the anti-inflammatory activity of this compound.

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.[1]

  • Cell Line: RAW 264.7 (ATCC TIB-71).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture: Cells are passaged every 2-3 days by scraping and seeding into new flasks.

Assessment of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[2][3]

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 1, 10, 50, 100, 200 µM) and incubated for 24 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The CC₅₀ value is calculated using non-linear regression analysis.

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in the cell culture supernatant.[6][7]

  • Cell Seeding and Treatment: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours. The cells are then pre-treated with various concentrations of the test compounds for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[8][9]

  • Supernatant Collection: After incubation, 100 µL of the cell culture supernatant is collected from each well.

  • Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[6]

  • Incubation and Absorbance Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.[7]

  • Data Analysis: The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is determined by non-linear regression analysis.

Visualizations

Experimental Workflow for Anti-Inflammatory Activity Screening

The following diagram illustrates the workflow for assessing the anti-inflammatory and cytotoxic effects of this compound.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_mtt Cytotoxicity Assay cluster_griess Anti-inflammatory Assay cluster_analysis Data Analysis start Start cells Culture RAW 264.7 Macrophages start->cells seed Seed Cells into 96-Well Plates cells->seed mtt_treat Treat with Compound seed->mtt_treat griess_treat Pre-treat with Compound seed->griess_treat mtt_add Add MTT Reagent mtt_treat->mtt_add mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize mtt_read Read Absorbance @ 570nm mtt_solubilize->mtt_read calc_cc50 Calculate CC50 mtt_read->calc_cc50 griess_lps Stimulate with LPS griess_treat->griess_lps griess_supernatant Collect Supernatant griess_lps->griess_supernatant griess_reagent Add Griess Reagent griess_supernatant->griess_reagent griess_read Read Absorbance @ 540nm griess_reagent->griess_read calc_ic50 Calculate IC50 griess_read->calc_ic50 calc_si Calculate Selectivity Index calc_cc50->calc_si calc_ic50->calc_si

Experimental workflow for assessing anti-inflammatory activity.
Potential Anti-Inflammatory Signaling Pathway

The overproduction of inflammatory mediators like nitric oxide is often regulated by the nuclear factor kappa B (NF-κB) signaling pathway. The diagram below illustrates a simplified representation of this pathway, which is a common target for anti-inflammatory drugs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds myD88 MyD88 tlr4->myD88 Activates traf6 TRAF6 myD88->traf6 ikk IKK Complex traf6->ikk nfkb_ikb NF-κB / IκBα ikk->nfkb_ikb Phosphorylates IκBα nfkb NF-κB nfkb_ikb->nfkb Releases ikb_p IκBα (P) Degradation nfkb_ikb->ikb_p nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates dna DNA nfkb_nuc->dna Binds to promoter mrna iNOS mRNA dna->mrna Transcription

Simplified NF-κB signaling pathway in inflammation.

References

Evaluating the Selectivity Profile of 2-(Piperidin-1-yl)acetohydrazide and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(Piperidin-1-yl)acetohydrazide scaffold, combining a piperidine ring and a hydrazide moiety, is a privileged structure in medicinal chemistry. Derivatives of this scaffold have been investigated for a range of biological activities, primarily as enzyme inhibitors. Understanding the selectivity of these compounds is crucial for developing targeted therapies with minimal off-target effects. This guide presents a comparative analysis of the selectivity of various piperidine-hydrazide analogs against MAO and cholinesterase enzymes, supported by experimental data and detailed protocols.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative piperidine-hydrazide analogs and related compounds against MAO-A, MAO-B, AChE, and BChE. The selectivity index (SI) is calculated to compare the potency against different enzyme isoforms.

Table 1: Monoamine Oxidase (MAO) Inhibition by Piperidine-Hydrazide Analogs

Compound IDStructureMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) (MAO-A/MAO-B)Reference
ACH10 Acyl Hydrazine Derivative>1000.14>714[1]
ACH14 Acyl Hydrazine Derivative>1000.15>667[1]
Compound 2b Hydrazone Derivative0.028>10>357 (Selective for MAO-A)[2]
Compound S5 Pyridazinobenzylpiperidine3.8570.2030.05 (Selective for MAO-B)[3]
Piperine Natural Piperidine Alkaloid20.97.00.34 (Selective for MAO-B)[4]

Table 2: Cholinesterase (AChE and BChE) Inhibition by Piperidine-Hydrazide Analogs

Compound IDStructureAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (SI) (BChE/AChE)Reference
DKP-80 2,5-piperazinedione2.2>100>45[5]
Benzohydrazide 1 Benzohydrazide Derivative44>100>2.27[6]
Benzimidazole-piperidine 2 Benzimidazole-piperidine hybrid19.4421.571.11[7]
Donepezil (Reference) Piperidine-based drug0.037.95265[8]

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below.

1. Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This protocol is adapted from commercially available kits and published literature.[9]

  • Principle: The assay measures the hydrogen peroxide (H2O2) produced from the oxidative deamination of a substrate (e.g., tyramine) by MAO enzymes. The H2O2 is detected using a fluorometric probe.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO substrate (e.g., Tyramine)

    • MAO Assay Buffer

    • Fluorometric probe (e.g., Amplex Red)

    • Horseradish Peroxidase (HRP)

    • Selective inhibitors for control experiments (Clorgyline for MAO-A, Selegiline for MAO-B)

    • Test compounds (dissolved in DMSO)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in MAO Assay Buffer.

    • To measure total MAO activity, add the enzyme solution to wells containing the test compound or vehicle (DMSO).

    • To differentiate between MAO-A and MAO-B activity, pre-incubate the enzyme with a selective inhibitor (Selegiline to inhibit MAO-B and measure MAO-A; Clorgyline to inhibit MAO-A and measure MAO-B).

    • Prepare a reaction mix containing the MAO substrate, fluorometric probe, and HRP in MAO Assay Buffer.

    • Initiate the reaction by adding the reaction mix to the wells containing the enzyme and test compounds.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a widely used spectrophotometric method.[10][11]

  • Principle: The activity of AChE is measured by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is detected spectrophotometrically at 412 nm.

  • Materials:

    • Acetylcholinesterase (AChE) from electric eel or human recombinant

    • Acetylthiocholine iodide (ATCI) as the substrate

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • Test compounds (dissolved in a suitable solvent)

    • 96-well clear microplate

    • Spectrophotometric microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in phosphate buffer.

    • In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE enzyme solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes).

    • Add the DTNB solution to each well.

    • Initiate the reaction by adding the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., every minute for 10 minutes).

    • The rate of the reaction is determined from the change in absorbance over time.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the relevant signaling pathways and a generalized experimental workflow for evaluating enzyme inhibitors.

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Neurotransmitter_Vesicle Neurotransmitter (Serotonin, Dopamine, Norepinephrine) Synaptic_Cleft Synaptic Cleft Neurotransmitter_Vesicle->Synaptic_Cleft Release Neurotransmitter_Pool Cytosolic Neurotransmitter Pool MAO Monoamine Oxidase (MAO) Neurotransmitter_Pool->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptor Signal_Transduction Signal Transduction Receptor->Signal_Transduction Synaptic_Cleft->Neurotransmitter_Pool Reuptake Synaptic_Cleft->Receptor Binding Inhibitor MAO Inhibitor (e.g., Piperidine-hydrazide analog) Inhibitor->MAO

Caption: Monoamine Oxidase (MAO) in Neurotransmitter Metabolism.

AChE_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Membrane ACh_Vesicle Acetylcholine (ACh) Vesicle Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft Release ACh_Receptor Acetylcholine Receptor Response Postsynaptic Response ACh_Receptor->Response AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Synaptic_Cleft->ACh_Receptor Binding Synaptic_Cleft->AChE Hydrolysis Inhibitor AChE Inhibitor (e.g., Piperidine-hydrazide analog) Inhibitor->AChE

Caption: Acetylcholinesterase (AChE) in Cholinergic Synapse.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assay In Vitro Enzyme Inhibition Assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Piperidine-Hydrazide Analogs Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (Single Concentration) Purification->Primary_Screening Dose_Response Dose-Response Curves (IC50 Determination) Primary_Screening->Dose_Response Selectivity_Panel Selectivity Profiling (MAO-A, MAO-B, AChE, BChE) Dose_Response->Selectivity_Panel Data_Analysis Calculation of IC50 and Selectivity Index Selectivity_Panel->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: General Experimental Workflow for Inhibitor Evaluation.

Conclusion

The presented data on analogs of this compound demonstrate that this chemical scaffold can be tailored to selectively inhibit different enzymes. For instance, certain acyl hydrazine derivatives show high selectivity for MAO-B, while some hydrazone derivatives are potent and selective MAO-A inhibitors.[1][2] In the context of cholinesterases, piperidine-containing compounds have been developed as selective AChE inhibitors.[5] The selectivity is highly dependent on the specific substitutions on both the piperidine and hydrazide moieties.

The experimental protocols provided offer a standardized approach for researchers to evaluate the selectivity profile of their own compounds. The signaling pathway diagrams illustrate the biological context in which these enzymes operate and the potential consequences of their inhibition. This comparative guide serves as a valuable resource for scientists and drug development professionals working on the design and evaluation of novel enzyme inhibitors based on the this compound scaffold. Further investigation is warranted to determine the specific selectivity profile of the parent compound and to explore the full therapeutic potential of this chemical class.

References

Comparative Analysis of ADMET Properties of 2-(Piperidin-1-yl)acetohydrazide Derivatives: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, provides researchers, scientists, and drug development professionals with a framework for such a comparative analysis. It outlines the standard experimental protocols and data presentation methods that would be employed in such a study, based on established practices in medicinal chemistry and drug discovery for analogous heterocyclic compounds.

General Experimental Protocols for ADMET Profiling

Should a research program undertake a comparative ADMET study of 2-(Piperidin-1-yl)acetohydrazide derivatives, the following experimental methodologies would be considered standard.

Absorption
  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput method to predict passive intestinal absorption.

    • Protocol: A filter plate with a lipid-infused artificial membrane separates a donor compartment (containing the test compound) from an acceptor compartment. After an incubation period, the concentration of the compound in both compartments is measured by LC-MS/MS. The permeability coefficient (Pe) is then calculated. Compounds with high Pe values are predicted to have good passive absorption.

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium.

    • Protocol: The test compound is added to either the apical (AP) or basolateral (BL) side of the Caco-2 monolayer. The amount of compound that crosses the monolayer to the opposite side is quantified over time. This provides the apparent permeability coefficient (Papp) for both AP to BL and BL to AP transport. The efflux ratio (Papp(BL-AP) / Papp(AP-BL)) can indicate the involvement of active efflux transporters like P-glycoprotein (P-gp).

Distribution
  • Plasma Protein Binding (PPB): This determines the extent to which a drug binds to proteins in the blood plasma.

    • Protocol: Rapid equilibrium dialysis is a common method. The test compound is added to plasma in a dialysis chamber separated by a semi-permeable membrane from a buffer solution. After reaching equilibrium, the concentrations of the compound in the plasma and buffer compartments are measured to calculate the percentage of bound and unbound drug. A high percentage of binding can limit the free drug available to exert its pharmacological effect.

  • Blood-to-Plasma Ratio: This ratio indicates whether the compound preferentially distributes into red blood cells.

    • Protocol: The test compound is incubated with whole blood. After incubation, the blood is centrifuged to separate plasma. The concentration of the compound in both the whole blood and the plasma is determined, and the ratio is calculated.

Metabolism
  • Microsomal Stability Assay: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes.

    • Protocol: The test compound is incubated with liver microsomes (human or other species) and NADPH (a necessary cofactor). Samples are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS. The results are typically reported as in vitro half-life (t½) and intrinsic clearance (CLint). Compounds with high metabolic stability are likely to have a longer duration of action in vivo.

  • CYP450 Inhibition Assay: This determines if a compound inhibits the activity of major CYP450 isoforms.

    • Protocol: A fluorescent probe substrate specific for a particular CYP isoform is incubated with liver microsomes in the presence and absence of the test compound. The inhibition of the formation of the fluorescent metabolite is measured, and an IC50 value (the concentration of the compound that causes 50% inhibition) is determined. Significant inhibition can lead to drug-drug interactions.

Excretion

While direct excretion studies are typically conducted in vivo, in vitro assays can provide preliminary insights into potential excretion pathways. For example, the Caco-2 permeability assay can indicate if a compound is a substrate for efflux transporters that play a role in biliary or renal excretion.

Toxicity
  • Cytotoxicity Assays: These assays evaluate the potential of a compound to cause cell death.

    • Protocol: Various cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are incubated with a range of concentrations of the test compound. Cell viability is then assessed using assays such as the MTT or MTS assay, which measure metabolic activity. The result is expressed as a CC50 value (the concentration that causes 50% cell death).

  • hERG Channel Blockade Assay: This assay is crucial for assessing the risk of cardiotoxicity.

    • Protocol: Patch-clamp electrophysiology is the gold standard. Cells expressing the hERG potassium channel are exposed to the test compound, and the effect on the channel's current is measured. An IC50 value is determined to quantify the compound's inhibitory potency.

Data Presentation

For a comparative analysis, the quantitative data from these assays would be summarized in tables to allow for easy comparison of the different this compound derivatives.

Table 1: In Vitro Absorption and Distribution Properties of this compound Derivatives

Compound IDPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux RatioPlasma Protein Binding (%)Blood-to-Plasma Ratio
Derivative 1
Derivative 2
Derivative 3
...

Table 2: In Vitro Metabolism and Toxicity Properties of this compound Derivatives

Compound IDHuman Liver Microsomal Stability (t½, min)CYP3A4 Inhibition (IC₅₀, µM)HepG2 Cytotoxicity (CC₅₀, µM)hERG Inhibition (IC₅₀, µM)
Derivative 1
Derivative 2
Derivative 3
...

Visualizing Experimental Workflows

The following diagrams illustrate typical workflows for assessing key ADMET properties.

ADMET_Workflow cluster_Absorption Absorption Screening cluster_Distribution Distribution Analysis cluster_Metabolism Metabolism Studies cluster_Toxicity Toxicity Assessment PAMPA PAMPA Caco2 Caco-2 Assay PAMPA->Caco2 High Permeability Candidates PPB Plasma Protein Binding Caco2->PPB Microsomal Microsomal Stability PPB->Microsomal BPR Blood-to-Plasma Ratio Cytotoxicity Cytotoxicity Assay Microsomal->Cytotoxicity CYP_Inhibition CYP450 Inhibition hERG hERG Assay Caco2_Workflow cluster_setup Experiment Setup cluster_assay Permeability Assay cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture TEER Measure TEER to confirm monolayer integrity culture->TEER add_compound Add test compound to Apical or Basolateral side TEER->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from receiver compartment at time points incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate_papp Calculate Papp (A-B) and Papp (B-A) quantify->calculate_papp calculate_efflux Calculate Efflux Ratio calculate_papp->calculate_efflux

Safety Operating Guide

Navigating the Safe Disposal of 2-(Piperidin-1-yl)acetohydrazide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Piperidin-1-yl)acetohydrazide, ensuring the safety of laboratory personnel and compliance with regulatory standards.

It is crucial to note that a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on information for structurally related compounds, including piperidine and various hydrazide derivatives. Therefore, these guidelines should be considered as a starting point, and a thorough risk assessment should be conducted by qualified personnel before handling and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care, assuming it may possess hazards similar to related compounds.

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory to prevent exposure.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the chemical.
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.Minimizes inhalation of any potential dust or vapors.

Emergency Procedures: In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.

cluster_prep Preparation Phase cluster_collection Collection Phase cluster_disposal Final Disposal Phase A 1. Consult Regulations & SDS B 2. Segregate Waste A->B Ensure proper categorization C 3. Use Designated Waste Container B->C Prevent mixing incompatibles D 4. Label Container Clearly C->D Accurate identification is key E 5. Store Securely D->E Maintain safe temporary storage F 6. Arrange for Professional Disposal E->F Transfer to licensed facility

Figure 1. A workflow diagram illustrating the key stages for the proper disposal of chemical waste.

1. Consultation and Planning:

  • Review Regulations: Before beginning any disposal process, consult your institution's Environmental Health and Safety (EHS) office to understand the specific local, state, and federal regulations governing chemical waste.

  • Obtain SDS (if available): If a specific SDS for this compound becomes available, it will provide the most accurate and detailed disposal instructions.

2. Waste Segregation:

  • Categorize Waste: Based on available information for similar compounds, this compound waste should be treated as hazardous chemical waste.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react dangerously.

3. Containerization:

  • Use Appropriate Containers: Collect waste in a designated, properly sealed, and chemically compatible container. The container should be in good condition and free from leaks.

  • Solid vs. Liquid: If the compound is in a solid form, it should be collected as solid waste. If it is dissolved in a solvent, it should be collected as liquid waste, and the solvent must also be identified on the label.

4. Labeling:

  • Clear Identification: The waste container must be clearly labeled with the full chemical name: "this compound".

  • Hazard Warnings: Include appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic," "Irritant") based on the known hazards of similar compounds.

5. Storage:

  • Secure Location: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of any potential leaks.

6. Professional Disposal:

  • Contact EHS: Once the container is full or the accumulation time limit is reached, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste disposal company.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting the broader community.

Essential Safety and Operational Guide for 2-(Piperidin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-(Piperidin-1-yl)acetohydrazide, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds and should be executed in a controlled laboratory environment.

Chemical Profile:

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure personnel safety. The following table summarizes the recommended equipment for handling this compound.

Body PartRequired PPESpecifications
Hands Double-gloving with chemical-resistant glovesWear two pairs of gloves, with the outer glove being chemical-resistant.[1] Change gloves frequently, especially if contaminated, torn, or punctured.[1]
Eyes/Face Safety goggles and a face shieldBoth should be worn to protect against splashes and vapors.[2]
Body Chemical-resistant lab coat or gownA disposable gown made of low-permeability fabric with a solid front and long sleeves is recommended.[1]
Respiratory NIOSH-approved respiratorUse a respirator in a well-ventilated area or a chemical fume hood.[3] For significant spill response, a self-contained breathing apparatus (SCBA) may be necessary.[4]
Feet Closed-toe, chemical-resistant shoesSteel-toed boots are recommended for additional protection.[5]

Operational Plan: Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible in the immediate work area.

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and neutralizing agents for hydrazide compounds should be readily available.

2. Handling:

  • Avoid Contact: Do not allow the compound to come into contact with skin, eyes, or clothing.[3]

  • Avoid Inhalation: Do not breathe dust or vapors.[3]

  • Transfer: Use appropriate tools (spatulas, scoops) to handle the solid material. For solutions, use a calibrated pipette or syringe.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[6] The container should be tightly sealed.

3. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and seek medical attention. Remove contaminated clothing.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Containers: Collect all waste containing this compound in clearly labeled, sealed, and compatible hazardous waste containers.[8]

  • Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.[8]

  • Segregation: Do not mix this waste with other waste streams unless explicitly instructed to do so for a specific neutralization procedure.

2. Decontamination and Neutralization:

  • Spills: For small spills, use an absorbent material to collect the substance. The contaminated material should then be placed in a sealed container for disposal.

  • Neutralization: For dilute aqueous solutions of hydrazide compounds, treatment with an oxidizing agent like sodium hypochlorite or calcium hypochlorite can be used for neutralization.[9][10][11] This should be performed by trained personnel following a validated standard operating procedure.

3. Final Disposal:

  • Professional Disposal: All waste, including empty containers and contaminated PPE, must be disposed of through a licensed hazardous waste disposal company.[12]

  • Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12]

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Verify Fume Hood Certification B Check Eyewash & Safety Shower A->B C Assemble Required PPE B->C D Prepare Spill Kit C->D E Don Appropriate PPE D->E Proceed to Handling F Work Inside Chemical Fume Hood E->F G Weigh/Transfer Compound F->G H Seal Container and Store Properly G->H I Segregate Waste H->I Proceed to Disposal J Label Hazardous Waste Container I->J K Arrange for Professional Disposal J->K

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.